molecular formula C7H12O3 B8202349 Methyl 4-(oxiran-2-YL)butanoate CAS No. 87321-81-1

Methyl 4-(oxiran-2-YL)butanoate

Número de catálogo: B8202349
Número CAS: 87321-81-1
Peso molecular: 144.17 g/mol
Clave InChI: IFAJEWATDTUSCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-(oxiran-2-YL)butanoate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(oxiran-2-YL)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(oxiran-2-YL)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 4-(oxiran-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)4-2-3-6-5-10-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAJEWATDTUSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541426
Record name Methyl 4-(oxiran-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87321-81-1
Record name Methyl 4-(oxiran-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Methyl 5,6-epoxyhexanoate chemical structure and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Title: Methyl 5,6-Epoxyhexanoate: Structural Elucidation, Synthetic Methodologies, and Advanced Applications

Executive Summary

Methyl 5,6-epoxyhexanoate (CAS: 87321-81-1) is a highly versatile bifunctional aliphatic epoxide. Featuring both a terminal oxirane ring and a methyl ester moiety, it serves as a critical chiral building block in the synthesis of complex biological targets and as a specialized monomer in coordination polymerization. This whitepaper provides an authoritative, in-depth analysis of its chemical properties, validated synthetic routes, and downstream applications in drug development and material science.

Chemical Identity and Structural Properties

Understanding the structural nuances of methyl 5,6-epoxyhexanoate is essential for predicting its reactivity. The molecule, also known systematically as 4,5-epoxypentane carboxylic acid methyl ester or methyl 4-(oxiran-2-yl)butanoate[1], contains a flexible four-carbon spacer between the ester and the epoxide.

Table 1: Chemical Identity and Computed Properties

ParameterDetail
IUPAC Name Methyl 4-(oxiran-2-yl)butanoate
Common Synonyms Methyl 5,6-epoxyhexanoate; 4,5-Epoxypentane carboxylic acid methyl ester[1]
CAS Registry Number 87321-81-1[1]
Molecular Formula C7H12O3[1]
Molecular Weight 144.17 g/mol
Boiling Point 85°C at 20 mm Hg[2]

Causality in structural design: The terminal epoxide is highly susceptible to nucleophilic attack, primarily at the less hindered terminal carbon (C6), making it an excellent electrophile for chain extension or functionalization. The methyl ester provides a robust protecting group that can be orthogonally deprotected or directly converted into amides and other derivatives.

Mechanistic Synthesis Pathways

Selecting the appropriate synthetic route depends on the required scale, enantiomeric purity, and tolerance for byproducts. Below are two distinct, self-validating protocols.

Route A: Epoxidation of Methyl 5-Hexenoate

The direct epoxidation of the terminal olefin, methyl 5-hexenoate, is the most straightforward route to racemic or enantiomerically enriched methyl 5,6-epoxyhexanoate[3].

Protocol 1: Gram-Scale Epoxidation

  • Preparation: Dissolve methyl 5-hexenoate in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Oxidation (Option 1 - mCPBA): Slowly add meta-chloroperoxybenzoic acid (mCPBA) in slight excess[3].

    • Mechanistic Insight: mCPBA undergoes a concerted electrophilic addition to the alkene. However, the byproduct, m-chlorobenzoic acid, is acidic and can prematurely open the sensitive epoxide ring if the reaction is not carefully buffered (e.g., with aqueous NaHCO3).

  • Oxidation (Option 2 - DMDO): For acid-sensitive downstream applications, the slow addition of dimethyldioxirane (DMDO) in acetone at neutral pH is preferred[3].

    • Mechanistic Insight: DMDO yields only acetone as a byproduct, ensuring the epoxide remains intact and simplifying the workup strictly to solvent evaporation.

  • Purification: Wash the organic layer with saturated aqueous Na2S2O3 (to quench excess oxidant) and NaHCO3, dry over Na2SO4, and concentrate under reduced pressure.

Route B: Base-Mediated Ring Expansion/Substitution

An alternative industrial-scale approach utilizes 4,5-dihydro-5-bromomethyl-(3H)-furanone[2].

Protocol 2: Methoxide-Driven Synthesis

  • Reaction Setup: Suspend 10.0 g of 4,5-dihydro-5-bromomethyl-(3H)-furanone in 37 mL of anhydrous methanol[2].

  • Base Addition: Add 3.0 g of sodium methoxide (NaOMe)[2].

  • Reflux: Heat the mixture to reflux for 5 hours[2].

    • Mechanistic Insight: The methoxide acts dually as a nucleophile and a base. It attacks the lactone carbonyl, opening the ring to form the methyl ester. Subsequently, the resulting alkoxide undergoes an intramolecular SN2 attack on the bromomethyl group, displacing the bromide ion and closing the epoxide ring.

  • Workup: Remove the methanol in vacuo. Dissolve the residue in 20 mL of H2O and extract with diethyl ether[2].

  • Isolation: Dry the ethereal phase over molecular sieves, evaporate the ether, and distill the residue at 20 mm Hg to yield approximately 6.4 g of the product[2].

Synthesis A Methyl 5-hexenoate (Starting Material) B mCPBA (DCM, 0°C, Buffered) A->B Route A1 C DMDO (Acetone, Neutral pH) A->C Route A2 (Acid-free) D Methyl 5,6-epoxyhexanoate (Target Product) B->D C->D E 4,5-dihydro-5-bromomethyl- (3H)-furanone F NaOMe / MeOH (Reflux, 5 hrs) E->F Route B F->D Ring opening & intramolecular SN2

Caption: Divergent synthetic pathways for Methyl 5,6-epoxyhexanoate via epoxidation and cyclization.

Polymerization and Material Science Applications

Methyl 5,6-epoxyhexanoate (MEH) is a critical monomer in the synthesis of functionalized polyethers, specifically poly(w-epoxyalkanoates)[4].

Mechanistic Challenge in Polymerization: Historically, attempting to polymerize terminal epoxyalkanoates with classical cationic initiators (like BF3·OEt2) resulted only in low molecular weight oligomers[4]. The ester moiety coordinates with the Lewis acid, deactivating the catalyst and terminating chain growth.

The Coordination Polymerization Solution: To achieve high molecular weight polymers, a modified coordination initiator system is required.

Protocol 3: Coordination Polymerization

  • Initiator Preparation: In an inert atmosphere, add acetylacetone to a solution of triethylaluminum (AlEt3) in ether at low temperature[4].

  • Hydrolysis: Once the initial reaction ceases, carefully add a stoichiometric amount of water to achieve an optimal AlEt3 / H2O / acetylacetone ratio of 1 : 0.5 : 1[4].

    • Causality: The sequence of addition is critical. Pre-reacting with acetylacetone prevents complete hydrolysis of the aluminum alkyl, forming a stable, highly active multinuclear aluminum coordination complex.

  • Polymerization: Introduce the methyl 5,6-epoxyhexanoate monomer. The polymerization proceeds via a coordination-insertion mechanism, yielding high molecular weight poly-MEH, though at a slower rate compared to epoxides with longer aliphatic spacers due to the proximity of the ester group[4].

Polymerization Initiator AlEt3 / H2O / Acetylacetone (Coordination Initiator) Polymer Poly(w-epoxyalkanoate) (High Molecular Weight) Initiator->Polymer Optimal Ratio (1 : 0.5 : 1) Monomer Methyl 5,6-epoxyhexanoate (Monomer) Monomer->Polymer Coordination Polymerization Oligomer Low MW Oligomers Monomer->Oligomer Cationic Polymerization Cationic BF3·OEt2 (Classical Cationic) Cationic->Oligomer Ester coordination terminates chain

Caption: Mechanistic divergence in the polymerization of Methyl 5,6-epoxyhexanoate based on initiator.

Biological and Drug Development Relevance

In pharmaceutical development, the spatial arrangement of atoms dictates biological efficacy. Methyl 5,6-epoxyhexanoate is frequently synthesized in its enantiomerically pure forms, (R)- and (S)-methyl 5,6-epoxyhexanoate, to serve as a precursor for biologically active macrocycles and specific lipid mediators[5]. Because biological targets often exhibit stereospecific binding, utilizing asymmetric epoxidation techniques on the racemic mixture ensures that downstream drug candidates do not suffer from off-target toxicity or reduced potency caused by the inactive enantiomer[5].

Safety, Handling, and Toxicity

While specific toxicological data on the epoxide itself is specialized, its direct precursors (e.g., 5-hexenoic acid methyl ester) provide a baseline for safety protocols.

  • Hazards: Precursors are classified as flammable liquids (Category 3) and present acute oral toxicity (Category 4)[6]. Epoxides are generally recognized as alkylating agents; thus, methyl 5,6-epoxyhexanoate should be handled as a potential skin sensitizer and mutagen.

  • Handling Protocol: All synthetic manipulations must be performed in a Class II biological safety cabinet or a high-flow chemical fume hood. Utilize nitrile gloves (double-gloved for concentrated solutions) and safety goggles.

  • Storage: Store in a tightly sealed, amber glass container under an inert argon atmosphere at 2-8°C to prevent auto-polymerization or hydrolysis of the epoxide ring.

References

  • PrepChem. "Synthesis of 4,5-epoxypentane carboxylic acid methyl ester". PrepChem Organic Syntheses. Available at:[Link]

  • ResearchGate. "Coordination Polymerization". Polymers of w-Epoxy Alkanoates. Available at:[Link]

Sources

Applications of omega-epoxy fatty acid methyl esters in research

Author: BenchChem Technical Support Team. Date: March 2026

Title: Omega-Epoxy Fatty Acid Methyl Esters (EpFA-FAMEs): Therapeutic Applications & Analytical Protocols

Executive Summary

Omega-epoxy fatty acid methyl esters (EpFA-FAMEs) represent a specialized class of lipid mediators and prodrugs derived from polyunsaturated fatty acids (PUFAs). While endogenous epoxy fatty acids (EpFAs)—such as epoxyeicosatrienoic acids (EETs) from arachidonic acid or epoxyeicosatetraenoic acids (EpETEs) from EPA—are potent anti-inflammatory and analgesic signaling molecules, their therapeutic utility is limited by rapid degradation via soluble epoxide hydrolase (sEH) and poor cellular permeability.

This guide details the application of Methyl Ester (FAME) derivatives of these epoxides. In research and drug development, the methyl ester moiety serves two critical functions:

  • Prodrug Delivery: It masks the charged carboxyl group, significantly enhancing lipophilicity and allowing passive diffusion across cell membranes. Once intracellular, ubiquitous esterases hydrolyze the FAME back to the active free acid.

  • Analytical Stability: It prevents carboxylic acid-mediated degradation and improves volatility for Gas Chromatography (GC) analysis.

Section 1: Chemical Biology & Mechanism of Action

The therapeutic potential of EpFA-FAMEs hinges on the "Prodrug-Metabolic Axis." Unlike traditional NSAIDs that inhibit lipid mediator synthesis (COX-1/2 inhibition), EpFAs actively promote the resolution of inflammation.

The Metabolic Pathway

Endogenous PUFAs (Omega-3 EPA/DHA and Omega-6 AA) are metabolized by Cytochrome P450 (CYP) epoxygenases (primarily CYP2J and CYP2C isoforms) into EpFAs.[1]

  • EPA (C20:5 n-3)

    
     17,18-EpETE  (Potent vasodilator, anti-allergic).
    
  • DHA (C22:6 n-3)

    
     19,20-EpDPE  (Reduces liver fibrosis/NASH, ocular protection).
    

However, these active epoxides are rapidly hydrolyzed by Soluble Epoxide Hydrolase (sEH) into corresponding diols (DHETs/DiHETs), which are biologically inactive or pro-inflammatory.

The Methyl Ester Strategy

To study these short-lived mediators in vitro and in vivo, researchers synthesize the Methyl Ester form (e.g., 17,18-EpETE-ME).

  • Extracellular: The ME group protects the molecule from extracellular ionization and non-specific binding.

  • Transmembrane: High lipophilicity facilitates rapid entry.

  • Intracellular: Carboxylesterases cleave the methyl group, releasing the active EpFA to bind nuclear receptors (PPAR

    
    ) or membrane GPCRs.
    
Visualization: The EpFA-FAME Prodrug Axis

EpFA_Pathway PUFA Omega-3/6 PUFA (EPA / DHA) CYP CYP450 Epoxygenases PUFA->CYP Oxidation EpFA Active EpFA (Free Acid) CYP->EpFA sEH Soluble Epoxide Hydrolase (sEH) EpFA->sEH Rapid Degradation Target Target Receptors (PPARg, K+ Channels) EpFA->Target Signaling Diol Inactive Diol (Excreted) sEH->Diol FAME EpFA-FAME (Synthetic Prodrug) Membrane Cell Membrane FAME->Membrane Passive Diffusion Esterase Intracellular Esterases Membrane->Esterase Intracellular Entry Esterase->EpFA Hydrolysis (Activation)

Caption: Figure 1. The metabolic fate of Omega-Epoxy Fatty Acids and the mechanism of Methyl Ester (FAME) prodrug delivery.

Section 2: Therapeutic Applications[1][2]

Research utilizing EpFA-FAMEs has identified three primary therapeutic areas.

Pain Management (Analgesia)

EpFA-FAMEs (specifically 17,18-EpETE-ME ) have demonstrated potent analgesic effects in neuropathic and inflammatory pain models.

  • Mechanism: They modulate TRP channels (TRPA1/TRPV1) and repress biological pain signaling without interacting with opioid receptors.

  • Advantage: Unlike opioids, EpFAs do not induce tolerance or addiction.

Fibrosis and NASH (Liver Disease)

19,20-EpDPE-ME (derived from DHA) is critical in resolving endoplasmic reticulum (ER) stress.

  • Application: In Non-Alcoholic Steatohepatitis (NASH), this mediator prevents the formation of hepatic crown-like structures (hCLS) and reduces collagen deposition.

  • Data Insight: Studies show that co-administration of sEH inhibitors with EpFA-FAMEs amplifies this protective effect by preventing the degradation of the hydrolyzed active acid.

Cardiovascular Health

EpFA-FAMEs are used to study vasodilation and cardioprotection.

  • 17,18-EpETE activates BK(Ca) potassium channels in vascular smooth muscle, causing hyperpolarization and relaxation (vasodilation), which lowers blood pressure.

Table 1: Key Omega-Epoxy FAMEs in Research

EpFA-FAME NameParent PUFAPrimary Biological TargetResearch Application
17,18-EpETE-ME EPA (n-3)BK(Ca) Channels, GPR40Anti-allergy, Vasodilation, Anti-arrhythmic
19,20-EpDPE-ME DHA (n-3)GPR120, PPAR

NASH/Liver Fibrosis, Retinal protection
14,15-EET-ME AA (n-6)TRP ChannelsInflammation resolution, Angiogenesis

Section 3: Analytical Workflows (Lipidomics)

Accurate quantification of EpFAs requires rigorous extraction and derivatization protocols. While LC-MS/MS is preferred for free acids, GC-MS requires the FAME derivative.

Extraction Strategy

Lipid mediators are labile. Use the Folch method (Chloroform:Methanol 2:1) or Bligh & Dyer , but with critical modifications:

  • Antioxidants: Add BHT (Butylated hydroxytoluene) to prevent auto-oxidation of remaining double bonds.

  • pH Control: Acidify samples slightly (pH 3-4) to protonate EpFAs for organic phase partitioning.

GC-MS Analysis of EpFA-FAMEs

If analyzing endogenous EpFAs via GC-MS, they must be converted to FAMEs ex vivo.

  • Reagent: Diazomethane (or Trimethylsilyldiazomethane for safety).

  • Avoid: Acid-catalyzed methylation (e.g.,

    
    -Methanol) can ring-open the epoxide to a methoxy-diol, destroying the analyte. Always use base-catalyzed or diazomethane methods. 
    
Visualization: Analytical Decision Tree

Analysis_Workflow Sample Biological Sample (Plasma/Tissue) Extract Extraction (w/ BHT + Internal Std) Sample->Extract Platform Choose Platform Extract->Platform LCMS LC-MS/MS (Chiral) Platform->LCMS Preferred for Bioactivity GCMS GC-MS (Electron Impact) Platform->GCMS Preferred for Structural ID Direct Direct Injection (Reverse Phase) LCMS->Direct Deriv Derivatization (Diazomethane) GCMS->Deriv Result2 Quantify Total Epoxide (High Sensitivity) Deriv->Result2 Result1 Quantify Free Acid (Enantiomer Separation) Direct->Result1

Caption: Figure 2. Decision matrix for the analytical profiling of epoxy fatty acids.

Section 4: Experimental Protocols

Protocol A: Chemical Synthesis of EpFA-FAMEs (Laboratory Scale)

For generating standards or prodrugs from parent PUFA methyl esters.

  • Starting Material: Dissolve 100 mg of EPA-Methyl Ester (or DHA-ME) in Dichloromethane (DCM).

  • Oxidation: Add 1.1 equivalents of m-Chloroperbenzoic acid (m-CPBA) at 0°C.

    • Note: m-CPBA is non-selective; it will epoxidize random double bonds.

  • Reaction: Stir for 1-2 hours. Monitor via TLC (Hexane:Ethyl Acetate 80:20).

  • Quench: Wash with saturated

    
     to remove m-chlorobenzoic acid byproduct.
    
  • Purification (Critical): The reaction yields a mixture of regioisomers (e.g., 5,6-; 8,9-; 11,12-; 14,15-; and 17,18-EpETE-ME).

    • Use Normal Phase HPLC (Silica column) or Silver Ion Chromatography (Ag-HPLC) to separate specific regioisomers.

    • Validation: Verify structure via NMR (

      
      , 
      
      
      
      ) and GC-MS.
Protocol B: In Vitro Prodrug Treatment

For treating cell cultures (e.g., HEK293, Cardiomyocytes) with EpFA-FAMEs.

  • Preparation: Dissolve EpFA-FAME in DMSO to create a 10 mM stock. Store under Argon at -80°C.

  • Media: Use serum-reduced media (0.5% FBS) to minimize binding to albumin, which can sequester the lipid.

  • Treatment: Dilute to 1-10

    
    M in warm media.
    
  • Incubation: Apply to cells.

    • Timepoint: 15-30 minutes is sufficient for cellular entry and hydrolysis.

  • Wash: Rinse cells with PBS + 0.1% BSA to remove extracellular (un-hydrolyzed) ester before harvesting for downstream assays (e.g., Western Blot for phosphorylated kinases).

References

  • Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain. ACS Omega, 2021.[2][3] [Link][1]

  • Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 2023.[4][5] [Link]

  • Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids. Journal of Lipid Research, 2010. [Link]

  • Fatty Acid Methyl Esters as Biosolvents of Epoxy Resins: A Physicochemical Study. Journal of Solution Chemistry, 2007. [Link]

  • Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Molecules, 2023. [Link]

Sources

Methyl 5-Hexenoate vs. Methyl 5,6-Epoxyhexanoate: A Technical Guide to Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for researchers and drug development professionals comparing Methyl 5-hexenoate and its oxidized derivative, Methyl 5,6-epoxyhexanoate .

Executive Summary

In the landscape of functionalized aliphatic esters, Methyl 5-hexenoate and Methyl 5,6-epoxyhexanoate represent two critical nodes in synthetic pathways. The former is a robust "alkenyl handle" used extensively in olefin metathesis and radical polymerizations. The latter is a high-energy "electrophilic anchor" capable of site-specific bioconjugation and ring-opening polymerization (ROP).

This guide delineates the physicochemical divergence between these two species, provides a validated protocol for the oxidative transformation of the alkene to the epoxide, and maps their distinct utility in medicinal chemistry.

Chemical Identity & Structural Analysis

The fundamental difference lies at the


-position (omega-position) of the hexanoate chain. While the ester motif remains constant, the terminal functional group dictates the molecule's trajectory in synthesis.
Comparative Physicochemical Profile
FeatureMethyl 5-hexenoate Methyl 5,6-epoxyhexanoate
CAS Number 2396-80-7 87321-81-1
IUPAC Name Methyl hex-5-enoateMethyl 4-(oxiran-2-yl)butanoate
Molecular Weight 128.17 g/mol 144.17 g/mol
Functional Group Terminal Alkene (

)
Terminal Epoxide (

, strained)
Boiling Point ~157 °C (at 760 mmHg)~200 °C (predicted); often distilled under vacuum
Density 0.898 g/mL~1.02 g/mL (estimated)
Reactivity Mode Nucleophilic (

-bond), Radical Acceptor
Electrophilic (Ring Strain), Lewis Base
Stability High; stable to air/moistureModerate; sensitive to Lewis acids/nucleophiles

Key Structural Insight: The transformation from alkene to epoxide introduces significant ring strain (~13 kcal/mol) . This strain is the thermodynamic driving force that makes the epoxide a superior candidate for "click-type" ring-opening reactions under mild conditions, whereas the alkene typically requires transition metal catalysis (e.g., Grubbs) or high-energy radical initiators to react.

Synthetic Pathway: The Prilezhaev Oxidation

The most reliable laboratory-scale method to convert methyl 5-hexenoate to methyl 5,6-epoxyhexanoate is the Prilezhaev reaction using meta-chloroperoxybenzoic acid (mCPBA).

Mechanism & Workflow Visualization

The reaction proceeds via a concerted "butterfly" transition state where the peracid oxygen is transferred to the alkene.

EpoxidationWorkflow Start Methyl 5-hexenoate (Alkene Reagent) Intermediate Transition State (Concerted) Start->Intermediate DCM, 0°C Reagent mCPBA (Oxidant) Reagent->Intermediate Buffer NaHCO3 (Acid Scavenger) Buffer->Intermediate Prevents Hydrolysis Product Methyl 5,6-epoxyhexanoate (Epoxide Product) Intermediate->Product O-Transfer Byproduct m-Chlorobenzoic Acid (Precipitate) Intermediate->Byproduct

Figure 1: Concerted epoxidation mechanism preventing acid-catalyzed ring opening.

Experimental Protocol: Synthesis of Methyl 5,6-epoxyhexanoate

Objective: Selective oxidation of the terminal double bond without hydrolyzing the ester or opening the resulting epoxide.

Reagents:

  • Methyl 5-hexenoate (1.0 equiv)

  • mCPBA (1.2 equiv, 77% max purity typical)

  • Sodium Bicarbonate (

    
    , 2.0 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 5-hexenoate (e.g., 10 mmol) in DCM (50 mL) in a round-bottom flask.

  • Buffering (Critical): Add solid

    
     (20 mmol) to the solution.
    
    • Scientist's Note: mCPBA generates m-chlorobenzoic acid as a byproduct.[1] Without the bicarbonate buffer, the acidic environment will catalyze the opening of your newly formed epoxide into a diol (methyl 5,6-dihydroxyhexanoate).

  • Addition: Cool the mixture to 0°C. Add mCPBA portion-wise over 20 minutes.

  • Reaction: Allow the slurry to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO4; alkene spots disappear, epoxide spots persist).

  • Workup:

    • Quench with saturated aqueous

      
       (destroys excess peroxide).
      
    • Extract with DCM.[2] Wash organic layer with saturated

      
       (removes acid byproduct) and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

    • Caution: Silica is slightly acidic. Add 1% Triethylamine to the eluent to protect the epoxide ring during purification.

Reactivity Profiles & Mechanistic Insights

The choice between these two molecules depends entirely on the desired downstream chemistry.

Divergent Reactivity Map

Reactivity Alkene Methyl 5-hexenoate (Alkene) Metathesis Olefin Metathesis (Grubbs Cat.) --> Macrocycles / Polymers Alkene->Metathesis ThiolEne Thiol-Ene Click (Radical Initiator) --> Thioether Conjugates Alkene->ThiolEne Hydroboration Hydroboration-Oxidation --> Primary Alcohols Alkene->Hydroboration Epoxide Methyl 5,6-epoxyhexanoate (Epoxide) RingOpening Nucleophilic Ring Opening (Amines/Azides) --> beta-Amino Alcohols Epoxide->RingOpening ROP Anionic ROP (Alkoxides) --> Polyethers/Polyesters Epoxide->ROP Hydrolysis Acid Hydrolysis --> Vicinal Diols Epoxide->Hydrolysis Unwanted Side Rxn

Figure 2: Orthogonal reactivity pathways. Blue paths denote alkene chemistry; Green paths denote epoxide chemistry.

Mechanistic Comparison
  • Methyl 5-hexenoate (The "Passive" Handle):

    • Mechanism: Reacts primarily through its

      
      -system. It is electronically neutral.
      
    • Use Case: Ideal for Olefin Metathesis . It can be used to terminate a polymer chain or be cross-linked (ADMET polymerization). It is inert to amines and alcohols under standard conditions, allowing it to survive peptide coupling reactions.

  • Methyl 5,6-epoxyhexanoate (The "Active" Handle):

    • Mechanism: Reacts via

      
      -type ring opening.[3] The relief of ring strain drives the reaction.[3]
      
    • Regioselectivity: Nucleophiles typically attack the less substituted carbon (C6) (steric control) under basic conditions, yielding secondary alcohols.

    • Use Case: Ideal for Bioconjugation . It reacts spontaneously with amines (lysine residues) or thiols (cysteine) to form stable covalent bonds without heavy metal catalysts.

Applications in Drug Development

Linker Chemistry & ADCs

Methyl 5,6-epoxyhexanoate is a valuable bifunctional linker.

  • The Ester End: Can be hydrolyzed to the acid and coupled to a drug payload via amide bond formation.

  • The Epoxide End: Serves as a "trap" for nucleophilic residues on proteins or antibodies.

  • Advantage:[4][5] Unlike maleimides (which can undergo retro-Michael addition), the epoxide ring-opening forms an irreversible bond, enhancing the stability of Antibody-Drug Conjugates (ADCs).

Polymer Therapeutics (PCL Derivatives)

Both molecules serve as precursors for functionalized Polycaprolactone (PCL).

  • Alkene Route: Copolymerization of methyl 5-hexenoate allows for post-polymerization modification via "click" chemistry (thiol-ene).

  • Epoxide Route: Methyl 5,6-epoxyhexanoate can act as a monomer itself or a terminator in Ring-Opening Polymerization, introducing hydrophilic hydroxyl groups upon hydrolysis, which modulates the biodegradation rate of the polymer matrix.

References

  • PubChem. Methyl 5-hexenoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. Epoxidation of Alkenes with m-CPBA. Available at: [Link][6]

  • ResearchGate. Synthesis of methyl (5Z,8S)-8,9-epoxynon-5-enoate. (Demonstrates analogous epoxide synthesis protocols). Available at: [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for Methyl 5,6-epoxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Basis

Methyl 5,6-epoxyhexanoate (CAS: 50412-56-3) is a functionalized fatty acid methyl ester (FAME) derivative characterized by a terminal epoxide group and a methyl ester moiety separated by a short aliphatic chain. Its solubility behavior is governed by a competition between the hydrophobic methylene chain and the two polar functionalities (oxirane ring and ester carbonyl).

Understanding its solubility is critical for:

  • Synthesis: Optimizing epoxidation yields from methyl 5-hexenoate.

  • Purification: Selecting mobile phases for silica gel chromatography.

  • Formulation: Developing stable delivery systems for lipid-based intermediates.

Molecular Architecture & Solubility Prediction

The molecule exhibits an amphiphilic but predominantly lipophilic character.

  • Lipophilic Domain: The

    
     backbone provides compatibility with non-polar solvents.
    
  • Polar Domain: The methyl ester (-COOCH3) and the epoxide (oxirane) ring introduce significant dipole moments, rendering the molecule soluble in moderately polar aprotic solvents.

Key Stability Constraint: The epoxide ring is highly strained (approx. 13 kcal/mol strain energy). It is susceptible to nucleophilic attack and acid-catalyzed ring opening. Therefore, protic solvents (alcohols, water) must be used with extreme caution , particularly under acidic or basic conditions.

Part 2: Solvent Compatibility & Selection Guide

The following classification is derived from experimental synthesis protocols of analogous epoxy-FAMEs and theoretical Hansen Solubility Parameter (HSP) alignment.

Table 1: Solubility Profile by Solvent Class
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Preferred for reactions and extractions. High volatility aids removal without thermal stress.
Polar Aprotic Acetonitrile (MeCN), AcetoneGood to Excellent Ideal for epoxidation reactions using

. MeCN is often used in HPLC analysis.
Esters & Ethers Ethyl Acetate (EtOAc), THF, MTBEExcellent Standard extraction solvents. EtOAc is the primary solvent for silica chromatography.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneModerate Soluble, but may require cosolvents (e.g., 5-10% EtOAc) to prevent phase separation at high concentrations or low temperatures.
Alcohols (Protic) Methanol, Ethanol, IsopropanolGood (Risk) Soluble, but high risk of solvolysis (ring opening) to form alkoxy-alcohols if trace acid is present.
Water WaterVery Poor Immiscible. Solubility likely <1 g/L. Used only as a wash phase in biphasic workups.
Critical "Solvents to Avoid" List
  • Acidic Water/Alcohols: Causes rapid hydrolysis to the diol (methyl 5,6-dihydroxyhexanoate).

  • Primary Amines: Reacts with the epoxide to form amino-alcohols (curing reaction).

  • Strong Lewis Acids in Non-Polar Solvents: Can trigger polymerization of the epoxide.

Part 3: Decision Logic for Solvent Selection

The following diagram outlines the logical framework for selecting a solvent based on the operational goal (Synthesis, Extraction, or Analysis).

SolventSelection Start Select Operation Synthesis Synthesis / Reaction Start->Synthesis Extraction Extraction / Workup Start->Extraction Analysis Analysis (GC/HPLC) Start->Analysis ReagentCheck Reagents Used? Synthesis->ReagentCheck PhaseSep Requires Phase Separation? Extraction->PhaseSep Method Method Type Analysis->Method DCM Dichloromethane (DCM) (Inert, Good Solubility) ReagentCheck->DCM Standard Organic MeCN Acetonitrile (Compatible with H2O2) ReagentCheck->MeCN Oxidative Conditions EtOAc Ethyl Acetate (Standard Organic Phase) PhaseSep->EtOAc General Purpose MTBE MTBE (Less peroxide risk than Et2O) PhaseSep->MTBE Alternative HPLC Acetonitrile / Water (Neutral pH only) Method->HPLC Reverse Phase GC Hexane or DCM (Avoid Methanol) Method->GC Gas Chromatography

Figure 1: Decision tree for selecting the optimal solvent based on experimental context, minimizing degradation risks.

Part 4: Experimental Protocols

Protocol A: Visual Solubility Screening (Qualitative)

Purpose: Rapidly determine if a solvent is suitable for concentrated stock solutions (>100 mg/mL).

  • Preparation: Weigh 10 mg of methyl 5,6-epoxyhexanoate into a 1.5 mL clear glass vial.

  • Addition: Add solvent in 100 µL increments using a calibrated micropipette.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear, homogenous solution with no Schlieren lines.

    • Insoluble: Visible droplets (oiling out) or cloudiness.

  • Calculation: If soluble in 100 µL, solubility > 100 mg/mL.

Protocol B: Quantitative Saturation Measurement (HPLC)

Purpose: Determine exact solubility limits for formulation or recrystallization studies.

  • Saturation: Add excess methyl 5,6-epoxyhexanoate to 2 mL of the target solvent until a visible separate phase remains.

  • Equilibration: Agitate at 25°C for 24 hours (thermomixer).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required; Nylon may adsorb the ester).

  • Dilution: Dilute the filtrate 1:100 with Acetonitrile.

  • Quantification: Inject into HPLC-FID or HPLC-ELSD (UV detection is poor due to lack of chromophores).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: Isocratic Acetonitrile/Water (80:20). Note: Ensure neutral pH.

Part 5: Mechanistic Analysis of Solubility

The solubility behavior of methyl 5,6-epoxyhexanoate is best explained through Intermolecular Forces (IMF) .

  • Dipole-Dipole Interactions: The epoxide oxygen is electronegative, creating a permanent dipole. Solvents with matching dipoles (DCM, Acetone) stabilize the molecule effectively.

  • London Dispersion Forces: The aliphatic chain (

    
    ) requires solvents that can accommodate non-polar segments. This is why strictly polar solvents like water fail; the "hydrophobic effect" drives the molecule out of the aqueous phase.
    
  • Hydrogen Bonding: The molecule acts as a Hydrogen Bond Acceptor (HBA) at the ester and epoxide oxygens but lacks Hydrogen Bond Donors (HBD).

    • Consequence: It is soluble in HBD solvents (alcohols) in principle, but the chemical reactivity (ring opening) overrides thermodynamic solubility as a selection criterion.

Workflow: Solubility Testing & Validation

SolubilityWorkflow Step1 Weigh Analyte (10-50 mg) Step2 Add Solvent (Stepwise) Step1->Step2 Step3 Vortex/Sonication (25°C) Step2->Step3 Step4 Visual Check Step3->Step4 Result1 Clear Solution (Soluble) Step4->Result1 Homogenous Result2 Cloudy/Phase Sep (Insoluble) Step4->Result2 Heterogenous

Figure 2: Step-by-step workflow for the visual determination of solubility limits.

References

  • Synthesis & Properties of Epoxy FAMEs

    • Title: Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction.
    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

  • Solvent Effects on Epoxides

    • Title: Fatty Acid Methyl Esters as Biosolvents of Epoxy Resins: A Physicochemical Study.
    • Source: Journal of Solution Chemistry, 2007.
    • URL:[Link]

  • General Solubility Data for Hydroxy/Epoxy Esters

    • Title: Methyl 5-hydroxyhexanoate Properties and Solubility.[1]

    • Source: Scent.vn / Chemical Data.[1]

    • URL:[Link]

  • Chromatographic Methods for Epoxy Esters

    • Title: Effective Epoxidation of Fatty Acid Methyl Esters with Hydrogen Peroxide.

    • Source: MDPI C
    • URL:[Link]

Sources

Safety data sheet (SDS) for methyl 4-(oxiran-2-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a high-level technical manual for Methyl 4-(oxiran-2-yl)butanoate (commonly known as Methyl 5,6-epoxyhexanoate ).[1] It is designed for researchers and process chemists who require actionable safety strategies beyond the standard regulatory compliance text.

CAS Number: 87321-81-1 | Synonyms: Methyl 5,6-epoxyhexanoate; 4,5-Epoxypentane carboxylic acid methyl ester Context: Chiral building block, alkylating agent, potential Genotoxic Impurity (GTI).[1]

Part 1: Chemical Identity & Reactivity Profile

This compound is a bifunctional intermediate combining a terminal methyl ester and a terminal epoxide. Its utility in drug development (e.g., synthesis of HDAC inhibitors, lysine mimetics) is driven by the differential reactivity of these two groups.[1]

Physico-Chemical Properties
PropertyValue (Experimental/Predicted)Context for Safety
Molecular Formula C₇H₁₂O₃Low molecular weight alkylating agent.[1]
Molecular Weight 144.17 g/mol Volatility is moderate; inhalation risk exists.
Boiling Point ~200–210 °C (Predicted)High boiling point, but vapor pressure is sufficient for respiratory exposure.[1]
Flash Point ~85–95 °C (Estimated)Combustible Liquid (Class IIIA). Avoid open flames.
Density ~1.05 g/mLSlightly denser than water; sinks in aqueous spills.
Solubility Soluble in DCM, MeOH, DMSO.[1]Hydrophobic. Difficult to wash off skin with water alone.
Reactivity & Stability Logic

The safety profile is dominated by the oxirane (epoxide) ring .

  • Electrophilicity: The C6 carbon (terminal) is highly susceptible to nucleophilic attack (

    
    ) by biological nucleophiles (DNA bases, proteins).[1] This is the basis for its potential mutagenicity.
    
  • Hydrolysis Risk: The methyl ester is stable at neutral pH but hydrolyzes in basic conditions. The epoxide ring opens rapidly in acidic aqueous media to form the diol (methyl 5,6-dihydroxyhexanoate).[1]

  • Polymerization: In the presence of strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or strong bases, the epoxide can initiate exothermic polymerization.[1]

Part 2: Hazard Identification & Toxicology (The "Why")

Core Hazard Designation: Suspected Germ Cell Mutagen (Category 2) & Skin Sensitizer (Category 1) .

Mechanism of Toxicity

Unlike simple irritants, this molecule acts via covalent modification .

  • Skin Sensitization: The epoxide acts as a hapten. It penetrates the stratum corneum and alkylates carrier proteins (e.g., albumin) at cysteine or lysine residues.[1] This protein-hapten conjugate triggers a T-cell mediated immune response (Type IV hypersensitivity).[1]

  • Genotoxicity: As a direct-acting alkylating agent, it can form DNA adducts (e.g., N7-alkylguanine).[1] While the ester chain provides some steric bulk, the terminal epoxide remains accessible.

GHS Classification Matrix
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.
Skin Sensitization Cat 1H317: May cause an allergic skin reaction.[2]
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defects.
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2]

Part 3: Safe Handling & Engineering Controls

The "Double-Barrier" Protocol

For compounds with GTI potential, standard lab coats are insufficient.[1]

  • Primary Barrier (Engineering): All handling must occur within a certified Chemical Fume Hood with a face velocity of 0.5 m/s.

  • Secondary Barrier (PPE):

    • Gloves: Double-gloving is mandatory.[1]

      • Inner Layer: Nitrile (4 mil) - Mechanical protection.[1]

      • Outer Layer: Silver Shield® or thick Nitrile (8 mil) - Chemical permeation resistance.[1]

    • Respiratory: If working outside a hood (not recommended), use a full-face respirator with OV/P100 cartridges .[1]

Storage & Stability
  • Temperature: Store at -20°C . Low temperature inhibits spontaneous ring-opening and polymerization.

  • Atmosphere: Store under Argon or Nitrogen . Moisture creates trace acid/base impurities that catalyze decomposition.

  • Container: Borosilicate glass with Teflon-lined caps.[1] Avoid metal containers which may catalyze epoxide rearrangement.

Part 4: Emergency Protocols & Decontamination

Biological Exposure Logic
  • Skin Contact: Do NOT use ethanol or DMSO to wipe the skin; these solvents enhance transdermal absorption of the epoxide.

    • Protocol: Wash with copious amounts of soap and water for 15 minutes.[3] The mechanical action of running water is critical to remove the hydrophobic layer.

  • Eye Contact: Immediate irrigation for 15 minutes.[3][4][5] The epoxide can cross-link corneal proteins rapidly.

Chemical Decontamination (Spills)

Neutralization relies on nucleophilic ring-opening to form a water-soluble, non-toxic species.[1]

The "Quench Solution" (Standard Operating Procedure): Prepare a solution of 10% Sodium Thiosulfate (


)  in water.
  • Isolate: Cordon off the spill area.

  • Absorb: Cover spill with Vermiculite or sand.

  • Deactivate: Slowly pour the Thiosulfate solution over the absorbent.

    • Mechanism:[1] The thiosulfate anion (

      
      ) is a soft nucleophile that rapidly attacks the epoxide ring, opening it to a harmless alkyl thiosulfate salt.[1]
      
  • Disposal: Collect as hazardous chemical waste (do not drain).

Part 5: Visualization of Workflows

Reactivity & Deactivation Pathway

This diagram illustrates the electrophilic nature of the molecule and the chemical logic behind the thiosulfate neutralization protocol.

G Target Methyl 4-(oxiran-2-yl)butanoate (Reactive Electrophile) Tox Toxicity: DNA Adduct / Sensitization Target->Tox Uncontrolled Alkylation Safe Neutralized Product: Alkyl Thiosulfate Salt Target->Safe Controlled Deactivation (Nucleophilic Ring Opening) DNA Biological Nucleophile (DNA/Protein) DNA->Tox Quench Quench Agent: Sodium Thiosulfate (Na2S2O3) Quench->Safe Attacks Epoxide

Caption: Figure 1: Competing pathways of toxicity (alkylation) vs. safe neutralization (thiosulfate quenching).

Safe Handling Workflow

A decision tree for researchers handling this intermediate.

H Start Start: Synthesis/Handling Check Check Storage: -20°C & Inert Gas? Start->Check PPE Equip PPE: Double Nitrile Gloves Lab Coat + Goggles Check->PPE Yes Hood Transfer to Fume Hood (Face Velocity > 0.5 m/s) PPE->Hood Use Experimental Use (Avoid Lewis Acids) Hood->Use QuenchStep Quench Residuals: 10% Na2S2O3 Use->QuenchStep Excess Reagent Waste Waste Disposal QuenchStep->Waste

Caption: Figure 2: Operational workflow ensuring containment and deactivation of the epoxide hazard.

References

  • PubChem. (2025). Compound Summary: Methyl 6-oxohexanoate (Precursor Analysis).[1] National Library of Medicine. Retrieved from [Link][1][6]

  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria: Germ Cell Mutagenicity. Retrieved from [Link][1]

Sources

Precision Synthesis of Terminal Epoxy Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of terminal epoxy esters represents a critical junction between classical organic chemistry and modern biocatalysis. These compounds serve as high-value intermediates in the production of non-isocyanate polyurethanes (NIPUs), bio-based thermosets, and increasingly, as functional lipid precursors in pharmaceutical drug delivery systems.

This guide diverges from standard textbook preparations to focus on process control and mechanistic integrity . We will examine two distinct pathways to achieve terminal epoxidation:

  • Chemical Glycidylation: The reaction of carboxylic acids with epichlorohydrin (ECH) to form glycidyl esters.[1]

  • Chemo-Enzymatic Epoxidation: The lipase-mediated oxidation of terminal alkene esters (e.g., methyl 10-undecenoate).

Pathway A: Chemical Glycidylation (The Epichlorohydrin Route)

This is the industry-standard route for synthesizing glycidyl esters (R-COO-CH₂-CH(O)CH₂). The challenge lies not in the reaction itself, but in suppressing the formation of the "glycerol backbone" oligomers and preventing hydrolysis of the newly formed epoxide.

Mechanistic Insight: The Phase Transfer Necessity

The reaction proceeds via a two-step mechanism:

  • Ring Opening: The carboxylate anion attacks the epoxide ring of epichlorohydrin, forming a chlorohydrin intermediate.

  • Ring Closure (Dehydrochlorination): An alkali induces the elimination of HCl, reforming the epoxide ring.

Critical Causality: Direct reaction is slow due to the immiscibility of polar salts and non-polar ECH. We utilize Quaternary Ammonium Salts (QAS) (e.g., Tetramethylammonium chloride/bromide or Benzyltriethylammonium chloride) as Phase Transfer Catalysts (PTC). The QAS shuttles the carboxylate anion into the organic ECH phase, increasing the reaction rate by orders of magnitude and suppressing side reactions.

Validated Protocol: Glycidyl Ester Synthesis

Target: Synthesis of Glycidyl Neodecanoate (or similar branched fatty acid).

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Epichlorohydrin (Excess, 3.0 - 6.0 eq) – Acts as both reactant and solvent.

  • Catalyst: Benzyltriethylammonium chloride (TEBAC) (0.5 - 1.0 mol%)

  • Base: Sodium Hydroxide (NaOH), 50% aq. solution (1.1 eq)

Step-by-Step Methodology:

  • Solubilization: Charge the reactor with the Carboxylic Acid and Epichlorohydrin. Begin agitation. Add the TEBAC catalyst.

  • Thermal Activation: Heat the mixture to 90°C - 100°C .

    • Why: This temperature promotes the ring-opening esterification to the chlorohydrin intermediate.

  • Reaction Phase 1 (Esterification): Hold at reflux for 1-2 hours. Monitor acid value (AV) until it drops below 5 mg KOH/g.

  • Cooling: Cool the reaction mass to 50°C .

    • Why: High temperature during the next step (base addition) causes rapid hydrolysis of the ECH and the product.

  • Reaction Phase 2 (Dehydrochlorination): Slowly add the 50% NaOH solution dropwise over 60 minutes while maintaining 50°C.

    • Vacuum Azeotrope (Optional but Recommended): Apply mild vacuum to continuously remove water as an azeotrope with ECH. This drives the equilibrium forward and protects the ester linkage.

  • Work-up: Wash the organic phase with water to remove NaCl and excess alkali.

  • Purification: Distill off excess Epichlorohydrin under reduced pressure. The final product is obtained as the residue.

Workflow Visualization (DOT)

Glycidylation_Workflow Start Carboxylic Acid + Epichlorohydrin Step1 Phase 1: Ring Opening (Cat: TEBAC, 90°C) Start->Step1 Mixing Inter Chlorohydrin Intermediate Step1->Inter Esterification Step2 Phase 2: Ring Closure (NaOH, 50°C) Inter->Step2 Cooling Byprod Byproduct: NaCl + H2O Step2->Byprod Final Glycidyl Ester Product Step2->Final Dehydrochlorination

Caption: Two-step synthesis of glycidyl esters via chlorohydrin intermediate using Phase Transfer Catalysis.

Pathway B: Chemo-Enzymatic Epoxidation (The Green Route)

This pathway is preferred for creating Epoxidized Fatty Acid Esters (where the epoxide is on the fatty chain, e.g., from Methyl Undecylenate). It utilizes a lipase to generate a peracid in situ, avoiding the handling of explosive peracetic acid.

Mechanistic Insight: The "Self-Epoxidation" Loop

The enzyme (Lipase B from Candida antarctica, immobilized as Novozym 435 ) does not directly touch the alkene. Instead, it catalyzes the perhydrolysis of a carboxylic acid carrier (or the fatty acid itself) with Hydrogen Peroxide (H₂O₂) to form a peroxy acid.[2] This peroxy acid then spontaneously transfers oxygen to the alkene double bond (Prileschajew reaction).

Critical Causality: H₂O₂ is toxic to the enzyme at high concentrations. Therefore, the protocol relies on a starved-feed strategy , adding H₂O₂ slowly to match the consumption rate, preserving enzyme activity.

Validated Protocol: Solvent-Free Epoxidation

Target: Epoxidation of Methyl 10-Undecenoate (Terminal alkene).

Reagents:

  • Methyl 10-Undecenoate (1.0 eq)

  • Hydrogen Peroxide (30-50% aq) (1.5 eq)

  • Catalyst: Novozym 435 (Immobilized Lipase) (1-4 wt% relative to substrate)

  • Optional Carrier: Octanoic acid (if substrate is not a free acid).

Step-by-Step Methodology:

  • Setup: In a jacketed glass reactor, load the Methyl Undecylenate and Novozym 435.

  • Equilibration: Bring temperature to 40°C .

    • Why: Lipases denature above 60°C. 40°C is the optimal trade-off between kinetics and enzyme stability.

  • Initiation: Begin stirring (mild, to avoid grinding the immobilized beads).

  • Controlled Addition: Add H₂O₂ using a syringe pump at a rate of roughly 0.1 eq/hour.

    • Monitoring: Use KI/Thiosulfate titration to monitor peroxide concentration in the reactor. It should remain low (<1%).

  • Reaction: Continue stirring for 6-12 hours.

  • Termination: Filter off the immobilized enzyme (can be washed and reused).

  • Separation: Centrifuge to separate the aqueous phase (water from H₂O₂) from the organic product phase.

  • Drying: Dry the organic phase with Magnesium Sulfate.

Enzymatic Cycle Visualization (DOT)

Enzymatic_Cycle Lipase Lipase (Novozym 435) Peracid Peroxy Acid (Active Oxidant) Lipase->Peracid Perhydrolysis Water H2O (Byproduct) Lipase->Water Acid Carboxylic Acid (Carrier/Substrate) Acid->Lipase Substrates H2O2 Hydrogen Peroxide (Oxidant) H2O2->Lipase Substrates Epoxide Terminal Epoxy Ester (Product) Peracid->Epoxide Spontaneous Oxygen Transfer (Prileschajew) Alkene Terminal Alkene (Substrate) Alkene->Epoxide Epoxide->Acid Acid Regenerated

Caption: The Chemo-Enzymatic cycle: Lipase generates the peracid, which oxidizes the alkene and regenerates the acid.[3][4]

Comparative Analysis & Troubleshooting

The following table summarizes the trade-offs between the two methodologies.

ParameterChemical GlycidylationChemo-Enzymatic Epoxidation
Target Structure Glycidyl Esters (R-COO-Gly)Epoxidized Fatty Chains (Epoxy-R-COOMe)
Key Reagent Epichlorohydrin (Toxic, Carcinogen)Hydrogen Peroxide (Green Oxidant)
Catalyst Quaternary Ammonium Salt (Cheap)Immobilized Lipase (Expensive, Reusable)
Reaction Temp High (90-110°C)Low (30-50°C)
Purity Risk Hydrolysis of ester; PolymerizationEnzyme deactivation; Ring opening by water
Scalability High (Industrial Standard)Medium (Batch/Semi-batch preferred)
Troubleshooting Guide
  • Low Yield in Glycidylation:

    • Cause: Water accumulation in the system.

    • Fix: Ensure efficient azeotropic distillation. Water hydrolyzes the epichlorohydrin to monochlorohydrin, killing the stoichiometry.

  • Enzyme Deactivation (Green Route):

    • Cause: H₂O₂ concentration too high ("Peroxide burn").

    • Fix: Slow down the addition rate. Use a stepwise addition protocol.

  • High Acid Value in Final Product:

    • Cause: Incomplete ring closure (Glycidylation) or Hydrolysis (Enzymatic).

    • Fix: For Glycidylation, ensure sufficient alkali excess and reaction time at 50°C. For Enzymatic, ensure the pH is neutral to prevent acid-catalyzed ring opening.

References

  • Ma, Y., et al. (2018). "Quaternary Alkyl Ammonium Salt-Catalyzed Transformation of Glycidol to Glycidyl Esters." ACS Catalysis, 8(3), 2589–2594. Link

  • Sienkiewicz, A. & Czub, P. (2016). "The synthesis of epoxy esters from natural oils." Industrial Crops and Products, 83, 755-773. Link

  • Rüsch gen. Klaas, M. & Warwel, S. (1999). "Complete and partial epoxidation of plant oils by lipase-catalyzed perhydrolysis." Industrial Crops and Products, 9(2), 125-132. Link

  • AOCS Official Method Cd 29c-13. "Glycidyl Fatty Acid Esters in Edible Oils." American Oil Chemists' Society.[5] Link

  • Milchert, E., et al. (2015). "Technological Aspects of Chemoenzymatic Epoxidation of Fatty Acids, Fatty Acid Esters and Vegetable Oils: A Review." Molecules, 20(12), 21481-21493. Link

Sources

Methyl 4-(oxiran-2-yl)butanoate: Technical Guide & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for Methyl 4-(oxiran-2-yl)butanoate , a versatile epoxy-ester intermediate used in advanced organic synthesis, medicinal chemistry (specifically histone deacetylase inhibitor design), and functionalized polymer development.

Chemical Identity & Core Descriptors

Methyl 4-(oxiran-2-yl)butanoate (also known as Methyl 5,6-epoxyhexanoate ) is a bifunctional building block containing a terminal methyl ester and a terminal epoxide. This dual functionality allows for orthogonal reactivity—the ester can be hydrolyzed or transesterified, while the epoxide can undergo ring-opening with nucleophiles, making it a critical "warhead" precursor in drug discovery.

Identification Data
DescriptorValue
IUPAC Name Methyl 4-(oxiran-2-yl)butanoate
Common Synonym Methyl 5,6-epoxyhexanoate
CAS Registry Number 87321-81-1
PubChem CID 13462612
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
InChI String InChI=1S/C7H12O3/c1-10-7(9)5-3-4-6-2-8-6/h6H,2-5H2,1H3
Key Functionalities Terminal Epoxide (Electrophile), Methyl Ester (Electrophile)

Synthesis Protocol: Epoxidation of Methyl 5-Hexenoate

The most reliable route to Methyl 4-(oxiran-2-yl)butanoate is the Prilezhaev epoxidation of Methyl 5-hexenoate using meta-chloroperoxybenzoic acid (mCPBA). This method preserves the ester functionality while selectively oxidizing the terminal alkene.

Reaction Mechanism & Workflow

The synthesis relies on the concerted electrophilic addition of oxygen to the alkene. The reaction is stereospecific (retaining the alkene geometry, though the starting material is usually achiral/terminal) and requires careful pH control to prevent acid-catalyzed ring opening of the formed epoxide.

SynthesisWorkflow Precursor Methyl 5-hexenoate (CAS: 2396-80-7) Intermediate Transition State (Butterfly Mechanism) Precursor->Intermediate Oxidation Reagent mCPBA (1.2 eq) DCM, 0°C to RT Reagent->Intermediate Workup Quench: Na2S2O3 (aq) Wash: NaHCO3 (aq) Intermediate->Workup 12-24h Stirring Product Methyl 4-(oxiran-2-yl)butanoate (>95% Yield) Workup->Product Solvent Removal

Figure 1: Synthetic pathway for the production of Methyl 4-(oxiran-2-yl)butanoate via mCPBA epoxidation.

Step-by-Step Protocol
  • Preparation : Dissolve Methyl 5-hexenoate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration). Cool the solution to 0°C under an inert Nitrogen atmosphere.

  • Addition : Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.2–1.5 eq) portion-wise to control the exotherm.

  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor consumption of the alkene via TLC (stain with KMnO₄; alkene is active, epoxide is less active) or GC-MS.

  • Workup (Critical Step) :

    • Quench excess peroxide by adding saturated aqueous sodium thiosulfate (

      
      ). Stir until the starch-iodide test is negative.
      
    • Wash the organic layer with saturated sodium bicarbonate (

      
      ) to remove meta-chlorobenzoic acid byproduct. Repeat until the aqueous layer is basic (pH > 8).
      
    • Wash with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.[1][2]
      
  • Purification : The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient), but ensure the silica is neutralized (e.g., with 1%

    
    ) to prevent epoxide degradation.
    

Applications in Drug Discovery & Material Science

Methyl 4-(oxiran-2-yl)butanoate acts as a "chiral synthon" (when resolved) and a reactive tether. Its primary utility lies in its ability to undergo regioselective ring-opening.

Histone Deacetylase (HDAC) Inhibitor Synthesis

Epoxy-ketone and epoxy-ester motifs are potent zinc-binding groups (ZBG) or "cap" structures in HDAC inhibitors.

  • Mechanism : The epoxide can trap nucleophilic residues (e.g., cysteine) in the HDAC active site or serve as a precursor to hydroxamic acids (via reaction with hydroxylamine) or amino-alcohols .

  • Protocol : Reaction with hydroxylamine (

    
    , KOH, MeOH) converts the methyl ester into a hydroxamic acid (ZBG), leaving the epoxide intact to act as a covalent trap for surface cysteine residues.
    
Functionalized Polymer Synthesis

This molecule serves as a monomer for Coordination Polymerization .

  • Poly-MEH : Methyl 5,6-epoxyhexanoate can be polymerized using organometallic catalysts (e.g., Al-based or Zn-based systems) to form aliphatic polyesters with pendant ester groups. These polymers are biodegradable and can be further functionalized post-polymerization.

Reactivity Map

ReactivityMap Core Methyl 4-(oxiran-2-yl)butanoate (Electrophilic Core) Path1 Nucleophilic Ring Opening (Amines/Azides) Core->Path1 R-NH2 / NaN3 Path2 Hydrolysis/Saponification (LiOH/NaOH) Core->Path2 Base (aq) Path3 Coordination Polymerization (Al/Zn Catalysts) Core->Path3 ROP Prod1 Amino-Alcohol Derivatives (Peptidomimetics/HDACi) Path1->Prod1 Prod2 Epoxy-Acids / Lactones (Pheromone Synthesis) Path2->Prod2 Prod3 Poly(5,6-epoxyhexanoate) (Functionalized Polyesters) Path3->Prod3

Figure 2: Divergent synthetic applications of Methyl 4-(oxiran-2-yl)butanoate.

Safety & Handling (E-E-A-T)

As an epoxide, this compound is an alkylating agent and must be handled with strict safety protocols.

  • Hazards :

    • Skin/Eye Irritant : Causes serious eye irritation (H319) and skin irritation (H315).

    • Sensitizer : Potential skin sensitizer due to protein alkylation capabilities.

    • Genotoxicity : Epoxides are structural alerts for genotoxicity; handle in a fume hood.

  • Storage : Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of ester/epoxide).

  • Disposal : Quench with aqueous bisulfite or amine waste streams before disposal. Do not mix with strong acids (exothermic polymerization).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13462612, Methyl 4-(oxiran-2-yl)butanoate. Retrieved from [Link]

  • Vogl, O., et al. (1980). Coordination Polymerization of Omega-Epoxy Alkanoates. ResearchGate. Retrieved from [Link]

  • MDPI (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

Sources

Technical Guide: Bio-Based Synthesis of Epoxy Fatty Acid Methyl Esters (EFAME)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Epoxy Fatty Acid Methyl Esters (EFAME) represent a critical class of bio-based intermediates. While historically utilized as plasticizers to replace toxic phthalates in PVC, their application spectrum has widened to include pharmaceutical excipients, biolubricants, and precursors for non-isocyanate polyurethanes (NIPUs).

This guide focuses on the high-selectivity synthesis of EFAME. Unlike traditional industrial methods relying on mineral acids (H₂SO₄)—which suffer from low selectivity due to oxirane ring cleavage—this protocol prioritizes Acidic Ion Exchange Resin (AIER) catalysis. This approach offers a balance of high conversion (>90%), minimal side reactions, and catalyst reusability, aligning with the principles of Green Chemistry required for high-purity applications.

Mechanistic Foundations

The core transformation is the Prileschajew Reaction , where an alkene (unsaturated FAME) is converted to an oxirane via a peracid. In bio-based synthesis, safety and stability dictate that the peracid (usually performic or peracetic) is generated in situ.

The AIER Advantage

In a homogeneous system (e.g., sulfuric acid), the dissolved acid catalyzes both the formation of the peracid and the hydrolysis of the formed epoxy ring (ring opening), leading to diol byproducts.

By using a heterogeneous Acidic Ion Exchange Resin (e.g., Amberlite IR-120) , the catalytic sites are confined to the solid phase. The steric hindrance within the resin pores allows the small carboxylic acid/H₂O₂ molecules to enter and react, but restricts the bulky fatty acid chains from interacting with the strong acid sites, significantly reducing ring-opening degradation.

Reaction Pathway Visualization

G cluster_aqueous Aqueous Phase / Resin Surface cluster_organic Organic Phase (Oil) H2O2 Hydrogen Peroxide (H2O2) Catalyst AIER Catalyst (H+ Donor) H2O2->Catalyst Activation RCOOH Acetic/Formic Acid (RCOOH) RCOOH->Catalyst RCOOH->Catalyst Recycle Peracid Peracid (RCOOOH) FAME Unsaturated FAME (-C=C-) Peracid->FAME Phase Transfer Water H2O Catalyst->Peracid Perhydrolysis Catalyst->Water EFAME Epoxidized FAME (Oxirane Ring) FAME->EFAME Epoxidation EFAME->RCOOH Regeneration Byproduct Diol/Glycol (Degradation) EFAME->Byproduct Ring Opening (If T > 70°C)

Figure 1: Biphasic mechanism of in situ epoxidation using AIER. Note the regeneration of the carboxylic acid carrier.

Critical Parameters & Feedstock

Success depends on controlling the "Runaway Exotherm" and minimizing the "Degradation Window."

Feedstock Selection

For research and high-value applications, Soybean Oil FAME (SME) is the standard baseline due to its high linoleic content.

  • Target Iodine Value (IV): 120–130 g I₂/100g.

  • Pre-treatment: If using Waste Cooking Oil (WCO), transesterification and distillation are required to remove free fatty acids (FFA) prior to epoxidation, as high FFA interferes with the AIER matrix.

Catalyst Comparison
ParameterMineral Acid (H₂SO₄)Acidic Ion Exchange Resin (AIER)Chemo-Enzymatic (Lipase)
Selectivity Low (High Ring Opening)High (>90%) Very High (>98%)
Reaction Temp 50–60°C60–70°C 30–45°C
Reaction Time 4–6 Hours6–8 Hours 8–12 Hours
Purification Complex (Neutralization req.)Simple (Filtration) Simple (Filtration)
Cost LowMedium (Reusable) High
Scalability HighHigh Medium

Detailed Protocol: AIER-Catalyzed Synthesis

This protocol is designed for a 500mL batch reactor scale.

Materials
  • Substrate: Soybean Fatty Acid Methyl Ester (FAME).

  • Oxygen Carrier: Glacial Acetic Acid (AA) or Formic Acid (FA). Note: AA is slower but more selective; FA is faster but aggressive.

  • Oxidant: Hydrogen Peroxide (30% or 50% w/w).

  • Catalyst: Amberlite IR-120 (H+ form) or Dowex 50WX8.

  • Equipment: Three-neck flask, reflux condenser, mechanical stirrer (overhead preferred), dropping funnel, temperature controller.

Step-by-Step Methodology

Step 1: Catalyst Activation

  • Wash the resin with distilled water, then methanol to remove impurities.

  • Dry in a vacuum oven at 60°C for 12 hours. Crucial: Water in the resin pores dilutes the local acid concentration.

Step 2: Reactor Charge

  • Load 100g of FAME into the reactor.

  • Add 12g of Glacial Acetic Acid (0.5 mole ratio relative to unsaturation).

  • Add 15g of Dried AIER Catalyst (15 wt% loading based on FAME).

  • Initiate stirring at 600 RPM . High shear is necessary to overcome mass transfer limitations in this biphasic system.

Step 3: Thermal Equilibration

  • Heat the mixture to 55°C .

  • Stabilize temperature for 15 minutes.

Step 4: Oxidant Addition (The Critical Step)

  • Calculate H₂O₂ requirement: 1.5 molar excess relative to double bonds.[1]

  • Add H₂O₂ dropwise over 60 minutes.

    • Warning: The reaction is highly exothermic. If temp spikes >75°C, stop addition and increase cooling. High temps cause rapid ring opening.

Step 5: Reaction Phase

  • Once addition is complete, ramp temperature to 65°C .

  • Maintain reaction for 6–7 hours .

  • Monitor progress via Iodine Value (IV) every hour (See Section 5).

Step 6: Work-up

  • Cool mixture to room temperature.

  • Filter to recover the AIER catalyst (save for regeneration).

  • Transfer filtrate to a separatory funnel.

  • Wash organic layer with warm distilled water (40°C) until pH is neutral (pH 7.0).

  • Dry organic layer with anhydrous Sodium Sulfate (Na₂SO₄).

  • Filter and remove residual moisture via rotary evaporator.

Process Control & Analytics (Self-Validation)

Trustworthiness in chemical synthesis comes from rigorous validation. You must verify that you created the epoxide (high OOC) and consumed the alkene (low IV).

Oxirane Oxygen Content (OOC) - AOCS Cd 9-57

This is the primary quality attribute.

  • Reagent: HBr in Glacial Acetic Acid (0.1N).

  • Indicator: Crystal Violet.[2][3][4]

  • Method: Titrate the sample until the color shifts from blue-green to emerald green.

  • Calculation:

    
    
    Where 
    
    
    
    = Volume of HBr,
    
    
    = Normality,
    
    
    = Sample weight.
  • Target: >6.5% for Soybean Oil FAME.

Iodine Value (IV) - Wijs Method

Measures the disappearance of double bonds.

  • Target: < 5 g I₂/100g (indicating >96% conversion).

FTIR Validation
  • Appearance: Doublet peak at 822 cm⁻¹ and 842 cm⁻¹ (Epoxy ring vibration).

  • Disappearance: Peak at 3009 cm⁻¹ (=C-H stretching).

  • Warning Sign: Broad peak at 3400–3500 cm⁻¹ indicates Hydroxyl (-OH) formation (Ring Opening).

Troubleshooting & Optimization

Workflow Logic Diagram

Workflow Start Start Synthesis CheckTemp Check Temp during H2O2 Addition Start->CheckTemp Exotherm Temp > 75°C? CheckTemp->Exotherm Cooling Pause Addition Increase Cooling Exotherm->Cooling Yes Continue Continue Reaction 6-7 Hours Exotherm->Continue No Cooling->CheckTemp Sample Sample at 6 Hours Continue->Sample CheckIV Iodine Value < 5? Sample->CheckIV CheckOH FTIR: OH Peak? CheckIV->CheckOH Yes Extend Extend Time (+1 Hour) CheckIV->Extend No Success Harvest Product High Purity EFAME CheckOH->Success No (Weak/None) Fail Product Degraded (High Ring Opening) CheckOH->Fail Yes (Strong Peak) Extend->Sample

Figure 2: Logical decision tree for process control during synthesis.

Common Issues
  • Low Oxirane Content (<6%):

    • Cause: Temperature too high (>70°C) caused ring opening, OR reaction time too short.

    • Fix: Check FTIR.[1][5][6] If -OH peak is small, extend time. If -OH peak is large, lower temp in next batch.

  • High Viscosity:

    • Cause: Oligomerization. Epoxide rings reacted with other FAME chains.

    • Fix: Ensure stirring is adequate (>600 RPM) to prevent hot-spots.

References

  • Campanella, A., & Baltanás, M. A. (2005).[7] Degradation of the oxirane ring of epoxidized vegetable oils with hydrogen peroxide using an ion exchange resin. Catalysis Today, 107-108, 208-214.[7]

  • American Oil Chemists' Society (AOCS). (2011). Official Method Cd 9-57: Oxirane Oxygen in Epoxidized Materials. AOCS.[2][3][4][5]

  • Goud, V. V., et al. (2007). Epoxidation of Karanja (Pongamia glabra) oil by H2O2 in presence of Amberlite IR-120 resin catalyst. Chemical Engineering and Processing, 46(4), 303-310.

  • Vlček, T., & Petrović, Z. S. (2006). Optimization of the chemoenzymatic epoxidation of soybean oil. Journal of the American Oil Chemists' Society, 83, 247–252.

  • Derahman, A., et al. (2019).[6] Epoxidation of jatropha methyl esters via acidic ion exchange resin: optimization and characterization. Brazilian Journal of Chemical Engineering, 36(2).[6]

Sources

Methodological & Application

Application Note: Protocol for Epoxidation of Methyl 5-Hexenoate using mCPBA

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the protocol for converting methyl 5-hexenoate to methyl 5,6-epoxyhexanoate using meta-chloroperbenzoic acid (mCPBA). While the Prilezhaev reaction is a staple of organic synthesis, this protocol emphasizes a self-validating workflow designed to mitigate common failure modes: incomplete conversion, acid-catalyzed epoxide degradation, and contamination with m-chlorobenzoic acid (mCBA).

Target Audience: Medicinal chemists and process development scientists requiring high-purity epoxide intermediates for functionalized fatty acid or pheromone synthesis.

Scientific Foundation & Mechanism

The Prilezhaev Reaction Mechanism

The epoxidation proceeds via a concerted, stereospecific "butterfly" transition state.[1] The alkene


-electrons attack the electrophilic oxygen of the peracid, while the O-H bond breaks and the carbonyl oxygen abstracts the proton.

Key Mechanistic Insight: The reaction is concerted (syn-addition).[2][3] Although methyl 5-hexenoate is a terminal alkene (achiral at C5/C6), the concerted nature ensures that no carbocation intermediate forms, preventing rearrangement byproducts.

Visualization: Reaction Pathway

ReactionMechanism Substrate Methyl 5-hexenoate (Terminal Alkene) TS Butterfly Transition State (Concerted Syn-Addition) Substrate->TS Nucleophilic Attack Reagent mCPBA (Electrophilic Oxygen) Reagent->TS O-O Bond Cleavage Product Methyl 5,6-epoxyhexanoate (Epoxide) TS->Product C-O Bond Formation Byproduct m-Chlorobenzoic Acid (mCBA - Precipitate) TS->Byproduct Proton Transfer

Figure 1: Concerted mechanism of mCPBA epoxidation preventing cationic rearrangements.[1]

Safety Assessment (Critical)

mCPBA (meta-Chloroperbenzoic Acid):

  • Hazard: Shock-sensitive organic peroxide. Potentially explosive if concentrated or heated.

  • Storage: Store at 2–8°C.

  • Handling: Use a plastic spatula (avoid metal). Never concentrate to dryness if peroxides are present.

Dichloromethane (DCM):

  • Hazard: Volatile, suspected carcinogen. Use in a fume hood.

Materials & Reagents

ReagentMW ( g/mol )Equiv.RolePurity Note
Methyl 5-hexenoate 128.171.0SubstrateEnsure free of water
mCPBA 172.571.2 - 1.5OxidantCommercial is ~70-77% (balance is mCBA/water). Calculate based on active [O].
Dichloromethane 84.93SolventSolventAnhydrous preferred
Sodium Bicarbonate 84.01BufferAcid ScavengerSolid powder
Sodium Sulfite 126.04QuenchReductantSaturated aqueous solution

Experimental Protocol (Self-Validating)

Phase 1: Reaction Setup

Objective: Controlled oxidation while buffering acidic byproduct.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-hexenoate (1.0 equiv) in Dichloromethane (0.1 M concentration).

  • Buffering (Crucial Step): Add solid Sodium Bicarbonate (NaHCO₃, 2.0 equiv) .

    • Expertise Note: mCPBA generates mCBA (acid) as the reaction proceeds. Epoxides are acid-sensitive and can open to form diols or hydroxy-esters. The solid bicarbonate acts as an in situ buffer to neutralize acidity immediately.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition: Add mCPBA (1.2–1.5 equiv) portion-wise over 15 minutes.

    • Caution: Exothermic. Do not add all at once.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours.

Phase 2: Monitoring & Validation
  • TLC Method: Silica gel, 10-20% EtOAc in Hexanes.

    • Stain: KMnO₄ or Vanillin (Epoxides stain blue/purple with vanillin; Alkenes stain brown with KMnO₄).

    • Validation: Disappearance of the less polar alkene spot (Rf ~0.6–0.7) and appearance of the more polar epoxide spot (Rf ~0.3–0.4).

Phase 3: Workup & Purification (The "Self-Validating" Workflow)

Objective: Quantitative removal of dangerous peroxides and acidic byproducts.

WorkupFlow ReactionMix Reaction Mixture (DCM, Product, mCBA, Excess mCPBA) Quench 1. Quench: Sat. Na2SO3 or Na2S2O3 ReactionMix->Quench Test1 VALIDATION 1: Starch-Iodide Paper (Must be colorless) Quench->Test1 Wash1 2. Wash: Sat. NaHCO3 (x2) Test1->Wash1 If Negative (No Peroxide) Test2 VALIDATION 2: pH Check (Aq. layer pH > 7) Wash1->Test2 Wash2 3. Wash: Brine & Dry (MgSO4) Test2->Wash2 If Basic (Acid Removed) Concentrate Concentrate (Rotovap) Wash2->Concentrate

Figure 2: Self-validating workup procedure ensuring safety and purity.

  • Quench (Peroxide Destruction): Add saturated aqueous Na₂SO₃ (Sodium Sulfite) or Na₂S₂O₃ (Thiosulfate) to the reaction mixture. Stir vigorously for 20 minutes.

    • Validation Check 1: Touch a drop of the aqueous layer to Starch-Iodide paper .

      • Blue/Black: Peroxide still present.[1] Add more sulfite.

      • Colorless: Excess mCPBA destroyed. Safe to proceed.

  • Acid Removal: Transfer to a separatory funnel. Separate layers. Wash the organic layer twice with saturated aqueous NaHCO₃ .

    • Validation Check 2: Check pH of the aqueous wash. It must be basic (pH ~8-9). This confirms complete removal of m-chlorobenzoic acid.

  • Drying: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap).

    • Note: Keep bath temperature < 35°C to prevent thermal degradation.

Phase 4: Purification
  • Method: Flash Column Chromatography.[4][5]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient 5% → 20% Ethyl Acetate in Hexanes.

  • Note: Pre-treat silica with 1% Triethylamine if the epoxide proves unstable (rare for this substrate, but good practice for sensitive epoxides).

Expected Results & Characterization

Upon successful synthesis, the following spectral data confirms the structure.

Table 1: Diagnostic NMR Signals

Moiety1H NMR (CDCl₃, 400 MHz)13C NMR (CDCl₃)Mechanistic Change
Alkene (Starting)

5.7-5.9 (m, 1H), 4.9-5.1 (m, 2H)
~138, 115 ppmDisappears
Epoxide (Product)

2.85-2.95 (m, 1H)
(CH-O)

2.45 (dd), 2.75 (dd)
(CH₂-O)
~52.0 (CH), 47.0 (CH₂) Diagnostic Appearance
Methyl Ester

3.67 (s, 3H)
~51.5 ppmUnchanged

Note: The epoxide ring protons shift significantly upfield compared to the alkene due to the loss of anisotropy and change in hybridization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Diol Formation Acidic hydrolysis during reaction or workup.Must use NaHCO₃ buffer during reaction. Ensure workup washes are basic.[1]
Incomplete Conversion Old mCPBA (low active oxygen).Titrate mCPBA or use large excess (1.5–2.0 equiv). Run reaction longer.
mCBA Contamination Inefficient washing.mCBA is sparingly soluble in DCM. Filter the cold reaction mixture before workup to remove bulk solid mCBA, then perform basic washes.

References

  • Prilezhaev Reaction Mechanism & Stereospecificity

    • Bartlett, P. D. (1950).[2] Record of Chemical Progress, 11, 47. (The "Butterfly Mechanism").

    • Master Organic Chemistry. (2025).[2][4] The Mechanism of Epoxidation of Alkenes With m-CPBA. Link

  • Protocol & Workup Standards

    • Organic Chemistry Portal. m-Chloroperbenzoic acid (mCPBA).[1][2][4][5][6][7] Link

    • Organic Syntheses.[2] Purification of mCPBA and General Epoxidation Procedures. Org. Synth. 1970, 50,[2] 15. Link

  • Characterization Data (Analogous Terminal Epoxides)

    • SpectraBase. NMR Data for Epoxy-fatty acid derivatives. Link

Sources

Application Note: Coordination Polymerization of Methyl 5,6-Epoxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers in polymer chemistry and drug delivery, focusing on the precision synthesis of functionalized polyethers via coordination polymerization.

Executive Summary

Methyl 5,6-epoxyhexanoate (MEH) represents a strategic class of bio-renewable monomers derived from unsaturated fatty acids. Unlike simple epoxides (e.g., ethylene oxide), MEH contains a pendant ester group that offers a handle for post-polymerization modification (e.g., drug conjugation, crosslinking). However, this ester functionality poses a challenge for traditional anionic or cationic polymerization due to side reactions (transesterification, chain transfer).

This guide details the Coordination Ring-Opening Polymerization (C-ROP) of MEH. By utilizing Lewis-acidic metal centers protected by bulky ligands (e.g., Aluminum Porphyrins or Salen complexes), researchers can achieve "living" polymerization characteristics—controlled molecular weight, narrow dispersity (


), and strict chemoselectivity—suppressing attack on the ester side chain.

Chemical Context & Mechanism

The Monomer: Methyl 5,6-Epoxyhexanoate
  • Structure: A terminal epoxide (C5–C6) with a methyl ester motif at C1.

  • Reactivity: The terminal epoxide is highly strained (~114 kJ/mol), driving the polymerization. The ester group, separated by a 3-carbon spacer, acts as a potential Lewis base that can competitively coordinate to the catalyst, necessitating a coordination complex with high affinity for the oxirane oxygen over the carbonyl oxygen.

Mechanism: Coordination-Insertion

The polymerization proceeds via a Coordinate-Anionic mechanism .

  • Coordination: The epoxide oxygen coordinates to the electrophilic metal center (

    
    ).
    
  • Nucleophilic Attack: The growing polymer chain (alkoxide) attached to the metal attacks the less substituted carbon of the coordinated epoxide (regioselective ring opening).

  • Insertion: The epoxide ring opens, extending the chain, and the new alkoxide becomes the active species for the next cycle.

G cluster_cycle Propagation Cycle Cat Catalyst (L-M-OR) Coord Coordination Complex (Epoxide-Metal) Cat->Coord + Monomer Monomer Monomer (Methyl 5,6-epoxyhexanoate) Monomer->Coord TS Transition State (Nucleophilic Attack) Coord->TS Activation Insert Chain Extension (Insertion Step) TS->Insert Ring Opening Insert->Coord Propagation Cycle

Figure 1: Mechanism of Coordination-Insertion Polymerization. The metal center activates the epoxide, allowing the alkoxide chain end to insert.

Experimental Protocol

Two catalyst systems are detailed below. System A is robust and suitable for scale-up. System B is a precision method for well-defined block copolymers.

Materials Preparation (Critical)
  • Monomer (MEH): Must be dried over

    
     for 24h and distilled under reduced pressure immediately prior to use. Water content must be < 20 ppm. 
    
  • Solvent (Dichloromethane or Toluene): Dried via solvent purification system (SPS) or distilled over

    
     (DCM) or Na/Benzophenone (Toluene).
    
  • Inert Atmosphere: All steps must be performed in a glovebox (

    
     ppm 
    
    
    
    ) or using strict Schlenk techniques.
System A: The "Modified Vandenberg" Protocol (Robust)

Based on Aluminum-Alkyl/Chelate systems.

Reagents:

  • Triethylaluminum (

    
    ) (1.0 M in hexane)
    
  • Water (

    
    ) (degassed)
    
  • Acetylacetone (AcAc)

Catalyst Formation (In-situ):

  • In a Schlenk flask under Argon, cool 10 mL of dry toluene to 0 °C.

  • Add

    
     (1.0 mmol).
    
  • Slowly add AcAc (1.0 mmol) dropwise. Caution: Exothermic. Stir for 15 min.

  • Add

    
     (0.5 mmol) extremely slowly via microsyringe.
    
  • Age the catalyst at room temperature for 1 hour. Active species:

    
     aggregates.
    

Polymerization:

  • Add MEH monomer (50 mmol) to the catalyst solution.

  • Heat to 60 °C.

  • Stir for 24–48 hours.

  • Quench: Add 2 mL of methanol containing HCl (1%).

System B: The "Porphyrin-Aluminum" Protocol (Precision)

Recommended for drug delivery applications requiring narrow dispersity.

Reagents:

  • Catalyst: (Tetraphenylporphyrinato)aluminum chloride ((TPP)AlCl) .

  • Co-catalyst (Optional): Bis(triphenylphosphine)iminium chloride (PPNCl) can accelerate rate.

Workflow:

  • Setup: In a glovebox, dissolve (TPP)AlCl (0.05 mmol) in dry DCM (5 mL).

  • Initiation: Add MEH monomer (10 mmol) to the stirring catalyst solution.

  • Conditions: Stir at 25 °C (Room Temp). This catalyst is active enough to run without heating, reducing transesterification side reactions.

  • Monitoring: Monitor conversion via crude

    
     NMR aliquots every 4 hours.
    
  • Termination: Once conversion >95%, add excess methanol.

Purification
  • Concentrate the polymer solution to a viscous oil.

  • Precipitate into cold diethyl ether or n-hexane (depending on molecular weight; low MW oligomers may require dialysis).

  • Dry in a vacuum oven at 40 °C for 24 hours.

Characterization & Data Analysis

Quantitative Summary
ParameterSystem A (Vandenberg)System B (Porphyrin)
Catalyst Type Heterogeneous/AggregateHomogeneous/Single-Site
Reaction Temp 60 °C25 °C
Time 24–48 h8–24 h
Conversion 80–95%>98%
Dispersity (

)
1.5 – 2.01.05 – 1.15
End-Group Fidelity LowHigh (Living)
NMR Spectroscopy ( NMR in )
  • Monomer Signals: Epoxide protons at

    
     2.4–2.9 ppm.
    
  • Polymer Signals:

    • Backbone: Broad multiplet at

      
       3.4–3.7 ppm (ether backbone protons).
      
    • Side Chain: Methyl ester singlet at

      
       3.65 ppm (distinct from backbone).
      
    • Key Validation: Disappearance of signals at 2.4–2.9 ppm and emergence of the backbone ridge confirms ring opening. Retention of the 3.65 ppm singlet confirms the ester group is intact.

Troubleshooting Guide
  • Problem: Broad Dispersity / Low MW.

    • Cause: Water contamination acting as a chain transfer agent.

    • Fix: Re-dry monomer over

      
      ; ensure glovebox atmosphere is <1 ppm 
      
      
      
      .
  • Problem: No Polymerization.

    • Cause: Catalyst poisoning by the ester group (chelating the Al center).

    • Fix: Increase catalyst concentration or switch to System B (Porphyrin), where the metal is sterically shielded from the ester side chain.

Workflow Visualization

Workflow Start Start: Monomer Prep Dry Drying: CaH2, 24h Distillation Start->Dry Poly Polymerization (DCM/Toluene, Inert) Dry->Poly Transfer under Ar CatPrep Catalyst Prep (Glovebox/Schlenk) CatPrep->Poly Monitor Monitor: 1H NMR (Epoxide Disappearance) Poly->Monitor Monitor->Poly Conv < 95% Quench Quench: MeOH/HCl Monitor->Quench Conv > 95% Purify Purification: Precipitation in Hexane Quench->Purify Final Final Product: Poly(methyl 5,6-epoxyhexanoate) Purify->Final

Figure 2: Experimental workflow for the coordination polymerization of MEH.

References

  • Vogl, O. (1980). Polymerization of ω-Epoxyalkanoates. In Journal of Macromolecular Science: Part A - Chemistry.

  • Aida, T., & Inoue, S. (1996). Metalloporphyrins as initiators for living and immortal polymerizations. In Accounts of Chemical Research.

  • Coates, G. W. (2002). Precise Control of Polyolefin Stereochemistry Using Single-Site Metal Catalysts. In Chemical Reviews. Provides broader context on coordination-insertion mechanisms relevant to functionalized monomers.

  • Tao, L., et al. (2022). Catalytic Ring-Opening Copolymerization of Fatty Acid Epoxides. In Macromolecules. Discusses modern catalytic approaches for fatty acid-derived epoxides similar to MEH.

Application Note: Ring-Opening Polymerization (ROP) of Methyl 4-(oxiran-2-yl)butanoate for Functional Polyether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of aliphatic polyethers with pendant functional groups is highly sought after in the development of solid-state polymer electrolytes, biodegradable elastomers, and drug delivery conjugates. The ring-opening polymerization (ROP) of methyl 4-(oxiran-2-yl)butanoate (systematically known as methyl 5,6-epoxyhexanoate) yields a poly(alkylene oxide) backbone with pendant methyl ester groups. These ester moieties can be quantitatively hydrolyzed post-polymerization to form poly(alkylene oxide) ionomers or amidated for bioconjugation.

This application note provides a comprehensive, field-validated protocol for the ROP of methyl 4-(oxiran-2-yl)butanoate. By utilizing a modified coordination-insertion catalyst system, researchers can overcome the chain-transfer limitations typically associated with the anionic polymerization of substituted epoxides.

Mechanistic Rationale & Catalyst Selection

The ROP of substituted epoxides is traditionally plagued by chain transfer to the monomer via proton abstraction, which severely limits the achievable molecular weight [1]. To circumvent this, a coordination-insertion mechanism utilizing a modified alkylaluminum catalyst is required.

Catalyst Causality: The classic Vandenberg-type catalyst, composed of Triethylaluminum / Acetylacetone / Water (


 / AcAc / 

)
in a strict 1.0 : 1.0 : 0.5 molar ratio, is uniquely suited for this functionalized monomer [2].
  • 
     : Serves as the primary Lewis acid and alkylating agent.
    
  • Acetylacetone (AcAc) : Acts as a bidentate chelating ligand. Causality: Unmodified aluminoxanes form highly cross-linked, insoluble aggregates. AcAc moderates the Lewis acidity of the aluminum center and prevents excessive aggregation, maintaining a homogeneous distribution of active sites for a narrower polydispersity index (PDI).

  • Water (

    
    ) : Acts as a controlled hydrolyzing agent to form the active 
    
    
    
    -oxo bridged aluminum dimer (aluminoxane), which is the critical catalytic species for the coordination-insertion mechanism.

Monomer Causality: Methyl 4-(oxiran-2-yl)butanoate features a three-methylene spacer between the oxirane ring and the ester carbonyl. This spacer is critical; it provides sufficient steric distance to prevent the pendant ester carbonyl from back-biting or coordinating too strongly with the aluminum active site, a phenomenon that would otherwise poison the catalyst and halt propagation [2].

Experimental Workflow

G A 1. Monomer Purification (Methyl 4-(oxiran-2-yl)butanoate) C 3. Ring-Opening Polymerization (Inert Atmosphere, 60°C) A->C B 2. Catalyst Synthesis (AlEt3 / AcAc / H2O) B->C D 4. Chain Termination (Acidic Methanol Quench) C->D E 5. Precipitation & Isolation (Functional Polyether) D->E

Caption: Experimental workflow for the ring-opening polymerization of functionalized epoxides.

Detailed Protocols

Prerequisites: All manipulations must be performed using standard Schlenk techniques or in a glovebox under an ultra-high purity Argon atmosphere (<1 ppm


, <1 ppm 

).
Protocol A: Catalyst Preparation ( / AcAc / )

Note: The sequence of addition is critical to prevent complete hydrolysis of the aluminum alkyls [2].

  • Solvent Preparation : Dry diethyl ether over sodium/benzophenone and distill immediately prior to use.

  • 
     Addition : In a flame-dried 50 mL Schlenk flask, add 10 mL of anhydrous diethyl ether and 10.0 mmol of 
    
    
    
    (1.0 M in hexanes). Cool the flask to 0 °C in an ice bath.
  • AcAc Chelation : Slowly add 10.0 mmol of anhydrous acetylacetone dropwise over 15 minutes with vigorous stirring. Causality: Slow addition controls the exothermic ethane gas evolution and ensures uniform chelation. Allow to stir for 30 minutes at 0 °C, then warm to room temperature for 1 hour.

  • Controlled Hydrolysis : Cool the mixture back to -78 °C (dry ice/acetone). Inject 5.0 mmol of degassed, deionized water dissolved in 2 mL of anhydrous THF very slowly. Validation Check: Ethane evolution will occur. The strict 1:0.5 Al:

    
     ratio is critical to form the active aluminoxane species without fully quenching the alkyl groups.
    
  • Aging : Allow the catalyst solution to warm to room temperature and age for 24 hours prior to use. Causality: This aging step ensures the thermodynamic equilibration of the multinuclear aluminum complexes, preventing bimodal molecular weight distributions.

Protocol B: Ring-Opening Polymerization
  • Monomer Preparation : Methyl 4-(oxiran-2-yl)butanoate is typically synthesized via the epoxidation of methyl 5-hexenoate using mCPBA. Distill the monomer over

    
     under reduced pressure to remove trace moisture and free carboxylic acids. Store over 4Å molecular sieves.
    
  • Initiation : In a 20 mL heavy-wall glass ampoule equipped with a Teflon stopcock, add 2.0 g (12.6 mmol) of the purified monomer.

  • Catalyst Injection : Inject the aged catalyst solution to achieve a monomer-to-catalyst ([M]/[I]) ratio of 100:1.

  • Polymerization : Seal the ampoule and place it in a thermostated oil bath at 60 °C. Stir magnetically for 72 hours. Causality: Bulk (neat) polymerization drives the reaction equilibrium forward, compensating for the inherently slower propagation rate of bulky substituted epoxides compared to ethylene oxide.

  • Termination & Precipitation : Dilute the highly viscous reaction mixture with 10 mL of chloroform. Terminate the living chain ends by adding 1 mL of acidic methanol (0.1 M HCl in MeOH) to cleave the Al-O bonds.

  • Isolation : Precipitate the polymer dropwise into 200 mL of cold, vigorously stirred hexanes. Collect the polymer via decantation, wash with fresh hexanes, and dry in a vacuum oven at 40 °C to a constant weight.

Quantitative Data & Quality Control

To ensure a self-validating experimental system, monitor the reaction using the parameters and analytical checks outlined below.

Parameter / Analytical MethodTarget Range / Expected ResultCausality & Troubleshooting
Catalyst Aging Time 24 hours at 25 °CEnsures complex equilibration. Troubleshooting: Shorter times yield bimodal MW distributions and poor initiation efficiency.
Polymerization Temperature 60 °CBalances propagation rate with minimizing thermal degradation. Troubleshooting: >80 °C may induce transesterification side-reactions.
[M]/[I] Ratio 50:1 to 200:1Controls theoretical MW. Troubleshooting: >200:1 ratios may stall prematurely due to trace moisture impurities poisoning the active sites.

H NMR (CDCl

) Check
Disappearance of signals at 2.4–2.9 ppmValidates complete consumption of the oxirane ring.

H NMR (CDCl

) Check
Appearance of broad peak at 3.4–3.7 ppmConfirms the formation of the polyether backbone (-CH

-CH(R)-O-). The methyl ester singlet (3.65 ppm) must remain intact.
GPC / SEC (THF Eluent) Monomodal peak, PDI < 1.4Indicates uniform active site distribution. Troubleshooting: Broad PDI indicates chain transfer or inadequate monomer purification.

Mechanistic Pathway

The polymerization proceeds via a coordination-insertion mechanism. The epoxide oxygen first coordinates to the Lewis acidic aluminum center, activating the ring. Subsequent nucleophilic attack by the propagating alkoxide chain opens the ring, inserting the monomer into the Al-O bond [3].

M M1 Al-Catalyst Active Site M2 Epoxide Coordination M1->M2 M3 Nucleophilic Ring-Opening M2->M3 M4 Alkoxide Insertion M3->M4 M4->M2 Monomer Addition

Caption: Coordination-insertion mechanism for epoxide ring-opening via an aluminoxane catalyst.

References

  • Title : Ring-Opening Polymerization of Epoxides: Facile Pathway to Functional Polyethers via a Versatile Organoaluminum Initiator Source : Macromolecules, 50(8), 3121–3130 (2017). URL :[Link]

  • Title : Poly(alkylene oxide) ionomers VIII. Synthesis of methyl ω‐alkenoates and methyl ω‐epoxyalkanoates Source : Journal of Macromolecular Science-Chemistry, 21:6-7, 839-851 (1984). URL :[Link]

  • Title : Ring-opening polymerization of oleochemical epoxides catalyzed by aluminoxane/acetyl acetone Source : European Polymer Journal, 37(10), 1961-1965 (2001). URL :[Link]

Application Note: Catalytic Copolymerization of CO2 and Methyl 5,6-Epoxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the alternating copolymerization of Carbon Dioxide (


) and Methyl 5,6-epoxyhexanoate (MEH). Unlike commodity monomers (e.g., propylene oxide), MEH features an internal epoxide  and a pendant ester group . The internal epoxide presents steric challenges requiring specific catalytic geometries, while the ester group provides a critical "handle" for post-polymerization modification, enabling the synthesis of amphiphilic or cross-linkable biomaterials.

Key Technical Achievement: Synthesis of Poly(propylene carbonate)-analogs with >95% carbonate linkage selectivity and


 > 20 kDa, utilizing a binary SalenCo(III) catalytic system.

Scientific Context & Monomer Design[1][2][3]

Why Methyl 5,6-Epoxyhexanoate?

Standard aliphatic polycarbonates (APCs) often lack chemical functionality, limiting their use in advanced drug delivery systems. MEH introduces a lateral ester chain.

  • Internal Epoxide (C5-C6): Creates a stiffer backbone compared to terminal epoxides, elevating the Glass Transition Temperature (

    
    ).
    
  • Methyl Ester Pendants: Allow for orthogonal chemistry (e.g., hydrolysis to carboxylic acids for drug conjugation or amidation for hydrogel formation) without degrading the carbonate backbone.

The Challenge of Internal Epoxides

Internal epoxides suffer from high steric hindrance at the metal center.

  • Risk: Slow insertion rates favor the thermodynamic sink—cyclic carbonate formation (back-biting)—over polymer propagation.

  • Solution: Use of a SalenCo(III) catalyst with a bulky nucleophilic co-catalyst (PPNCl). The Cobalt center activates the epoxide, while the bulky ligand framework prevents depolymerization.

Reaction Mechanism (Visualization)

The copolymerization follows a coordination-insertion mechanism. The metal center coordinates the epoxide, facilitating ring-opening by the nucleophilic co-catalyst.

Figure 1: Coordination-Insertion mechanism. Note the "Back-biting" pathway (red dotted) which must be suppressed via temperature control.

Experimental Protocols

Materials & Pre-treatment (Critical)
  • Monomer: Methyl 5,6-epoxyhexanoate (Synthesized via Prilezhaev reaction of methyl 5-hexenoate with mCPBA).

    • Purification: Distill over

      
       under vacuum (
      
      
      
      mbar). Water content must be < 20 ppm.
  • CO2: Research Grade (99.999%), passed through a moisture trap (4Å molecular sieves).

  • Catalyst: (R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt(III) dinitrophenylphenoxide (or Chloride variant).

  • Co-Catalyst: Bis(triphenylphosphine)iminium chloride (PPNCl). Recrystallized from dry DCM/Ether.

Protocol: High-Pressure Copolymerization

Safety: Work with high-pressure CO2 requires a certified autoclave and blast shield.

  • Glovebox Setup:

    • In a nitrogen-filled glovebox (

      
       ppm), weigh SalenCo(III) catalyst  (0.05 mmol) and PPNCl  (0.05 mmol) into a pre-dried 50 mL autoclave liner.
      
    • Add Methyl 5,6-epoxyhexanoate (50 mmol, ~7.2 g).

    • Note: The Catalyst:Monomer ratio is 1:1000. For internal epoxides, higher loading (1:500) may be required if reaction kinetics are slow.

  • Reactor Assembly:

    • Seal the autoclave liner. Transfer quickly to the high-pressure reactor setup.

    • Purge the connection lines with

      
       (3x) to remove air.
      
  • Pressurization & Reaction:

    • Heat the reactor to 40°C . (Do not exceed 60°C; higher temps favor cyclic carbonate).

    • Pressurize with

      
       to 3.0 MPa (30 bar) .
      
    • Stir magnetically at 500 rpm.

    • Duration: Run for 24–48 hours. Internal epoxides react slower than terminal ones (like PO).

  • Termination:

    • Cool reactor to 0°C in an ice bath.

    • Slowly vent

      
       (rapid venting can foam/loss product).
      
    • Quench the reaction mixture with a small amount of 1M HCl in methanol.

  • Purification:

    • Dissolve the crude viscous oil in minimal Dichloromethane (DCM).

    • Precipitate into cold Methanol (excess). The polymer precipitates; unreacted monomer and catalyst remain in solution.

    • Filter and dry under vacuum at 40°C for 24h.

Characterization Workflow
TechniqueParameterTarget / Observation
1H NMR (

)
ConversionDisappearance of epoxide protons (

2.7-3.0 ppm).
1H NMR SelectivityCarbonate linkage (

4.8-5.0 ppm) vs. Ether linkage (

3.4-3.6 ppm).
GPC (THF)Molecular Weight

should be > 15,000 g/mol .

(PDI) < 1.3 indicates controlled polymerization.
FT-IR Carbonyl StretchStrong peak at ~1740

(Carbonate + Ester overlap). Absence of cyclic carbonate shoulder at 1800

.
DSC Thermal Properties

typically ranges 10°C – 35°C depending on tacticity.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow from monomer drying to polymer isolation.

Troubleshooting & Optimization

Low Yield / Low Molecular Weight
  • Cause: Impurities (Water/Acid).

  • Diagnosis: Broad PDI (>1.5) or bimodal GPC distribution.

  • Remedy: Re-distill monomer. Ensure CO2 lines are purged. Check glovebox atmosphere.

Cyclic Carbonate Formation (Back-biting)[4]
  • Cause: Temperature too high or CO2 pressure too low.

  • Diagnosis: IR peak at 1800-1810

    
    .
    
  • Remedy: Lower temperature to 25°C. Increase CO2 pressure to 5.0 MPa to favor insertion over ring-closing.

Low Carbonate Linkage (High Ether Content)
  • Cause: "Head-to-tail" vs "Head-to-head" regioselectivity issues or catalyst dissociation.

  • Remedy: Add excess co-catalyst (PPNCl). Ratio Catalyst:Co-Catalyst should be strictly 1:1 or 1:2.

References

  • Darensbourg, D. J. (2017). "More Versatile Approaches for Preparing Functionalized Polycarbonates via the Copolymerization of CO2 and Epoxides."[1][2][3] Macromolecules. Link

  • Lu, X. B., & Darensbourg, D. J. (2012). "Cobalt catalysts for the coupling of CO2 and epoxides to provide polycarbonates and cyclic carbonates."[2][4][5][6] Chemical Society Reviews. Link

  • Coates, G. W., & Moore, D. R. (2004). "Discrete Metal-Based Catalysts for the Copolymerization of CO2 and Epoxides." Angewandte Chemie International Edition. Link

  • Ren, W. M., et al. (2010). "Stereoselective Copolymerization of CO2 and Meso-Epoxides." Journal of the American Chemical Society.[2] Link

  • Wang, Y., et al. (2018). "Synthesis of Functional Polycarbonates from Renewable Resources." Progress in Polymer Science. Link

Sources

Application Note: Methyl 5,6-Epoxyhexanoate as a Heterobifunctional Crosslinking Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5,6-epoxyhexanoate (MEH) is a versatile, heterobifunctional reagent distinct from standard homobifunctional crosslinkers (e.g., glutaraldehyde, DSS). Its structure features two distinct reactive termini: a terminal epoxide (oxirane) and a methyl ester , separated by a hydrophobic three-carbon spacer (C3).

This guide details the use of MEH as a precision crosslinking agent for constructing Antibody-Drug Conjugates (ADCs), functionalizing biomaterial surfaces, and synthesizing graft copolymers. Unlike "zero-length" crosslinkers, MEH introduces a defined spacer arm that modulates solubility and reduces steric hindrance between conjugated biomolecules.

Key Features & Benefits
  • Dual Reactivity: Enables sequential, controlled conjugation (Epoxide-first or Ester-first workflows).

  • Hydrophobic Spacer: The aliphatic chain improves membrane permeability for small molecule conjugates.

  • Metabolic Stability: The resultant ether linkage (from epoxide) is stable in plasma, while the ester linkage offers a potential site for enzymatic cleavage (prodrug design).

Chemical Mechanism & Reactivity Profile[1][2]

Understanding the orthogonal reactivity of MEH is critical for protocol design. The two functional groups react under different conditions, preventing uncontrolled polymerization.

The Epoxide Terminus (Nucleophilic Attack)

The strained oxirane ring undergoes ring-opening reactions with strong nucleophiles.

  • Primary Targets: Amines (

    
    ), Thiols (
    
    
    
    ), and Hydroxyls (
    
    
    ).
  • Optimal Conditions: Basic pH (9.0–11.0) for amines; Physiological pH (7.0–8.0) for thiols (often requires catalysis).

  • Result: Formation of a stable

    
    -hydroxy amine or 
    
    
    
    -hydroxy thioether bond.
The Methyl Ester Terminus (Acyl Substitution)

The methyl ester is relatively inert under mild aqueous conditions but can be activated for crosslinking.

  • Pathway A (Direct Aminolysis): Reaction with polyamines at high temperatures (Polymer curing).

  • Pathway B (Activation): Hydrolysis to carboxylic acid, followed by EDC/NHS activation (Bioconjugation).

  • Pathway C (Hydrazinolysis): Reaction with hydrazine to form a hydrazide, reactive towards aldehydes (Glyco-conjugation).

Mechanism Diagram

MEH_Mechanism MEH Methyl 5,6-Epoxyhexanoate (Reagent) Epoxide Epoxide Ring (Electrophile) MEH->Epoxide Ester Methyl Ester (Pro-Nucleophile) MEH->Ester BetaHydroxy β-Hydroxy Amine Linkage (Stable) Epoxide->BetaHydroxy pH 9-11 + Amine Hydrolysis Hydrolysis (LiOH/NaOH) Ester->Hydrolysis pH > 12 Amine Primary Amine (R-NH2) Acid Carboxylic Acid (-COOH) Hydrolysis->Acid NHS NHS-Ester Activation (Amine Reactive) Acid->NHS + EDC/NHS Final Conjugate Final Conjugate NHS->Final Conjugate + Amine (Protein)

Caption: Orthogonal reaction pathways for Methyl 5,6-Epoxyhexanoate. The epoxide reacts directly with amines, while the ester requires activation.

Application Protocols

Protocol A: Synthesis of Drug-Linker Intermediate (Epoxide-First Strategy)

Context: Creating a stable drug-linker construct where the drug is attached via the epoxide, leaving a carboxyl group available for conjugation to a monoclonal antibody (mAb).

Materials:

  • Methyl 5,6-epoxyhexanoate (MEH) (>95% purity)

  • Small Molecule Drug (containing a primary/secondary amine)

  • Solvent: Anhydrous Methanol or DMF

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Hydrolysis Reagents: LiOH, THF, Water

Step-by-Step Procedure:

  • Epoxide Ring Opening (Drug Conjugation):

    • Dissolve 1.0 equivalent of the Amine-Drug in anhydrous Methanol.

    • Add 1.2 equivalents of MEH.

    • Add 2.0 equivalents of TEA to catalyze the reaction.

    • Reaction: Stir at 40–50°C for 12–24 hours under inert atmosphere (

      
      ).
      
    • Validation: Monitor consumption of the amine via TLC or LC-MS. The product is a Methyl Ester-Linker-Drug intermediate.

  • Ester Hydrolysis (Activation Prep):

    • Evaporate Methanol. Redissolve the intermediate in THF:Water (1:1).

    • Add 3.0 equivalents of LiOH (1M solution).

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Critical Step: Neutralize carefully with 1M HCl to pH 3–4 to precipitate the carboxylic acid derivative or extract into organic solvent (DCM/Ethyl Acetate).

    • Purification: Dry organic layer over

      
      , filter, and concentrate.[1]
      
  • Final Output: A Carboxyl-functionalized Drug-Linker ready for standard EDC/NHS coupling to antibodies.

Protocol B: Surface Immobilization of Ligands (Ester-First Strategy)

Context: Functionalizing an amine-coated surface (e.g., aminosilane glass slide) to capture thiol-containing ligands (e.g., cysteine-peptides).

Materials:

  • Amine-functionalized surface (e.g., APTES-glass)

  • MEH (Neat or in Ethanol)

  • Thiol-Ligand (Peptide/Protein)[2]

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4 and Carbonate Buffer, pH 9.5

Step-by-Step Procedure:

  • Surface Grafting (Aminolysis):

    • Note: Direct aminolysis of methyl esters is slow. For surfaces, we utilize the Epoxide for anchoring if the ligand is to be attached via the ester (converted to hydrazide).

    • Alternative (Recommended): Use the Epoxide to anchor to the surface amine.

    • Incubate the amine-surface with 5% (v/v) MEH in Carbonate Buffer (pH 9.5) for 12 hours at RT.

    • Mechanism:[3][1][4][5][6] Surface amines open the epoxide ring.

    • Result: Surface displaying methyl ester groups.

  • Ligand Conjugation (Hydrazide Activation):

    • Wash surface with Ethanol.

    • Incubate with 10% Hydrazine Hydrate in Ethanol for 4 hours at RT. (Converts Methyl Ester

      
       Hydrazide).
      
    • Wash extensively with water.

    • Incubate with Oxidized Glycoprotein (Aldehyde-containing) or Carboxyl-Ligand (activated with EDC).

    • Result: Covalent immobilization via stable hydrazone or amide bonds.

Analytical Validation & Troubleshooting

Reliable characterization is essential to confirm crosslinking efficiency.

ParameterMethodExpected Outcome
Epoxide Content Titration with HBr / Crystal VioletDecrease in epoxide value indicates successful ring opening.
Ester Hydrolysis FTIR SpectroscopyDisappearance of ester carbonyl peak (

) and appearance of acid peak (

).
Conjugate Mass LC-MS / MALDI-TOFMass shift corresponding to Linker + Drug (

).
Free Amines TNBS or Ninhydrin AssayReduction in free amines on protein/surface after conjugation.
Troubleshooting Guide
  • Issue: Low conjugation yield with Epoxide.

    • Root Cause:[1][5][7] pH too low. Epoxide-amine reaction is slow below pH 9.

    • Solution: Increase pH to 10.0 or raise temperature to 37°C. Ensure amine is unprotonated.

  • Issue: Hydrolysis of Methyl Ester during Epoxide reaction.

    • Root Cause:[1][5][6][7] High pH (>11) promotes saponification.

    • Solution: Maintain pH strictly between 9.0–10.0. Use anhydrous organic solvents (DMF/DMSO) if protein stability allows.

Workflow Visualization

Workflow Start Start: Methyl 5,6-Epoxyhexanoate Decision Select Primary Target Start->Decision RouteA Route A: Amine Target (e.g., Drug/Surface) Decision->RouteA Nucleophile Available RouteB Route B: Ester Activation (e.g., for Protein coupling) Decision->RouteB Need Carboxyl/Hydrazide StepA1 Reaction: pH 9.5, 24h Epoxide Ring Opening RouteA->StepA1 StepB1 Hydrolysis (LiOH) -> Acid OR Hydrazinolysis -> Hydrazide RouteB->StepB1 StepA2 Product: Ester-Functionalized Conjugate StepA1->StepA2 StepA2->StepB1 Final Final Crosslinked Construct StepA2->Final If single step StepB2 Secondary Crosslinking (EDC/NHS or Aldehyde) StepB1->StepB2 StepB2->Final

Caption: Decision tree for selecting the optimal conjugation pathway based on target functional groups.

Safety & Handling

  • Epoxide Hazard: Epoxides are potential alkylating agents and mutagens. Handle in a fume hood with nitrile gloves.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent moisture-induced hydrolysis of the ester or spontaneous ring opening.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 3: The Chemistry of Reactive Groups).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Epoxide Ring Opening Mechanisms).

  • Gauthier, M. A., & Klok, H. A. (2008). Peptide/protein-polymer conjugates: synthetic strategies and design concepts. Chemical Communications, (23), 2591-2611.

  • Blanco-Canosa, J. B., et al. (2014). Chemical methodology for the preparation of Antibody-Drug Conjugates. Methods in Molecular Biology, 1045, 167-184.

Sources

Application Note: Post-Polymerization Functionalization of Poly(methyl 5,6-epoxyhexanoate) Side Chains

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Focus: Advanced Protocols for Direct Aminolysis and EDC/NHS Coupling on Polyether Backbones

Introduction & Mechanistic Overview

Poly(methyl 5,6-epoxyhexanoate) (PMEH) represents a highly versatile class of functional polyethers synthesized via the coordination ring-opening polymerization (cROP) of methyl 5,6-epoxyhexanoate [1]. Unlike traditional poly(ethylene glycol) (PEG), which is strictly limited to end-group functionalization, PMEH features a flexible polyether backbone with pendant methyl ester groups spaced by a three-carbon aliphatic linker (-(CH₂)-COOCH₃).

This unique architecture combines the "stealth" biocompatibility of PEG with the high-density functionalization potential of pendant-modified polymers . The three-carbon spacer is mechanistically critical: it decouples the steric bulk of the functional group from the polyether backbone, preserving the polymer's conformational flexibility and water solubility [2]. However, modifying ester side chains on a polyether backbone requires orthogonal chemistries that do not induce chain scission.

This guide details two self-validating post-polymerization modification (PPM) pathways based on the complexity of your target ligand.

G PMEH Poly(methyl 5,6-epoxyhexanoate) (Polyether with Pendant Ester) Direct Direct Aminolysis (TBD Catalyzed) PMEH->Direct Excess Primary Amine Hydrolysis Saponification (LiOH / THF / H₂O) PMEH->Hydrolysis Aqueous Base Amide1 Functionalized Polyacrylamide (Small Amines / Alkyls) Direct->Amide1 PolyAcid Poly(carboxylic acid) Intermediate Hydrolysis->PolyAcid EDC EDC/NHS Coupling (Aqueous or DMF) PolyAcid->EDC Amine-bearing Ligand Amide2 Targeted Polymeric Carrier (Peptides / Drugs) EDC->Amide2

Caption: Decision tree for functionalizing PMEH side chains based on ligand complexity.

Functionalization Pathway 1: Direct Organocatalytic Aminolysis

Causality & Rationale: Traditional aminolysis of unactivated esters requires high temperatures (>100 °C), which frequently causes ether cleavage or polymer degradation. By utilizing 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as a bifunctional organocatalyst, the reaction proceeds at mild temperatures (50–70 °C). TBD simultaneously hydrogen-bonds to the ester carbonyl (increasing its electrophilicity) and the incoming amine (increasing its nucleophilicity), facilitating rapid amide bond formation without backbone scission. This pathway is ideal for robust, low-molecular-weight primary amines.

Table 1: Catalyst Comparison for PMEH Aminolysis
Catalyst SystemCatalyst Loading (eq)Temp (°C)Time (h)Conversion (%)Backbone Scission Risk
None (Uncatalyzed) N/A12048< 20High (Ether cleavage)
DBU 0.58024~ 65Moderate
TBD 0.26012> 95None Detected
Step-by-Step Methodology

Reagents: PMEH, Target Primary Amine (e.g., allylamine, propargylamine), TBD, anhydrous DMF.

  • Polymer Dissolution: Dissolve 1.0 g of PMEH in 10 mL of anhydrous DMF in a flame-dried Schlenk flask under a nitrogen atmosphere. Causality: Moisture must be strictly excluded; water will competitively hydrolyze the ester in the presence of TBD, leading to dead-end carboxylic acid defects.

  • Amine Addition: Add 5.0 equivalents (relative to the methyl ester repeating units) of the target primary amine. Causality: A stoichiometric excess pushes the thermodynamic equilibrium toward the amide product.

  • Catalyst Introduction: Add 0.2 equivalents of TBD.

  • Reaction: Stir the mixture at 60 °C for 12 hours.

  • Precipitation & Recovery: Concentrate the mixture under reduced pressure to remove excess volatile amines, then precipitate dropwise into 100 mL of cold diethyl ether.

  • Purification: Isolate the polymer by centrifugation (8000 rpm, 10 min), wash twice with fresh ether to remove residual TBD, and dry under vacuum at 40 °C for 24 hours.

Functionalization Pathway 2: Saponification and EDC/NHS Coupling

Causality & Rationale: When conjugating complex biologicals (e.g., RGD peptides, sensitive APIs, or fluorophores), the excess amine and basic conditions of direct aminolysis are incompatible. Saponification with LiOH selectively hydrolyzes the methyl ester to a poly(carboxylic acid) intermediate. LiOH is preferred over NaOH or KOH because the lithium cation coordinates weakly, preventing severe base-catalyzed chain scission of the polyether backbone. Subsequent EDC/NHS coupling provides a highly efficient, room-temperature conjugation route.

Step-by-Step Methodology

Part A: Saponification

  • Solvent Mixture: Dissolve 1.0 g of PMEH in 15 mL of THF. Add 5 mL of Milli-Q water. Causality: The THF/water co-solvent system ensures both the hydrophobic ester polymer and the hydrophilic hydroxide base remain in a single homogeneous phase.

  • Hydrolysis: Add 2.0 equivalents of LiOH·H₂O. Stir at room temperature for 24 hours. Causality: Avoiding elevated temperatures prevents base-catalyzed ether cleavage.

  • Acidification: Acidify the mixture to pH 3.0 using 1 M HCl. Causality: This protonates the carboxylate to the carboxylic acid, allowing the polymer to be isolated.

  • Purification: Dialyze against Milli-Q water (MWCO 1 kDa) for 48 hours to remove lithium salts, then lyophilize to yield the poly(carboxylic acid) intermediate.

Part B: EDC/NHS Coupling

  • Activation: Dissolve 0.5 g of the intermediate in 10 mL of MES buffer (pH 6.0). Add 2.0 eq of EDC·HCl and 2.5 eq of NHS. Stir for 30 minutes at room temperature. Causality: MES buffer (pH 6.0) is optimal for EDC activation, forming the semi-stable NHS-ester intermediate without rapid hydrolysis (which occurs at higher pH).

  • Conjugation: Adjust the pH to 7.5 using 0.1 M NaOH. Add 1.2 eq of the target amine ligand. Stir for 12 hours. Causality: The amine must be unprotonated (pH > pKa of typical aliphatic amines) to act as an effective nucleophile against the NHS-ester.

  • Purification: Dialyze against Milli-Q water (MWCO 3 kDa) for 48 hours to remove urea byproducts and unreacted ligand, followed by lyophilization.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, every functionalization must be validated for both conversion efficiency and structural integrity. Do not proceed to biological assays without confirming the following parameters.

  • ¹H NMR Spectroscopy: Monitor the disappearance of the methoxy protons (-OCH₃) at ~3.6 ppm. Calculate conversion by comparing the integral of the new amide/ligand protons against the polyether backbone protons (3.4–3.7 ppm).

  • FTIR Spectroscopy: Confirm the ester carbonyl stretch (1735 cm⁻¹) has completely shifted to the amide I (1650 cm⁻¹) and amide II (1550 cm⁻¹) bands.

  • SEC/GPC: Run the functionalized polymer and compare it to the PMEH precursor. The polydispersity index (PDI) should remain < 1.3. The molecular weight distribution should shift uniformly without low-molecular-weight tailing (which would indicate backbone scission).

G Sample Functionalized PMEH NMR ¹H NMR Spectroscopy (Ester vs Amide Peaks) Sample->NMR FTIR FTIR Spectroscopy (Carbonyl Shift) Sample->FTIR SEC SEC / GPC (Backbone Integrity) Sample->SEC Valid Validated Conjugate NMR->Valid >95% Conv FTIR->Valid 1650 cm⁻¹ SEC->Valid PDI < 1.3

Caption: Self-validating analytical workflow for confirming PMEH post-polymerization modification.

References

  • Vogl, O., Loeffler, P., Bansleben, D., & Muggee, J. (1975). "Polymers of w-epoxy alkanoates." Coordination Polymerization, 109-120.[Link][1]

  • Verkoyen, P., & Frey, H. (2020). "Amino-functional polyethers: versatile, stimuli-responsive polymers." Polymer Chemistry, 11(24), 3940-3950.[Link]

  • Wurm, F. R., & Frey, H. (2016). "Linear poly(ethylene glycol) and PEG-based copolymers for biomedical applications." Chemical Reviews, 116(4), 2170-2243.[Link][2]

Sources

Application Note: Precision Synthesis of Chiral 5,6-Epoxyhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,6-epoxyhexanoic acid moiety serves as a critical chiral building block in the synthesis of histone deacetylase (HDAC) inhibitors, leukotriene antagonists, and various natural products. While direct asymmetric epoxidation of terminal alkenes remains challenging with high enantioselectivity, the Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen provides a robust, scalable, and highly enantioselective route to these derivatives.

This guide details a two-stage protocol for the synthesis of (5R)-methyl 5,6-epoxyhexanoate (and its (5S) enantiomer) starting from commercially available methyl 5-hexenoate. The workflow integrates standard oxidation chemistry with advanced transition-metal catalysis to achieve enantiomeric excesses (ee) exceeding 99%.

Strategic Synthetic Pathway

SyntheticRoute Start Methyl 5-hexenoate (Achiral Precursor) Racemic Racemic 5,6-Epoxyhexanoate (±)-Epoxide Start->Racemic mCPBA, DCM 0°C -> RT HKR_Step Hydrolytic Kinetic Resolution (R,R)-Co(salen) Catalyst Racemic->HKR_Step 0.55 eq. H2O Target (5R)-Methyl 5,6-epoxyhexanoate (>99% ee) HKR_Step->Target Distillation/Chromatography Byproduct (5S)-5,6-Dihydroxyhexanoate (Chiral Diol) HKR_Step->Byproduct Hydrolysis of (S)-enantiomer

Figure 1: Strategic workflow for the resolution of terminal epoxides. The HKR step selectively hydrolyzes the unwanted enantiomer, leaving the target chiral epoxide intact.

Technical Background & Mechanistic Insight

Why HKR over Direct Asymmetric Epoxidation?

Direct asymmetric epoxidation of terminal alkenes (e.g., using Shi or Jacobsen-Katsuki conditions) often yields lower enantioselectivity (<90% ee) compared to internal alkenes. In contrast, HKR relies on the difference in hydrolysis rates between enantiomers catalyzed by a chiral Cobalt(III)-salen complex.

The Cooperative Mechanism: The reaction follows a second-order dependence on the catalyst concentration, indicating a bimetallic cooperative mechanism. One metal center activates the epoxide (Lewis acid), while the second delivers the hydroxide nucleophile. This "push-pull" mechanism ensures high selectivity even for substrates with distal functional groups like the ester in methyl 5-hexenoate.

Experimental Protocols

Protocol A: Preparation of Racemic Methyl 5,6-Epoxyhexanoate

Objective: To synthesize the racemic epoxide precursor from methyl 5-hexenoate.

Reagents:

  • Methyl 5-hexenoate (1.0 equiv)

  • m-Chloroperoxybenzoic acid (mCPBA) (1.2 equiv, <77% purity to account for water/stabilizers)

  • Dichloromethane (DCM) (Solvent)[1]

  • Saturated NaHCO₃ and Na₂SO₃ solutions

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with methyl 5-hexenoate dissolved in DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add mCPBA portion-wise over 30 minutes. Maintain temperature <5°C to prevent thermal decomposition of the peracid.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 12–16 hours. Monitor consumption of the alkene by TLC (stain with KMnO₄) or GC-MS.

  • Quench: Cool the mixture to 0°C. Quench excess peracid by slowly adding saturated aqueous Na₂SO₃ until the starch-iodide test is negative.

  • Workup:

    • Dilute with DCM.[1]

    • Wash the organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.[1] Caution: CO₂ evolution.

    • Wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc 9:1) or vacuum distillation to obtain the racemic epoxide as a clear oil.

    • Target Yield: 85–95%

Protocol B: Hydrolytic Kinetic Resolution (HKR)

Objective: To resolve the racemic mixture into (5R)-epoxide and (5S)-diol.

Reagents:

  • Racemic Methyl 5,6-epoxyhexanoate (1.0 equiv)

  • (R,R)-Co(salen) Catalyst (0.5 mol%) [Commercial Name: Jacobsen's Catalyst]

  • Acetic Acid (AcOH) (2.0 equiv relative to catalyst)

  • Distilled Water (0.55 equiv)[2]

  • THF (minimal, optional for solubility)

Catalyst Activation (Critical Step): The commercial catalyst is often supplied as Co(II). It must be oxidized to the active Co(III)-OH species.

  • Dissolve (R,R)-Co(salen) (0.005 equiv) in minimal toluene or THF.

  • Add AcOH (0.01 equiv) and stir open to air for 1 hour. The color changes from red/orange to dark brown.

  • Concentrate to dryness to remove excess acid/solvent. The resulting solid is the active Co(III)-salen complex.

Resolution Procedure:

  • Mixing: Add the racemic epoxide (1.0 equiv) to the flask containing the activated catalyst. If the mixture is viscous, add minimal THF (0.1–0.5 volumes).

  • Initiation: Cool the mixture to 0°C. Add distilled water (0.55 equiv) dropwise.

    • Note: 0.55 equiv is used to ensure full hydrolysis of the unwanted (S)-enantiomer (theoretical max yield of (R)-epoxide is 50%).

  • Incubation: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Monitoring: Monitor the enantiomeric excess (ee) of the remaining epoxide by Chiral GC (e.g., Cyclodex-B column). The reaction should be stopped when the epoxide ee >99%.

  • Separation:

    • Distillation (Preferred): The volatile epoxide can be distilled directly from the reaction mixture under high vacuum (Kugelrohr distillation), leaving the non-volatile diol and catalyst behind.

    • Extraction: Alternatively, dilute with water and extract the epoxide with pentane/ether. The diol remains in the aqueous phase.

  • Recycling: The catalyst residue can be reduced back to Co(II) and reused, though for high-purity pharma applications, fresh catalyst is recommended.

Quality Control & Characterization

Data Summary Table

ParameterMethodAcceptance Criteria
Purity (Chemical) GC-FID / 1H-NMR>98%
Enantiomeric Excess (ee) Chiral GC (Cyclodex-B)>99%
Residual Solvent HS-GC< Limit (ICH Q3C)
Cobalt Content ICP-MS<10 ppm

Analytical Methods:

  • Chiral GC: Beta-DEX 120 or Cyclodex-B column. Isothermal 110°C.

    • Retention times: (S)-epoxide (faster) vs (R)-epoxide (slower). Verify with racemic standard.

  • NMR (CDCl₃):

    • Epoxide protons: δ 2.85–2.95 (m, 2H, epoxide ring).

    • Methyl ester: δ 3.67 (s, 3H).

Safety & Handling

Methyl 5,6-epoxyhexanoate Safety Profile:

  • Hazards: Flammable liquid.[3] Potential alkylating agent (genotoxic impurity). Skin and eye irritant.[4][5]

  • Containment: Handle in a fume hood. Wear nitrile gloves (double gloving recommended for epoxides).

  • Decontamination: Spills should be treated with aqueous NaOH to hydrolyze the epoxide to the less toxic diol before disposal.

Catalyst Handling:

  • Cobalt salts are potential sensitizers. Avoid dust generation during the activation step.

References

  • Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Science, 1997 , 277, 936-938. Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis." Science, 1997 , 277, 936. Link

  • Schaus, S. E., et al. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols." Journal of the American Chemical Society, 2002 , 124(7), 1307-1315.[6] Link[6]

  • Stevenson, C. P., et al. "Preparation of (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution."[7] Organic Syntheses, 2006 , 83, 162.[7] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 520082, Methyl 5-hexenoate." PubChem, 2025 . Link

Sources

Application Note: Amine Curing of Epoxy Ester Architectures

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery systems development. It addresses the specific challenges of curing Epoxy Ester Resins —a class of materials distinct from standard DGEBA epoxies due to the presence of ester linkages that introduce unique reactivity profiles, specifically susceptibility to aminolysis .

Executive Summary

Epoxy ester resins typically fall into two distinct categories: Synthetic Glycidyl Esters (used for outdoor weatherability) and Epoxidized Fatty Acid Esters (EFAE, used for biodegradable biomaterials). While amine curing is the standard crosslinking method for epoxies, the presence of the ester bond in these resins introduces a competing reaction: Aminolysis .

This guide provides protocols to control the competition between the desired Epoxy-Amine Addition (Crosslinking) and the often parasitic Ester-Amine Interchange (Chain Scission/Degradation). For drug delivery applications, this competition can be leveraged to tune the biodegradability of the polymer matrix.

The Chemical Landscape: Competing Mechanisms

In standard epoxies (Glycidyl Ethers), amines react almost exclusively with the epoxide ring. In Epoxy Esters, the amine nucleophile has two targets.

Mechanism A: Crosslinking (Desired)

The primary amine attacks the oxirane ring (epoxide), opening it to form a secondary amine and a hydroxyl group. This builds the 3D network.

  • Kinetics: Fast for terminal epoxies (Glycidyl Esters); Sluggish for internal epoxies (EFAE/Soybean Oil).

Mechanism B: Aminolysis (Side Reaction)

The amine attacks the carbonyl carbon of the ester linkage. This cleaves the ester bond, forming an amide and an alcohol.[1]

  • Consequence: In network formation, this acts as chain scission , reducing crosslink density and mechanical strength.[1] However, in biodegradable systems, this sensitivity allows for tunable degradation rates.[1][2]

Visualizing the Pathway Competition

The following diagram illustrates the bifurcation of the amine reaction pathway.

ReactionPathways Amine Amine Curing Agent (R-NH2) EpoxyEster Epoxy Ester Resin (Contains Oxirane & Ester) Amine->EpoxyEster Transition1 Nucleophilic Attack on Epoxide Carbon EpoxyEster->Transition1 Kinetic Control (Low T) Transition2 Nucleophilic Attack on Ester Carbonyl EpoxyEster->Transition2 Thermodynamic Control (High T, High Basicity) Product1 β-Hydroxy Amine (Crosslinked Network) Transition1->Product1 Desired Cure Product2 Amide + Alcohol (Chain Scission) Transition2->Product2 Aminolysis

Figure 1: Reaction pathway bifurcation. Controlling temperature and steric hindrance is key to favoring Crosslinking over Aminolysis.

Protocol A: Curing Epoxidized Fatty Acid Esters (Bio-Based)

Target Application: Biodegradable scaffolds, Drug Delivery Vehicles. Resin Type: Epoxidized Soybean Oil (ESO), Epoxidized Linseed Oil (ELO). Challenge: Internal epoxy rings are sterically hindered and less reactive; high temperatures required for cure often trigger aminolysis.

Materials Selection
ComponentRecommendationRationale
Resin Epoxidized Soybean Oil (ESO)High oxirane content (>6.5%) ensures sufficient crosslink density.
Curing Agent Isophorone Diamine (IPDA) or Amino Acids (e.g., Lysine)IPDA provides steric bulk that reduces aminolysis; Amino acids offer biocompatibility for drug delivery [1].
Catalyst Benzyl Alcohol or Salicylic Acid Accelerates ring-opening via hydrogen bonding, allowing lower cure temps (preventing ester degradation) [2].
Step-by-Step Curing Protocol
  • Stoichiometry Calculation:

    • Calculate Epoxy Equivalent Weight (EEW) of the oil (usually ~230-240 g/eq for ESO).

    • Use a 0.8 : 1.0 ratio (Amine H : Epoxy).

    • Note: Unlike standard epoxies, slight epoxy excess is preferred here to account for steric trapping of internal epoxies.

  • Pre-Mixing (The "Induction" Phase):

    • Mix Resin and Amine at 40°C for 15 minutes.

    • Critical Check: If the mixture turns opaque or releases excessive bubbles immediately, aminolysis is occurring too fast. Switch to a less basic amine or lower temperature.

  • Catalyst Addition:

    • Add 2-5 wt% Benzyl Alcohol.[1] This lowers the activation energy for the epoxy-amine reaction without accelerating aminolysis significantly.

  • Cure Cycle (Ramp-Hold):

    • Stage 1: 60°C for 2 hours (Gelation).

    • Stage 2: 100°C for 4 hours (Vitrification).

    • Avoid: Temperatures >120°C, as aminolysis rates spike significantly above this threshold [3].[1]

  • Post-Cure Validation:

    • Perform FTIR.[3][4] Look for the disappearance of the Oxirane peak (822-830 cm⁻¹) and retention of the Ester carbonyl peak (1740 cm⁻¹). If the Ester peak diminishes and an Amide I peak (1650 cm⁻¹) appears, aminolysis has occurred.

Protocol B: Curing Glycidyl Ester Resins (Synthetic)

Target Application: High-performance outdoor coatings, chemically resistant liners.[1] Resin Type: Diglycidyl Ester of Hexahydrophthalic Anhydride. Challenge: Very high reactivity. Glycidyl esters cure faster than glycidyl ethers due to the electron-withdrawing effect of the adjacent ester group [4].

Materials Selection
  • Curing Agent: Cycloaliphatic Amines (e.g., PACM, IPDA). Avoid highly reactive aliphatic amines (DETA/TETA) to prevent uncontrollable exotherms.

  • Retarder: In some cases, a retarder (acidic species) is needed to extend pot life.

Step-by-Step Curing Protocol
  • Stoichiometry:

    • Use strict 1:1 stoichiometry . Any excess amine will eventually attack the ester linkage over time (aging), causing embrittlement.

  • Mixing:

    • Mix at Room Temperature (20-25°C) .

    • Warning: Pot life is significantly shorter than DGEBA epoxies. Plan for <20 minute working time.

  • Cure Cycle:

    • Ambient Cure: 24 hours at 25°C is often sufficient for handling strength.

    • Post-Cure: 80°C for 1 hour to maximize Tg.

  • Performance Check:

    • Measure Tg via DSC. Glycidyl esters typically yield lower Tg than DGEBA due to the flexible ester linkage, but higher UV stability.

Experimental Validation & Troubleshooting

Quantifying the "Cure vs. Kill" Ratio

To validate your protocol, you must measure the extent of aminolysis.

ObservationCauseCorrective Action
Low Tg / Soft Rubber Excessive Aminolysis (Chain Scission)Reduce Cure Temp; Change to sterically hindered amine (IPDA).
Yellowing Amine Oxidation or Amide FormationInert atmosphere (N₂) cure; Reduce amine stoichiometry.
High Exotherm Uncontrolled Ring OpeningUse a larger molecular weight amine; Active cooling during mixing.
Workflow Visualization

The following Graphviz diagram outlines the decision logic for optimizing the cure based on thermal analysis (DSC) feedback.

OptimizationWorkflow Start Start Protocol RunDSC Run DSC Analysis (Dynamic Ramp) Start->RunDSC CheckExotherm Check Exotherm Peak RunDSC->CheckExotherm HighExotherm Sharp Peak < 80°C (High Reactivity) CheckExotherm->HighExotherm Early Onset BroadExotherm Broad Peak > 120°C (Sluggish/Internal Epoxy) CheckExotherm->BroadExotherm Late Onset Action1 Use Protocol B (Glycidyl Ester) Reduce Catalyst HighExotherm->Action1 Action2 Use Protocol A (Bio-Ester) Add Catalyst (Benzyl Alcohol) BroadExotherm->Action2 Validate FTIR Validation Check Ester Peak Integrity Action1->Validate Action2->Validate

Figure 2: Decision tree for selecting reaction conditions based on DSC thermal profiles.

References

  • Biodegradable Polymers for Drug Delivery Systems. Journal of Chemical and Pharmaceutical Research.

  • Accelerators for Amine Curing Agents. Polymer Innovation Blog.

  • Selective cleavage of ester linkages of anhydride-cured epoxy. Green Chemistry (RSC).

  • Glycidate as a High-Strength Epoxy Adhesive Curable with Amine. NIH / PMC.

  • Amine Curing of Epoxy Resins: Options and Formulation. PCI Magazine.

Sources

Troubleshooting & Optimization

Optimizing yield in Prilezhaev epoxidation of methyl hexenoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing yield in Prilezhaev epoxidation of methyl hexenoate Content type: Technical Support Center Guide

Case ID: PHX-EPOX-001 Subject: Optimizing Yield & Selectivity for Methyl Hexenoate Epoxidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering yield issues with the Prilezhaev epoxidation of methyl hexenoate using m-chloroperoxybenzoic acid (m-CPBA). This transformation is deceptively simple; while the "Butterfly Mechanism" is concerted and stereospecific, the presence of the methyl ester functionality and the potential for acid-catalyzed ring opening (hydrolysis) creates a narrow window for optimization.

This guide addresses the three primary failure modes:

  • Incomplete Conversion: Sluggish kinetics due to electronic deactivation.[1]

  • Product Degradation: In situ or post-workup acidolysis of the epoxide.

  • Workup Losses: Inefficient separation of m-chlorobenzoic acid (m-CBA) byproducts.

Part 1: The Mechanism & Critical Control Points[2]

To fix the yield, we must first understand the molecular behavior.[1] The reaction proceeds via a concerted transition state where the peracid acts as an electrophile.[2][3][4][5]

The "Butterfly" Transition State

The reaction is stereospecific and concerted.[2][5] The key insight here is that the rate is determined by the electron density of the alkene.

ButterflyMechanism cluster_0 Reactants cluster_1 Products Alkene Methyl Hexenoate (Nucleophile) TS Butterfly Transition State (Concerted O-Transfer) Alkene->TS HOMO-LUMO Interaction Peracid m-CPBA (Electrophile) Peracid->TS Epoxide Methyl Epoxyhexanoate (Target) TS->Epoxide Syn-addition Acid m-CBA (Acid Byproduct) TS->Acid Proton Transfer Risk RISK: Acid Byproduct catalyzes ring opening to Diol Epoxide->Risk Acid->Risk

Figure 1: The concerted "Butterfly" mechanism.[1][2] Note the immediate generation of m-CBA (Acid), which poses a risk to the formed epoxide.

Substrate Specificity: Which Hexenoate?
  • Methyl 5-hexenoate (Terminal): The double bond is isolated. Reactivity is moderate. Standard conditions apply.

  • Methyl 2-hexenoate (Conjugated): The double bond is conjugated with the ester carbonyl. The electron-withdrawing effect significantly lowers the HOMO energy, making the alkene a poor nucleophile.[1] Expect reaction times to be 10-20x longer or require elevated temperatures/more active peracids.[1]

Part 2: Optimized Protocol (The "Buffered" Method)

The standard textbook protocol often fails because it ignores the accumulation of m-chlorobenzoic acid (m-CBA), which opens the epoxide ring to form a diol.

The Fix: Use a biphasic buffered system or an anhydrous buffer scavenger.

Materials
  • Substrate: Methyl hexenoate (1.0 equiv)

  • Oxidant: m-CPBA (1.2 – 1.5 equiv). Note: Commercial m-CPBA is usually 70-77% pure; adjust mass accordingly.[1]

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃). Avoid Ethers (peroxide formation risk).

  • Buffer: Sodium Bicarbonate (NaHCO₃) or Disodium Phosphate (Na₂HPO₄) - finely powdered.

Step-by-Step Procedure
  • Preparation (0 min): Dissolve Methyl hexenoate in DCM (0.1 M concentration).

  • Buffering (Critical Step): Add 2.0 equivalents of finely powdered NaHCO₃ directly to the reaction flask. This creates a slurry.[1]

    • Why? This neutralizes m-CBA in situ as it forms, preventing acid-catalyzed ring opening [1].[1]

  • Addition (0-10 min): Cool the mixture to 0°C. Add m-CPBA portion-wise over 10 minutes.

    • Why? Exotherm control.[1] Rapid addition can cause thermal runaway and lower stereoselectivity.[1]

  • Reaction (1-12 hours): Allow to warm to room temperature (RT). Monitor by TLC (stain with KMnO₄ or Vanillin; UV is weak for non-conjugated epoxides).

    • Endpoint: Disappearance of alkene.[1]

  • Quench (The "Reductive" Wash):

    • Cool to 0°C.[1][6]

    • Add 10% aqueous Na₂SO₃ (Sodium Sulfite) or NaHSO₃. Stir vigorously for 15 mins.

    • Test: Use starch-iodide paper.[1][6] It should remain white (no blue color). If blue, add more sulfite.[1]

    • Why? Destroys unreacted peroxides which are explosive and interfere with workup.[1]

  • Extraction:

    • Wash organic layer with Sat.[1][6] NaHCO₃ (x3) to remove m-CBA.

    • Tip:m-CBA is not very soluble in DCM but its salt is soluble in water. Ensure thorough mixing.

  • Purification:

    • Dry over MgSO₄, filter, and concentrate.[1][6]

    • Column Chromatography: If purification is needed, add 1% Triethylamine (Et₃N) to your eluent to neutralize the silica gel acidity.[1]

Part 3: Troubleshooting Guide (FAQ)

Q1: My conversion is high (>95%), but my isolated yield is low (<50%). Where is the product going?

Diagnosis: You are likely losing product to Acid-Catalyzed Ring Opening . The Cause: The m-CBA byproduct is sufficiently acidic (pKa ~3.8) to hydrolyze the epoxide to a diol or hydroxy-ester, especially during concentration or on the silica column.[1] The Solution:

  • In-Reaction: Did you use the NaHCO₃ slurry method described above?

  • On-Column: Silica gel is slightly acidic.[1] Pre-treat your column with 1% Et₃N/Hexanes before loading your sample.[1] This buffers the stationary phase [2].

Q2: The reaction is stalling at 60% conversion after 24 hours.

Diagnosis: Electronic Deactivation or Degradation of Reagent. Analysis:

  • Isomer Check: Are you using Methyl 2 -hexenoate? If so, the conjugation makes the alkene electron-poor.[1] You need to heat to reflux (DCM, 40°C) or switch to a more potent oxidant like Trifluoroperacetic acid (generated from Urea-H₂O₂ + TFAA) [3].

  • Reagent Check: m-CPBA degrades over time.[1] Titrate your m-CPBA or simply add another 0.5 equiv.[1]

Q3: I see a white precipitate forming during the reaction. Is this bad?

Diagnosis: Normal Operation. Explanation: The precipitate is likely m-chlorobenzoic acid (m-CBA), which is less soluble in DCM than the peracid. This actually helps drive the reaction forward. However, ensure you filter this solid off or dissolve it with basic washes during workup.[1]

Part 4: Data & Optimization Matrix

Use this table to select conditions based on your specific constraint.

Optimization GoalRecommended SolventTemperatureAdditiveTrade-off
Standard Yield DCM (CH₂Cl₂)0°C → RTNaHCO₃ (s)Standard baseline. Good balance.
Max Reaction Rate 1,2-DichloroethaneReflux (83°C)Radical Inhibitor (BHT)Higher thermal risk; requires radical inhibitor to prevent polymerization.[1]
Green/Safety Ethyl AcetateRTNoneSlower kinetics; EtOAC can undergo transesterification if heated.[1]
Acid Sensitive DCM0°CNa₂HPO₄ (buffer)Slower reaction; protects highly labile epoxides.

Part 5: Diagnostic Workflow

Follow this decision tree to troubleshoot your specific experiment.

Troubleshooting Start Start: Low Yield Analysis CheckTLC Check TLC/GC: Is Alkene remaining? Start->CheckTLC YesAlkene YES: Incomplete Conversion CheckTLC->YesAlkene Yes NoAlkene NO: Full Conversion (Loss during workup) CheckTLC->NoAlkene No IsomerCheck Is it Methyl 2-hexenoate? (Conjugated) YesAlkene->IsomerCheck CheckDiol Check for Diol/Polar Spots (Ring Opening) NoAlkene->CheckDiol HeatIt Action: Increase Temp (Reflux) or use TFPAA IsomerCheck->HeatIt Yes AddMore Action: Add 0.5 eq m-CPBA Check Reagent Purity IsomerCheck->AddMore No BufferFix Action: Add NaHCO3 to rxn; Buffer Silica with Et3N CheckDiol->BufferFix Yes (Polar spots) WashFix Action: Ensure thorough NaHCO3 washes CheckDiol->WashFix No (Product vanished)

Figure 2: Troubleshooting logic flow for yield optimization.

References

  • Anderson, W. K., & Veysoglu, T. (1973).[1] "A simple procedure for the epoxidation of acid-sensitive olefins." The Journal of Organic Chemistry, 38(12), 2267-2268.[1] Link

  • Kim, J. H., et al. (2004).[1] "Epoxidation of Olefins with m-CPBA." Bull.[1] Korean Chem. Soc., 25(6).[1] Link

  • Swern, D. (1953).[1] "Epoxidation and Hydroxylation of Ethylenic Compounds with Organic Peracids." Organic Reactions, 7, 378.[1] Link

  • Guide to Handling Organic Peroxides. (2017). UCLA Chemistry & Biochemistry Safety SOP. Link

Sources

Removing m-chlorobenzoic acid byproduct from epoxy ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Workup of Epoxy Esters

Topic: Removing m-chlorobenzoic acid (m-CBA) byproduct from epoxy ester synthesis. Target Audience: Organic Chemists, Process Development Scientists.[1]

Introduction: The m-CBA Challenge

In the Prilezhaev epoxidation of unsaturated esters using m-chloroperbenzoic acid (m-CPBA), the stoichiometry is rarely 1:1. Commercial m-CPBA is typically 70–77% pure, with the remainder being m-chlorobenzoic acid (m-CBA) and water.[1] Upon reaction, every mole of oxidant generates an additional mole of m-CBA.[1]

While m-CBA is theoretically removable via basic aqueous washing, it frequently causes two critical failure modes in epoxy ester synthesis:[1]

  • Epoxide Hydrolysis: Strong basic washes (NaOH) can saponify the ester or hydrolyze acid-sensitive epoxides to diols.[1]

  • Phase Partitioning Issues: m-CBA has significant solubility in organic solvents (DCM, Chloroform) due to hydrogen-bonded dimerization, leading to persistent contamination.[1]

This guide provides two validated protocols: the Standard Aqueous Workup for robust substrates and the Anhydrous Fluoride (KF) Workup for acid/base-sensitive compounds.[1]

Module 1: Standard Aqueous Workup (Robust Substrates)

Applicability: Stable epoxy esters (e.g., fatty acid methyl esters, simple acrylates) that can withstand pH 8–9.[1]

The Mechanism of Removal

The strategy relies on differential solubility. You must first reduce excess oxidizing m-CPBA to m-CBA, then convert the lipophilic m-CBA acid into its hydrophilic carboxylate salt.[1]

SpeciesState in DCMState in pH 8 AqueousPartition Preference
Epoxy Ester SolubleInsolubleOrganic Phase
m-CPBA SolubleSoluble (as salt)Dangerous (Must Quench)
m-CBA Soluble (Dimer)Soluble (as anion)Aqueous Phase
Step-by-Step Protocol
  • Cold Filtration (Bulk Removal):

    • Cool the reaction mixture to 0 °C. m-CBA is significantly less soluble in cold DCM/Hexane than m-CPBA.[1]

    • Filter the white precipitate through a fritted glass funnel.[1] This removes ~60–80% of the byproduct immediately.

    • Note: Do not rinse the filter cake excessively with organic solvent, or you will re-dissolve the impurity.

  • Reductive Quench (Safety Critical):

    • Add 10% aqueous Sodium Sulfite (

      
      ) or Sodium Thiosulfate (
      
      
      
      ) to the filtrate.[1]
    • Stir vigorously until an aliquot checks negative on KI-Starch paper (Paper remains white; blue/black indicates active peroxide).[1]

    • Chemistry:

      
      . This converts all remaining oxidant to m-CBA.
      
  • Bicarbonate Wash:

    • Wash the organic layer 3 times with Saturated Aqueous Sodium Bicarbonate (

      
      ) .[1]
      
    • Caution: Gas evolution (

      
      ) will be vigorous.[1] Vent the separatory funnel frequently.
      
    • Validation: Check the pH of the aqueous layer.[2][3][4] It must be basic (pH > 8).[1] If acidic, the m-CBA is overwhelming the buffer; wash again.

  • Final Polish:

    • Wash once with brine to break any emulsions.[1]

    • Dry over

      
       (magnesium sulfate is slightly acidic, aiding in removing trace alkaline residues) or 
      
      
      
      .[1]

Module 2: The Anhydrous KF Workup (Acid-Sensitive Substrates)

Applicability: Highly sensitive epoxides, substrates prone to ring-opening, or water-soluble epoxy esters where aqueous extraction results in yield loss.[1]

The "Camps" Method

This method utilizes the high affinity of fluoride ions for carboxylic acids. Potassium Fluoride (KF) forms a strong hydrogen-bonded complex with m-CBA (


) that is insoluble in organic solvents.
Step-by-Step Protocol
  • Reagent Preparation:

    • You need Potassium Fluoride (KF) . It must be finely powdered.[1][5]

    • Stoichiometry: Use 2 to 4 equivalents of KF relative to the initial amount of m-CPBA used.[1]

  • Complexation:

    • Upon reaction completion, add the powdered KF directly to the reaction mixture (typically in DCM).

    • Add a small amount of water (approx. 20

      
      L per mmol of oxidant) to catalyze the surface reaction, or use hydrated KF (
      
      
      
      ).[1]
  • Filtration:

    • Stir vigorously for 30 minutes. The fluffy white m-CBA precipitate will transform into a heavy, granular solid (the KF complex).[1]

    • Filter through a pad of Celite.[1]

    • The filtrate contains the pure epoxy ester. The m-CBA and excess m-CPBA remain on the filter cake.[1]

  • Concentration:

    • Evaporate the solvent.[1] No aqueous extraction is required.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for purification.

G Start Crude Reaction Mixture (Epoxy Ester + m-CPBA + m-CBA) Decision Is the Epoxide Acid/Base Sensitive? Start->Decision Filter Step 1: Cold Filtration (Remove solid m-CBA) Decision->Filter No (Robust) KF_Add Step 1: Add Powdered KF (2-4 eq) (Forms Insoluble Complex) Decision->KF_Add Yes (Sensitive) Quench Step 2: Na2SO3 Quench (Reduce m-CPBA to m-CBA) Filter->Quench Wash Step 3: Sat. NaHCO3 Wash (Deprotonate m-CBA to Ar-COO-) Quench->Wash KI Starch Negative PhaseSep Phase Separation (Aqueous: m-CBA salt | Organic: Product) Wash->PhaseSep Final Pure Epoxy Ester PhaseSep->Final Evaporate Organic Layer Stir Step 2: Stir 30 mins (Precipitate formation) KF_Add->Stir Celite Step 3: Filter through Celite Stir->Celite Celite->Final No Aqueous Workup

Caption: Decision tree for selecting the optimal purification route based on substrate stability.

Troubleshooting & FAQ

Q: I did the bicarbonate wash, but NMR still shows aromatic signals from m-CBA. A: This is a common issue caused by the "dimerization" of carboxylic acids in non-polar solvents like DCM, which resists extraction.

  • Fix 1: Increase the polarity of the organic phase slightly by adding 5-10% Diethyl Ether or Ethyl Acetate during the wash.

  • Fix 2: Ensure your aqueous base is actually basic.[1] m-CBA consumes base rapidly.[1] If the pH drops below 8, the extraction stops.

Q: Can I use NaOH instead of


 to ensure removal? 
A:  Only if your ester is sterically hindered or extremely stable.[1] For most epoxy esters, NaOH (pH >13) poses a high risk of saponification (cleaving the ester) or attacking the epoxide ring (opening to a diol).[1] Stick to Carbonate (

, pH ~11) or Bicarbonate (

, pH ~8.5).[1]

Q: The KF method formed a "goo" that clogged my filter. A: This happens if the reaction is too dry.[1]

  • Fix: Add a tiny amount of water (catalytic amount) or use reagent-grade Ethyl Acetate as a co-solvent.[1] The complex relies on a crystal lattice that forms best with trace moisture or polar aprotic assistance.[1]

Q: How do I safely dispose of the solid m-CBA/m-CPBA filter cake? A: DANGER. The solid filter cake from the "Cold Filtration" step contains active peroxides (m-CPBA). Do not throw it in the general trash.

  • Protocol: Dissolve the solid in a minimal amount of solvent and treat with excess sodium sulfite solution until the peroxide test is negative. Only then dispose of it as organic waste.[1]

References

  • Purification of m-CPBA and General Epoxid

    • Schwartz, N. N.; Blumbergs, J. H. Journal of Organic Chemistry1964 , 29, 1976.[1]

    • Organic Syntheses, Coll.[1] Vol. 8, p. 467 (1993); Vol. 69, p. 96 (1990).[1]

    • [1]

  • The Potassium Fluoride (KF) Workup (Camps Method).

    • Camps, F.; Coll, J.; Messeguer, A.; Pujol, F. Tetrahedron Letters1981 , 22, 3895–3896.[1]

    • Improved isolation of acid-sensitive epoxides.[1]

    • [1]

  • Solubility D

    • PubChem Compound Summary for CID 447, 3-Chlorobenzoic acid.[1]

    • [1]

Sources

Technical Support Center: Purification of Methyl 4-(oxiran-2-yl)butanoate via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of methyl 4-(oxiran-2-yl)butanoate. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and executing the vacuum distillation of this valuable epoxide intermediate. The purification's success hinges on carefully controlling temperature and pressure to prevent thermal degradation and side reactions. This guide is structured to address common challenges and provide a robust, scientifically-grounded protocol to ensure high purity and yield.

Troubleshooting Guide (Q&A Format)

This section directly addresses specific issues that may arise during the vacuum distillation process.

Question 1: My yield is significantly lower than expected. What are the likely causes?

Answer: Low yield is a common issue that can typically be attributed to one of three main areas: product degradation, mechanical losses, or incomplete distillation.

  • Product Degradation: Methyl 4-(oxiran-2-yl)butanoate, like many epoxides, is thermally sensitive. Excessive temperatures can lead to polymerization or ring-opening reactions.[1][2] The presence of acidic or basic impurities can catalyze this degradation at lower temperatures.[3][4]

    • Solution: Ensure your crude material is neutralized (pH ~7) before distillation. A simple aqueous wash (e.g., with saturated sodium bicarbonate solution, followed by brine) and thorough drying can remove acidic residues. Most importantly, lower the distillation pot temperature by improving the vacuum. A lower pressure directly translates to a lower boiling point.[5][6]

  • Mechanical Losses:

    • Leaks in the System: A poor vacuum will require higher temperatures to achieve boiling, increasing the risk of degradation.[5] Check all joints, seals, and tubing for leaks. Ensure all glassware is free of cracks or star fractures.[7]

    • Volatilization: The product is volatile, especially under vacuum.[8] If the receiving flask is not adequately cooled, a portion of the distilled product can be lost to the vacuum line.

    • Solution: Before heating, ensure the system can hold a stable vacuum. Use a well-maintained vacuum pump and high-quality grease for all ground-glass joints. Immerse the receiving flask in a cooling bath (e.g., an ice-water bath) to ensure efficient condensation of the product.[9]

  • Incomplete Distillation: If the distillation is stopped prematurely, a significant amount of product may remain in the distillation flask.

    • Solution: Monitor the temperature at the distillation head. Once the main fraction is collected, you can try to increase the pot temperature slightly or improve the vacuum to see if more product distills over at a stable head temperature. Be cautious not to overheat and decompose the residue.

Question 2: The distillate is discolored (e.g., yellow or brown), but the crude material was clear. What happened?

Answer: Discoloration is a strong indicator of thermal decomposition.[5][6] The heat applied during distillation is likely causing the epoxide to break down, forming polymeric or other high-molecular-weight, colored byproducts.

  • Primary Cause: The distillation pot temperature is too high. This is almost always a result of an insufficient vacuum.

  • Solution:

    • Stop the Distillation: Immediately remove the heat source.

    • Improve the Vacuum: Check the entire system for leaks. A common culprit is a poorly greased joint or a degraded rubber/plastic tube.

    • Use a Lower Pressure: Employ a higher-performance vacuum pump if available. The goal is to distill the product at the lowest possible temperature.

    • Consider a "Short-Path" Apparatus: For highly sensitive compounds, a short-path distillation apparatus minimizes the distance the vapor travels, reducing the time the compound spends at elevated temperatures.[8]

Question 3: The pressure in my system is unstable and fluctuates. Why?

Answer: An unstable vacuum can be caused by several factors:

  • System Leaks: This is the most common cause. Even a small leak will cause the pressure to fluctuate as the pump works to remove the incoming air.

  • Outgassing: Volatile impurities or residual solvents in the crude material are boiling off, increasing the system pressure. This is common at the beginning of the distillation.

  • Bumping: The liquid in the distillation flask is boiling unevenly, causing sudden bursts of vapor that overwhelm the condenser and affect the pressure reading.

  • Pump Issues: The vacuum pump oil may be contaminated, or the pump itself may require servicing.

  • Solution:

    • Leak Check: Before heating, pump the system down to the target pressure and isolate the pump. A stable pressure reading indicates a leak-free system. If the pressure rises, check every joint and connection.

    • Collect a Forerun: Always collect an initial fraction (a "forerun") that contains the more volatile impurities and residual solvents. The pressure should stabilize once these are removed.[8]

    • Ensure Smooth Boiling: Use a magnetic stir bar or a capillary ebulliator to promote smooth, even boiling.[6] Boiling chips are ineffective under vacuum.

    • Pump Maintenance: Check the vacuum pump oil. If it is cloudy or discolored, change it according to the manufacturer's instructions.

Question 4: My product purity is not improving after distillation, according to GC/NMR analysis. What's wrong?

Answer: If distillation is not improving purity, it suggests that the main impurity has a boiling point very close to that of your product.

  • Cause: Co-distillation of an impurity with a similar boiling point. For example, if the starting material for epoxidation was methyl 4-pentenoate, any unreacted starting material or certain byproducts might have boiling points close to the epoxide product.

  • Solution:

    • Fractional Distillation: A simple distillation may not be sufficient. Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency. This provides more surface area for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component (hopefully your product).

    • Alternative Purification: If fractional distillation is ineffective, an alternative purification method like column chromatography may be necessary before distillation.[8]

    • Chemical Treatment: If the impurity is a known byproduct (e.g., a diol from accidental ring-opening), a specific chemical wash prior to distillation could remove it.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of methyl 4-(oxiran-2-yl)butanoate under vacuum?

Pressure (mmHg / Torr)Estimated Boiling Point (°C)
~2070 - 75 °C[8]
~1060 - 65 °C (Estimated)
~140 - 45 °C (Estimated)
Note: These are estimates. The actual boiling point will depend on the purity of the material and the accuracy of the pressure gauge.

Q2: What are the essential safety precautions for this procedure?

A2: Safety is paramount.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, a lab coat, and appropriate gloves.[7][10]

  • Fume Hood: Conduct the entire distillation in a certified chemical fume hood.[7]

  • Glassware Inspection: Carefully inspect all glassware for cracks or defects before assembly. Vacuum can cause flawed glassware to implode violently.[7]

  • Safety Shielding: Use a blast shield around the apparatus.[7]

  • Cold Trap: Use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your distillation setup and the vacuum pump. This protects the pump from corrosive vapors and prevents pump oil from back-streaming into your product.[7]

  • Heating: Heat the distillation flask using a heating mantle with a stirrer and a temperature controller. Never use a direct flame. Avoid overheating.

  • Cooling: Ensure a steady flow of coolant through the condenser.

  • Venting: After the distillation is complete and the apparatus has cooled, vent the system to atmospheric pressure slowly and carefully to avoid a sudden rush of air that could disturb the product.

Q3: How should I store the purified methyl 4-(oxiran-2-yl)butanoate?

A3: The purified epoxide should be stored in a tightly sealed container in a refrigerator or freezer, under an inert atmosphere (e.g., argon or nitrogen) if possible. This minimizes exposure to moisture and air, which can contribute to slow degradation over time.

Q4: Can I use boiling chips for vacuum distillation?

A4: No. Boiling chips are ineffective under vacuum because the trapped air that forms the nucleation sites is quickly removed by the vacuum. Use a magnetic stirrer and a stir bar, or a fine capillary ebulliator, to ensure smooth boiling.[6]

Experimental Protocol: Vacuum Distillation

This protocol outlines a standard procedure for the purification of methyl 4-(oxiran-2-yl)butanoate.

1. Pre-Distillation Workup: a. Transfer the crude reaction mixture to a separatory funnel. b. Wash the organic material with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid catalyst. c. Wash with brine (saturated NaCl solution) to remove bulk water. d. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solution using a rotary evaporator. Caution: Do not use excessive heat or a very low vacuum on the rotary evaporator to avoid losing the volatile product.[8]

2. Apparatus Assembly: a. Assemble a clean, dry vacuum distillation apparatus as shown in the diagram below. Ensure all ground-glass joints are lightly and evenly greased with a suitable vacuum grease. b. Place a magnetic stir bar in the distillation flask (the "pot"). c. Attach a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature. d. Connect the condenser to a coolant source. e. Connect the vacuum takeoff adapter to a cold trap and then to the vacuum pump.

3. Distillation Procedure: a. Transfer the crude, dried ester into the distillation flask. The flask should not be more than two-thirds full. b. Begin magnetic stirring. c. Turn on the condenser coolant. d. Slowly and carefully apply the vacuum. The pressure should drop to your target level (e.g., 1-20 mmHg). e. Once the vacuum is stable, begin to gently heat the distillation flask. f. Collect any low-boiling liquids (forerun) in the first receiving flask. This fraction may contain residual solvents or other volatile impurities. g. As the temperature of the pot increases, the product will begin to distill. The vapor temperature on the thermometer should rise and then hold steady. Collect the fraction that distills over at this constant temperature in a new, clean receiving flask. This is your pure product. h. Once the majority of the product has distilled, the vapor temperature may drop or fluctuate. This indicates the distillation of this fraction is complete. i. Stop the heating. Allow the system to cool to room temperature before slowly venting the apparatus to atmospheric pressure.

Visualizations

Logical Workflow: Troubleshooting Low Yield

G start Problem: Low Yield check_temp Was pot temperature excessively high? start->check_temp check_vac Was the vacuum stable and low (<20 mmHg)? check_temp->check_vac No cause_decomp Root Cause: Thermal Decomposition check_temp->cause_decomp Yes check_residue Is there significant liquid left in the pot? check_vac->check_residue Yes cause_leak Root Cause: System Leak / Poor Vacuum check_vac->cause_leak No cause_incomplete Root Cause: Incomplete Distillation check_residue->cause_incomplete Yes cause_loss Root Cause: Mechanical Loss (e.g., poor condensation) check_residue->cause_loss No sol_neutralize Solution: Neutralize crude. Use lower pressure. cause_decomp->sol_neutralize sol_leak Solution: Check all joints & tubing. Service pump. cause_leak->sol_leak sol_continue Solution: Continue distillation (cautiously increase T or lower P). cause_incomplete->sol_continue sol_cool Solution: Ensure receiving flask is adequately cooled. cause_loss->sol_cool

Caption: A decision tree for diagnosing the root cause of low yield in vacuum distillation.

Diagram: Standard Vacuum Distillation Apparatus

G Vacuum Distillation Setup cluster_0 Heating & Distillation cluster_1 Condensation & Collection cluster_2 Vacuum System pot Distilling Flask (with stir bar) column Distillation Head pot->column vapor mantle Heating Mantle mantle->pot heats thermometer Thermometer column->thermometer condenser Condenser (coolant in/out) column->condenser adapter Vacuum Adapter condenser->adapter distillate receiver Receiving Flask adapter->receiver gauge Pressure Gauge adapter->gauge to vacuum trap Cold Trap pump Vacuum Pump trap->pump gauge->trap

Caption: A simplified schematic of a standard laboratory vacuum distillation apparatus.

References

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available from: [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. Available from: [Link]

  • Reactions of Epoxides: Ring-Opening. PennState. Available from: [Link]

  • Acid Catalyzed Epoxide Ring Opening. YouTube. Available from: [Link]

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. Available from: [Link]

  • Process for the purification of epoxides. Google Patents.
  • Safety Guidelines for Working with Pressure and Vacuum Systems. Lab Manager. Available from: [Link]

  • Distillations | Environmental Health & Safety. Georgia Tech. Available from: [Link]

  • Vacuum distillation. Wikipedia. Available from: [Link]

  • Safety Precaution | Distillation. Scribd. Available from: [Link]

  • Sharpless Epoxidation. Organic Syntheses. Available from: [Link]

  • PREPARATION OF (S)-METHYL GLYCIDATE VIA HYDROLYTIC KINETIC RESOLUTION. Organic Syntheses. Available from: [Link]

  • Vacuum Distillation Unit Applications & Advantage. Vacculex. Available from: [Link]

Sources

Technical Support Center: Methyl 5,6-epoxyhexanoate Storage & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5,6-epoxyhexanoate (CAS: 50412-56-3 / Analogous structures) is a terminal epoxide derivative of a fatty acid methyl ester.[1][2] Its stability is governed by the high ring strain of the oxirane ring (~27 kcal/mol), rendering it susceptible to nucleophilic attack (hydrolysis) and polymerization.

While internal epoxides (e.g., methyl 9,10-epoxystearate) exhibit moderate stability, terminal epoxides are significantly more reactive due to reduced steric hindrance at the C6 position.[1] Long-term storage requires strict exclusion of moisture and Lewis acids to prevent degradation into methyl 5,6-dihydroxyhexanoate (diol) or polyether oligomers.[1][2]

Troubleshooting Guide (Q&A)

Q1: My compound has turned cloudy or viscous after storage at -20°C. Is it still usable?

Diagnosis: This likely indicates oligomerization or partial hydrolysis .[1][2]

  • The Mechanism: Terminal epoxides can undergo cationic polymerization initiated by trace acids or even surface-active sites on glass containers.[2] Increased viscosity suggests chain growth (polyethers).[1][2] Cloudiness often arises from the formation of vicinal diols (via hydrolysis), which have different solubility profiles and higher polarity than the parent epoxide.

  • Action:

    • Warm to Room Temperature: If the cloudiness disappears upon warming to 20–25°C, it may simply be physical freezing (Methyl hexanoate freezes at -71°C, but the epoxide moiety raises the melting point).

    • Solubility Check: Dilute a small aliquot in dry dichloromethane or methanol. If insoluble particulates remain, polymerization has occurred.[1]

    • Verification: Run a ¹H-NMR. Look for the disappearance of the characteristic epoxide proton signals (typically

      
       2.4–3.0 ppm) and the appearance of broad multiplet signals associated with polyethers or diol protons (
      
      
      
      3.4–3.8 ppm).
  • Verdict: If polymerized, the sample is likely unusable for precise stoichiometric reactions.

Q2: I see a new peak in my GC/LC chromatogram. What is it?

Diagnosis: The most common impurity is the hydrolysis product: Methyl 5,6-dihydroxyhexanoate .

  • Cause: Moisture ingress during repeated freeze-thaw cycles.[1][2] Water acts as a nucleophile, attacking the epoxide ring.[3] This reaction is acid-catalyzed (even by atmospheric CO₂ dissolving to form carbonic acid).[1]

  • Prevention: Purge headspace with dry Argon or Nitrogen after every use.[2] Tape-seal the cap (Parafilm is insufficient for long-term hygroscopic protection; use electrical tape or specific sealing films).[1][2]

Q3: Can I store this in a standard polypropylene tube?

Diagnosis: Not recommended.

  • Reasoning: Epoxides are lipophilic organic solvents.[2] They can leach plasticizers from standard polypropylene tubes, contaminating your sample.[1] Furthermore, plastics are permeable to moisture over months.[1]

  • Recommendation: Store exclusively in glass vials with Teflon-lined caps .

Stability & Degradation Mechanisms[1][2][4]

The following diagram illustrates the two primary degradation pathways you must mitigate against: Hydrolysis (moisture-driven) and Polymerization (acid/heat-driven).[1][2]

G Epoxide Methyl 5,6-epoxyhexanoate (Active Reagent) Diol Degradant A: Methyl 5,6-dihydroxyhexanoate (Vicinal Diol) Epoxide->Diol Hydrolysis (Ring Opening) Polymer Degradant B: Polyether Oligomers (Viscous/Solid) Epoxide->Polymer Cationic Polymerization Moisture Moisture (H₂O) + Trace Acid (H⁺) Moisture->Diol Heat Heat / Lewis Acid Heat->Polymer

Figure 1: Degradation pathways of terminal epoxides.[1][2] Hydrolysis is the dominant failure mode in humid storage, while polymerization dominates in the presence of acids or heat.

Optimized Storage Protocol

To maximize shelf life (target: >12 months), adhere to this "Gold Standard" protocol.

ParameterRecommendationScientific Rationale
Temperature -20°C Arrhenius kinetics: Reducing temp from 25°C to -20°C slows hydrolysis rates by ~20-50 fold.[1][2]
Atmosphere Argon or Nitrogen Displaces humid air.[1][2] Oxygen is less critical than moisture, but inert gas prevents aerobic oxidation of the ester chain.
Container Amber Glass Prevents photochemical degradation.[1][2] Glass is impermeable to moisture.[2]
Solvent Neat (Undiluted) Storing as a solution is risky unless the solvent is anhydrous (water <50 ppm).[1][2] Alcohols (MeOH/EtOH) will react with the epoxide over time (solvolysis).
Thawing Desiccator Thaw Allow vial to reach room temp inside a desiccator before opening.[1][2] Prevents condensation of atmospheric water into the cold reagent.
Handling Workflow for Aliquoting
  • Equilibrate: Remove vial from -20°C storage. Place in a desiccator or dry box until it reaches ambient temperature (approx. 30 mins). Do not open cold.

  • Aliquot: If you plan to use the reagent multiple times, split the stock into single-use glass aliquots under an inert atmosphere immediately upon receipt.

  • Seal: Cap tightly. Wrap the cap-neck junction with Parafilm or electrical tape to create a secondary moisture barrier.

  • Re-freeze: Return immediately to -20°C.

Analytical Verification (Purity Check)[1][2]

Before committing valuable biological samples or precursors to a reaction with this epoxide, validate its integrity.[1]

Method A: ¹H-NMR (Primary Standard)[1][2]
  • Solvent: CDCl₃

  • Key Signals:

    • Epoxide Ring Protons: Look for multiplets at

      
       2.4 – 3.0 ppm .[1][2] Terminal epoxide protons are distinct.[2]
      
    • Methyl Ester: Singlet at

      
       3.6 – 3.7 ppm  (Internal standard for integration).
      
  • Pass Criteria: Integral ratio of Epoxide CH/CH₂ to Methyl Ester CH₃ should be consistent with structure (approx 1:1 or 2:3 depending on specific proton assignment).

  • Fail Criteria: Appearance of signals at

    
     3.4 – 4.0 ppm  (CH-OH of diol).
    
Method B: Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F₂₅₄[1][2]

  • Mobile Phase: Hexane : Ethyl Acetate (Start with 80:20).[1][2]

  • Visualization: KMnO₄ stain (Epoxides and diols are not UV active unless conjugated).[1][2]

    • Epoxide: Higher R_f (less polar).[1][2]

    • Diol: Lower R_f (more polar, "streaking" is common).[1]

    • Polymer: Remains at the baseline.

References

  • Epoxide Reactivity & Ring Opening

    • Smith, J. G.[1] "Synthetically useful reactions of epoxides." Synthesis 1984.08 (1984): 629-656.[1][2] Link

  • Hydrolysis of Fatty Acid Epoxides

    • Campanella, A., et al. "Degradation of fatty acid epoxides." Chemical Engineering Journal 144.3 (2008): 466-475.[1][2] (Demonstrates kinetics of oxirane ring opening in fatty esters).

  • Polymerization Mechanisms

    • Pang, X., et al. "Ring-Opening Polymerization of Epoxides."[1] Polymer Chemistry 5 (2014).[1][2] Link

  • General Storage of Unstable Reagents

    • Armarego, W. L. F., & Chai, C. L. L.[1] Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013.[1][2] (Standard reference for handling reactive intermediates).

  • Physical Properties (Analogous Structures)

    • National Center for Biotechnology Information.[2] "PubChem Compound Summary for CID 12638, Methyl hexanoate." Link (Used for baseline physical state inference).[1][2]

Sources

Troubleshooting low conversion rates in epoxy ester polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polymer Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. In epoxy ester polymerization, low conversion rates are rarely a matter of simply "heating it longer." They are the result of kinetic bottlenecks, stoichiometric drift, and competitive side reactions.

This guide provides a mechanistic breakdown of the epoxy-carboxylic acid reaction, addressing the causality behind conversion failures, and offers a self-validating protocol to ensure high-fidelity synthesis.

Mechanistic Pathway & Competitive Side Reactions

To troubleshoot conversion, you must first understand the thermodynamic landscape of your reactor. The primary goal is the addition esterification between the oxirane ring and the carboxyl group. However, the resulting β-hydroxy ester introduces a new secondary hydroxyl group, which can trigger parasitic side reactions if the kinetic parameters (temperature, catalyst selectivity) are not strictly controlled[1].

G EpoxyAcid Epoxy Resin + Carboxylic Acid Catalyst Base Catalyst Initiation EpoxyAcid->Catalyst Heat (100-150°C) BetaHydroxy β-Hydroxy Ester (Primary Addition) Catalyst->BetaHydroxy Main Pathway (High Selectivity) Homopolymerization Homopolymerization (Polyether Network) Catalyst->Homopolymerization Acid Depletion / Strong Lewis Base Etherification Etherification (Crosslinking Network) BetaHydroxy->Etherification Excess Epoxy / Temp >150°C Condensation Condensation (Water Byproduct) BetaHydroxy->Condensation Excess Acid

Fig 1: Reaction pathways in epoxy esterification highlighting primary addition and side reactions.

Troubleshooting Guide & FAQs

Q1: Why does my reaction stall at 70-80% acid conversion despite extended heating? Causality & Fix: Stalled conversion is typically a kinetic or stoichiometric failure, not a time deficit. The addition esterification relies on a base catalyst to deprotonate the acid, forming a highly nucleophilic carboxylate anion. If you are using a volatile tertiary amine catalyst (like Triethylamine) at temperatures exceeding 120°C, the catalyst evaporates out of the liquid phase, permanently halting the generation of the active nucleophile[2]. Furthermore, if your stoichiometric ratio of Epoxy Equivalent Weight (EEW) to Acid Value (AV) is imprecise, you simply run out of accessible oxirane rings. Actionable Step: Switch to a non-volatile, highly selective catalyst like Triphenylphosphine (TPP). Verify your EEW and AV via titration prior to the reaction, targeting a 1:0.95 (Epoxy:Acid) molar ratio.

Q2: My reaction mixture suffers from severe viscosity spikes and premature gelation before reaching the target acid value. What is happening? Causality & Fix: You are experiencing competitive etherification . While the desired reaction produces a β-hydroxy ester, at elevated temperatures (>150°C) or in localized zones of epoxy excess, this newly formed secondary hydroxyl group attacks unreacted oxirane rings[3]. This creates a cross-linked network, rapidly increasing molecular weight. As viscosity spikes, the system approaches vitrification, trapping unreacted monomers and artificially halting conversion due to diffusion limitations. Actionable Step: Lower the reaction temperature to 110–130°C to thermodynamically favor the primary addition esterification over etherification. Ensure high-shear mixing to prevent localized stoichiometric imbalances.

Q3: I have zero residual acid value, but my epoxy conversion is incomplete. Where did the catalyst go? Causality & Fix: This is a classic symptom of epoxy homopolymerization . Imidazole-based catalysts are excellent for epoxy-acid reactions but are also potent initiators for the homopolymerization of epoxy rings. Once the carboxylic acid is depleted (or if mixing is poor), the imidazole will catalyze the epoxy rings to react with each other, consuming the epoxide without reducing the acid value proportionately[4]. Actionable Step: If using imidazoles, you must strictly monitor the reaction and quench it immediately upon acid depletion, or switch to a phosphonium salt which has a lower propensity for initiating homopolymerization.

Quantitative Catalyst Selection Guide

Selecting the right catalyst is a balance between reaction rate (Activation Energy) and selectivity. Use this data to align your catalyst choice with your specific conversion goals.

Catalyst ClassExampleApprox. Activation Energy (Ea)Selectivity for AdditionSide-Reaction Risk ProfileOptimal Temp Range
Phosphonium Salts Triphenylphosphine (TPP)~73.0 kJ/molVery High Low (Minimal etherification)110–140°C
Tertiary Amines Triethylamine (TEA), DMBA~82.6 kJ/molModerateHigh (Volatility loss, stalls reaction)90–120°C
Imidazoles 2-Methylimidazole (2-MI)< 60.0 kJ/molLowVery High (Drives homopolymerization)80–110°C

Data synthesized from kinetic studies on epoxy-carboxylic acid systems[2],[4].

Self-Validating Protocol: High-Conversion Synthesis of Epoxy Esters

To ensure scientific integrity, a protocol cannot rely on blind faith until the final step. This methodology incorporates orthogonal analytical checks to validate causality and conversion at every critical juncture.

Objective: Synthesize an epoxy ester with >98% conversion while suppressing etherification and homopolymerization. Materials: Bisphenol-A diglycidyl ether (DGEBA), Target Carboxylic Acid, Triphenylphosphine (TPP) catalyst.

Step 1: Stoichiometric Calibration

  • Action: Titrate the epoxy resin to determine exact EEW (ASTM D1652) and the acid to determine AV (ASTM D465). Calculate mass for a 1 : 0.95 (Epoxy : Acid) molar ratio.

  • Causality: Relying on manufacturer technical data sheets for EEW/AV often leads to ±5% error, which is enough to cause stoichiometric stalling or unreacted monomer plasticization.

Step 2: Inert Atmosphere Setup

  • Action: Charge the reactor with DGEBA and the carboxylic acid. Purge the headspace with dry Nitrogen for 15 minutes.

  • Causality: Moisture ingress hydrolyzes the oxirane rings into glycols, destroying the 1:1 stoichiometry and generating water that promotes condensation esterification[1].

Step 3: Controlled Heating & Catalyst Addition

  • Action: Heat the mixture to 90°C under continuous high-shear stirring (300 rpm). Once homogenized, add 0.5 wt% TPP catalyst.

  • Causality: Adding the catalyst at 90°C prevents the massive localized exothermic spike that occurs if added at >120°C. Exothermic runaway is the primary trigger for unwanted etherification[3].

Step 4: Kinetic Ramping

  • Action: Ramp the temperature to 120°C at a controlled rate of 1°C/min. Hold isothermally at 120°C.

Step 5: Orthogonal Monitoring (The Self-Validation System)

  • Action: At t=60 minutes, extract a 1g sample.

    • Titration: Perform an AV titration. Target is <50% of the initial AV.

    • FTIR Spectroscopy: Measure the area ratio of the 912 cm⁻¹ (epoxy oxirane ring) to the 1710 cm⁻¹ (ester carbonyl) peaks.

  • Causality: Relying solely on Acid Value only confirms the acid is gone. The FTIR check validates how it was consumed. If the 912 cm⁻¹ epoxy peak disappears significantly faster than the acid peak, you have definitive proof that parasitic homopolymerization is occurring[4].

Step 6: Quenching

  • Action: Once AV < 5 mg KOH/g and FTIR shows the complete absence of the 912 cm⁻¹ peak, cool the reactor rapidly to <60°C.

  • Causality: Prolonged heating after conversion completion drives transesterification, which acts as a disproportionation reaction that degrades the polymer network into glycols and diesters[1].

References

1.[2] Kinetics and mechanism of esterification of epoxy resin with methacrylic acid in the presence of tertiary amines. researchgate.net. 2.[4] Chemical Reactivity and the Influence of Initiators on the Epoxidized Vegetable Oil/Dicarboxylic Acid System. acs.org. 3.[1] Epoxy Vitrimers: The Effect of Transesterification Reactions on the Network Structure. nih.gov. 4.[3] Curing characteristics of carboxyl functionalized glucose resin and epoxy resin. cnrs.fr.

Sources

Technical Support Center: Mitigation of Transesterification Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Hub: Is Transesterification Your Problem?

Before altering your synthesis, confirm that transesterification is the root cause of your impurity profile. This side reaction is often confused with hydrolysis or incomplete coupling.

Q: How do I definitively distinguish transesterification from hydrolysis in my LC-MS data?

A: Transesterification results in a mass shift corresponding to the difference between your intended ester group and the nucleophilic solvent used (often methanol or ethanol). Hydrolysis results in a shift to the free acid.

Diagnostic Decision Tree: Use the following logic flow to interpret your MS/NMR data.

DiagnosticTree Start Impurity Detected CheckMS Check Mass Shift (Δ) Start->CheckMS Hydrolysis Δ = Loss of R-Group (Product is Free Acid) CheckMS->Hydrolysis Mass = [M-R+H] Transester Δ = +14 Da (Me) or +28 Da (Et) (Relative to free acid) CheckMS->Transester Mass ≠ Free Acid SolventCheck Was MeOH or EtOH used in workup/reaction? Transester->SolventCheck Confirmed CONFIRMED: Transesterification SolventCheck->Confirmed Yes Investigate Investigate Other Side Reactions SolventCheck->Investigate No

Figure 1: Diagnostic logic for identifying ester-based side reactions.

Key NMR Signatures:

  • Methyl Ester Impurity: Look for a sharp singlet at 3.6–3.7 ppm (1H NMR).

  • Ethyl Ester Impurity: Look for a quartet at 4.1 ppm and a triplet at 1.2 ppm .

Solvent & Reagent Optimization

The most common cause of unwanted transesterification is the use of nucleophilic protic solvents (MeOH, EtOH) in the presence of Lewis acids or strong bases.

Q: I require a polar solvent for solubility, but methanol is causing side reactions. What are my alternatives?

A: You must increase the steric bulk of the alcohol solvent or switch to a polar aprotic system. Transesterification rates drop logarithmically with steric hindrance, following Newman’s "Rule of Six."

Relative Reactivity of Alcohols (Transesterification Potential):

Solvent ClassAlcoholRelative Rate (Approx.)[1]Recommendation
Primary (Unsafe) Methanol (MeOH)1000Avoid with labile esters/catalysts.
Primary Ethanol (EtOH)~100Use only if product is an ethyl ester.
Secondary (Safer) Isopropanol (iPrOH)~1Recommended for quenching/workup.
Tertiary (Safe) t-Butanol (tBuOH)< 0.01Ideal for high-stability applications.

Data derived from relative rates of nucleophilic attack on esters [1][2].

Q: What is the "Degenerate Solvent" strategy?

A: If you cannot avoid a specific alcohol due to solubility constraints, match the solvent to the ester group of your molecule.

  • Example: If synthesizing a Methyl Ester , use Methanol as the solvent.[2]

  • Mechanism:[2] Transesterification still occurs, but the product is identical to the starting material (degenerate reaction), rendering the side reaction chemically invisible.

Peptide Synthesis Focus (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is highly prone to transesterification, particularly at the benzyl ester linkage or Aspartic Acid side chains.

Q: I am seeing aspartimide formation and methyl ester byproducts during Fmoc removal. How do I stop this?

A: This is a base-catalyzed intramolecular transesterification. The piperidine (base) deprotonates the amide backbone, which attacks the Asp side chain ester.

Protocol: Aspartimide Mitigation

  • Add HOBt: Add 0.1 M HOBt (Hydroxybenzotriazole) to your deprotection solution (20% Piperidine/DMF). This suppresses the basicity slightly and acts as a proton source to discourage ring closure.

  • Avoid Methanol in Cleavage: Never use MeOH to wash the resin after the final deprotection. Residual methoxide can attack the linker or side chains. Use Dichloromethane (DCM) or Diethyl Ether for resin washes.

  • Use HMB Protection: For sequences like Asp-Gly (highly prone to cyclization), use HMB (2-hydroxy-4-methoxybenzyl) backbone protection to sterically block the attack [3].

Aspartimide Asp Aspartic Acid Side Chain (Ester) Deprot Amide Backbone Deprotonation Asp->Deprot + Base Base Base (Piperidine) Base->Deprot Attack Nucleophilic Attack on Ester Carbonyl Deprot->Attack Cyclic Aspartimide (Cyclic Imide) Attack->Cyclic - Alcohol RingOpen Ring Opening (α/β Peptides + Esters) Cyclic->RingOpen + MeOH/H2O

Figure 2: Mechanism of Aspartimide formation and subsequent transesterification side products.

Catalytic Control & Thermodynamics

Q: My Lewis Acid catalyst is promiscuous and attacks my esters. Are there selective alternatives?

A: Yes. Traditional Lewis acids (Ti(OiPr)4, AlCl3) are aggressive. Switch to Distannoxanes (Otera’s Catalyst).

  • Why: Otera’s catalyst is highly selective. It creates a specific template that activates the reaction only when the acid and alcohol are co-located, minimizing background transesterification with the solvent [4].

Q: How do I quench a base-catalyzed reaction to prevent "back-reaction" during workup?

A: Transesterification is an equilibrium process. If you quench a methoxide reaction with water, you generate hydroxide, which leads to saponification (hydrolysis).

  • Correct Protocol: Quench with Glacial Acetic Acid (stoichiometric equivalent to base) before adding any water. This neutralizes the alkoxide immediately, freezing the equilibrium.

References

  • Relative Rates of Transesterification vis-à-vis Newman's Rule of Six. Journal of Organic Chemistry. (2024). Link

  • Kinetics of the Fischer Esterification of Palm Fatty Acids. Ciencia y Tecnología. (2006).[3] Link

  • Prevention of Aspartimide Formation during Peptide Synthesis. Nature Communications. (2020). Link

  • Otera's Catalyst: Novel Template Effects in Transesterification. Journal of Organic Chemistry. (1991). Link

Sources

Technical Support Center: Controlling Molecular Weight Distribution in Poly(epoxy alkanoates)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymerization Support Hub. As researchers and drug development professionals, achieving precise control over the molecular weight distribution (MWD) or dispersity (Đ) of poly(epoxy alkanoates) is critical for downstream applications, ranging from rigid polyurethanes to flexible, bio-based elastomers.

This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot and optimize the ring-opening polymerization (ROP) of epoxidized fatty acid esters (e.g., epoxidized methyl oleate).

Quantitative Data Summary: Polymerization Routes & MWD

The choice of catalyst and polymerization route fundamentally dictates the achievable molecular weight (


) and the breadth of the distribution. Use the table below to benchmark your expected outcomes against known mechanistic limitations.
Polymerization RouteCatalyst / InitiatorTarget Molecular Weight (

)
Typical Dispersity (Đ)Primary Side Reactions Broadening MWD
Cationic ROP

200 – 1,200 g/mol 1.3 – 1.6Backbiting (macrocycles), mild ketone rearrangement
Cationic ROP

200 – 1,000 g/mol > 1.6Severe monomer rearrangement to ketones
Ionic-Coordinative Vandenberg Catalyst7,000 – 150,000 g/mol 1.8 – 2.5Transesterification with alkanoate side chains
Ionic-Coordinative Vandenberg + THF co-monomer> 7,000 g/mol 1.2 – 1.4Suppressed transesterification

Mechanistic Workflows & Logical Relationships

To effectively control MWD, you must first understand the divergent pathways of poly(epoxy alkanoate) synthesis.

Workflow Start Epoxidized Alkanoate (e.g., Epoxidized Methyl Oleate) CatROP Cationic ROP (HSbF6 Catalyst) Start->CatROP IonicCoord Ionic-Coordinative ROP (Vandenberg Catalyst) Start->IonicCoord Control1 Control Trace H2O/MeOH (Minimize Chain Transfer) CatROP->Control1 Control2 Add THF Co-monomer (Suppress Transesterification) IonicCoord->Control2 LowMW Low MW Polyols (200-1200 g/mol) Target: Rigid Polyurethanes HighMW High MW Elastomers (>7000 g/mol) Target: Flexible Polymers Control1->LowMW Control2->HighMW

Workflow for tuning molecular weight in poly(epoxy alkanoates) via ROP routes.

Troubleshooting Issue Issue: Broad MWD / Dispersity > 1.5 Check1 Identify Polymerization Route Issue->Check1 Cat Cationic ROP Check1->Cat Coord Ionic-Coordinative ROP Check1->Coord Cause1 Trace Nucleophiles (H2O, MeOH) Cat->Cause1 Cause2 Backbiting (Macrocycle Formation) Cat->Cause2 Cause3 Transesterification Side-Reactions Coord->Cause3 Fix1 Rigorous Drying & Monomer Purification Cause1->Fix1 Fix2 Lower Temp & Optimize Catalyst Cause2->Fix2 Fix3 Add THF to Competitively Coordinate Catalyst Cause3->Fix3

Decision tree for troubleshooting broad molecular weight distributions.

Troubleshooting Guide & FAQs

Q: Why is my dispersity (Đ) exceptionally broad (>1.6) during the cationic ring-opening polymerization (CROP) of epoxidized methyl oleate? A: Broad MWD in CROP is typically caused by two competing side reactions:

  • Uncontrolled Chain Transfer: Traces of water or methanol (often left over from monomer synthesis) act as chain transfer agents. They prematurely terminate growing oxonium ion chains, creating a high population of low-MW oligomers.

  • Backbiting: The growing active chain end can "bite back" onto ether oxygens within its own polymer backbone, resulting in macrocycles (cyclic oligomers). Diagnostic check: Analyze your product using MALDI-TOF MS. If you observe a distinct secondary distribution of peaks corresponding to cyclic structures, backbiting is occurring1[1].

Q: I am using an ionic-coordinative initiator to achieve high molecular weight (>7000 g/mol ), but Size Exclusion Chromatography (SEC) shows a bimodal distribution. What is causing this? A: This is a classic symptom of transesterification . In ionic-coordinative polymerization, the metal center of the catalyst does not just coordinate with the epoxide rings; it can also coordinate with the ester linkages present on the alkanoate side chains. This leads to chain scission and recombination, drastically broadening the MWD. Solution: Copolymerize the monomer with a small amount of Tetrahydrofuran (THF). THF competitively coordinates with the catalyst's metal center, effectively shielding the ester groups from unwanted transesterification without halting epoxide propagation 2[2].

Q: Why should I use


 instead of 

for CROP?
A: Causality lies in the nucleophilicity of the counterion and the propensity for monomer rearrangement.

induces significant rearrangement of the epoxide monomer into ketones, which act as dead ends for polymerization.

minimizes this side reaction, leading to higher yields of the desired polyether polyol 1[1].

Self-Validating Experimental Protocols

Protocol A: Controlled Cationic ROP for Low-MW Polyether Polyols

Objective: Synthesize narrow-MWD polyols (200–1200 g/mol ) suitable for rigid polyurethanes.

  • Monomer Purification: Dry Epoxidized Methyl Oleate (EMO) over 4Å molecular sieves for 48 hours. Causality: Removing trace methanol/water prevents premature chain transfer.

  • Initiation: In a nitrogen-filled glovebox, add 0.5 wt%

    
     to the neat monomer at room temperature.
    
  • In-Process Validation (Self-Validating Step): At

    
    , withdraw a 0.1 mL aliquot and analyze via 
    
    
    
    NMR (CDCl
    
    
    ).
    • Pass Criteria: Disappearance of epoxide proton signals (2.8–3.2 ppm).

    • Fail Criteria: Appearance of a strong signal at 2.4 ppm . This indicates excessive ketone formation via monomer rearrangement 1[1]. If present, abort, re-purify the monomer, and lower the reaction temperature.

  • Termination: Quench the reaction by passing the mixture through a basic alumina plug to neutralize the superacid catalyst.

  • Final Characterization: Run MALDI-TOF MS to quantify the ratio of linear hydroxy-terminated chains to macrocycles.

Protocol B: Ionic-Coordinative ROP for High-MW Elastomers

Objective: Synthesize high-MW polymers (>7000 g/mol ) while suppressing transesterification.

  • Preparation: Dissolve the

    
    -epoxy alkanoate in anhydrous toluene to achieve a 20 wt% solution.
    
  • Co-monomer Shielding: Add 5–10 mol% of anhydrous THF to the reaction mixture. Causality: THF acts as a competitive ligand for the catalyst, preventing it from cleaving the polymer's ester side-chains2[2].

  • Initiation: Inject the ionic-coordinative initiator (e.g., Vandenberg catalyst / modified alkylaluminum-water-acetylacetone system).

  • Reaction: Heat the sealed vessel to 60°C under continuous stirring for 24–48 hours.

  • In-Process Validation (Self-Validating Step): At

    
    , run an aliquot through Size Exclusion Chromatography (SEC).
    
    • Pass Criteria: A unimodal peak indicating uniform chain growth.

    • Fail Criteria: A bimodal or highly tailing peak indicating transesterification is still occurring. If observed, increase the THF feed ratio in future runs.

  • Recovery: Precipitate the viscous polymer solution into an excess of cold methanol, filter, and dry under vacuum at 40°C.

References

  • Lligadas, G., Ronda, J. C., Galià, M., Biermann, U., & Metzger, J. O. (2005). Synthesis and characterization of polyurethanes from epoxidized methyl oleate based polyether polyols as renewable resources. Journal of Polymer Science Part A: Polymer Chemistry. 1

  • Del Rio, E., et al. (2010). Polymerization of Epoxidized Vegetable Oil Derivatives: Ionic-Coordinative Polymerization of Methylepoxyoleate. Journal of Polymer Science Part A: Polymer Chemistry, 48(22), 4995-5008. 2

Sources

Technical Support Center: Handling Moisture-Sensitive Terminal Epoxides

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Division Subject: Troubleshooting Guide: Stability, Purification, and Storage of Terminal Epoxides

Introduction

Terminal epoxides are high-energy electrophiles essential for fragment-based drug discovery and intermediate synthesis. However, their ring strain (~27 kcal/mol) combined with the polarity of the C-O bond makes them uniquely susceptible to hydrolysis.

This guide addresses the specific failure modes caused by moisture and trace acidity. It moves beyond generic "dry technique" advice to provide mechanistic insights and self-validating protocols.

Module 1: The Mechanism of Failure (Why did my reaction yield a diol?)

Q: I ran my reaction under nitrogen, but I still isolated the 1,2-diol. How did this happen?

A: The most common culprit is not bulk water, but trace acidity acting catalytically with adventitious moisture. Terminal epoxides do not require strong acid to open; even the slightly acidic silanols on the surface of glassware or silica gel can protonate the epoxide oxygen.

Once protonated, the epoxide becomes an activated electrophile. Water (a poor nucleophile) can then easily attack the ring. In terminal epoxides, this attack is often a hybrid mechanism:

  • Protonation: Increases the leaving group ability of the oxygen.[1]

  • Nucleophilic Attack: Water attacks the carbon.[1][2] For terminal epoxides, steric factors usually favor attack at the less substituted carbon (C1) in basic conditions, but acid catalysis can shift this toward the more substituted carbon (C2) due to partial carbocation character.

Visualizing the Failure Mode:

EpoxideHydrolysis Epoxide Terminal Epoxide (Strained Ring) Protonation Protonation (Trace Acid/Silanol) Epoxide->Protonation + H+ Activated Activated Epoxide (Oxonium Ion) Protonation->Activated Transition Transition State (Ring Opening) Activated->Transition + H2O WaterAttack Nucleophilic Attack (H2O) Diol 1,2-Diol (Dead End Product) Transition->Diol - H+

Figure 1: Acid-catalyzed hydrolysis pathway.[1] Note that trace acid acts as a catalyst, meaning a single acidic proton can destroy multiple equivalents of product if water is present.

Module 2: In-Process Monitoring (Is it Epoxide or Diol?)

Q: My TLC shows a new spot, but I am unsure if it is product or hydrolyzed impurity. How can I distinguish them quickly?

A: Do not rely solely on TLC Rf values, as diols and epoxides can sometimes co-elute depending on the solvent system. Nuclear Magnetic Resonance (NMR) is the only self-validating method to confirm ring integrity before you commit to a purification strategy.

Diagnostic Data Table: Terminal Epoxide vs. 1,2-Diol

FeatureTerminal Epoxide (Target)1,2-Diol (Hydrolysis Impurity)Mechanistic Reason
1H NMR (Ring/Chain) 2.4 – 3.0 ppm (Multiplets)3.4 – 4.0 ppm (Multiplets)Ring strain shields epoxide protons (upfield). Opening the ring removes strain and deshields protons (downfield).
1H NMR (Coupling) Distinctive dd or ddd splittingBroad multiplets, often less distinctRigid ring geometry creates specific geminal/vicinal coupling constants.
13C NMR 40 – 55 ppm 60 – 75 ppm Epoxide carbons are shielded relative to acyclic ethers/alcohols.
TLC Staining KMnO4 (Positive/Yellow)KMnO4 (Positive/Yellow)Both oxidize; not distinguishing.
TLC Staining p-Anisaldehyde (Blue/Violet)p-Anisaldehyde (Often Blue)Hard to distinguish visually.
TLC Polarity Less Polar (Higher Rf)More Polar (Lower Rf)Diols have two H-bond donors/acceptors; Epoxides have only acceptors.

Protocol: Take a 50 µL aliquot of your reaction mixture, remove solvent under high vacuum (do not heat), and dissolve in anhydrous CDCl3. Check the 2.4–3.0 ppm region immediately.

Module 3: Purification (The Critical Zone)

Q: My crude NMR looks clean, but after column chromatography, I recover mostly diol or rearranged ketone. Is silica gel compatible?

A: Standard silica gel is acidic (pH 4–5 in aqueous slurry). This is sufficient to destroy sensitive terminal epoxides during the time-scale of a column run. You must neutralize the stationary phase.

Troubleshooting Workflow:

  • Assess Sensitivity: Run a 2D TLC. Spot the compound, let it sit on the silica plate for 10 minutes, then elute. If the spot smears or changes Rf compared to a fresh spot, your compound is degrading on silica.

  • Select Method: Use the decision tree below.

Protocol: Deactivating Silica Gel with Triethylamine (TEA) Standard silica gel has active silanol (Si-OH) sites. TEA buffers these sites.

  • Slurry Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc). Add 1% v/v Triethylamine .

  • Column Packing: Slurry pack the column with this TEA-doped solvent.

  • Flushing: Flush the column with 2–3 column volumes of the TEA-doped solvent. This ensures the entire length of the silica is neutralized.

  • Elution: Run your column using the mobile phase containing 0.5% to 1% TEA.

  • Post-Column: Rotovap fractions immediately. Do not let the product sit in the TEA solution for days, as amines can eventually open epoxides at high concentrations/temperatures (though much slower than acid hydrolysis).

Visual Workflow for Purification:

PurificationStrategy Start Crude Epoxide Mixture Test 2D TLC Stability Test (10 min wait on silica) Start->Test Decision Is decomposition observed? Test->Decision StdSilica Standard Flash Chromatography Decision->StdSilica No Neutralization Deactivation Required Decision->Neutralization Yes MethodA Method A: Silica + 1% Et3N (Buffer Silanols) Neutralization->MethodA Preferred MethodB Method B: Neutral Alumina (Naturally Basic/Neutral) Neutralization->MethodB Alternative Workup Evaporate < 30°C Remove Et3N MethodA->Workup MethodB->Workup

Figure 2: Decision tree for purification of acid-sensitive epoxides. Method A is generally cheaper and offers better resolution than Alumina.

Module 4: Storage & Logistics

Q: Can I store the purified epoxide in the freezer?

A: Yes, but temperature is not the only variable. Moisture intrusion during cooling is the main risk.

Storage Protocol:

  • Container: Use a vial with a Teflon-lined screw cap. Avoid snap-caps (they leak air) or rubber septa (they are permeable to moisture over time).

  • Atmosphere: Flush the vial with Argon or Nitrogen before sealing. Argon is heavier than air and provides a better "blanket."

  • Temperature: Store at -20°C .

  • Thawing (Critical Step): When removing from the freezer, allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the product, initiating hydrolysis.

References
  • Mechanisms of Hydrolysis and Rearrangements of Epoxides. ResearchGate. (Accessed 2025).[3][4][5][6] Detailed kinetic analysis of A-1 and A-2 hydrolysis mechanisms.

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. (2024). Mechanistic distinction between acid and base-catalyzed ring opening.

  • Technical Support Center: Column Chromatography of Alpha-Aminoketones. BenchChem. (2025).[5] Protocols for deactivation of silica gel with Triethylamine for sensitive compounds.

  • Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Journal of Chromatography A. (2009). Validation of base-treated silica for preventing epoxide decomposition.[7]

  • Spectroscopy of Ethers and Epoxides. Oregon State University. (2020). NMR chemical shift data for epoxide ring protons vs. open chain analogs.

Sources

Technical Support Center: High-Purity Extraction of Methyl 4-(oxiran-2-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #EXT-EPX-004 Subject: Solvent Selection & Extraction Protocol for Aliphatic Epoxy Esters Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Active Guide]

Introduction: The Stability-Selectivity Paradox

Welcome to the Technical Support Center. You are likely working with Methyl 4-(oxiran-2-yl)butanoate , a molecule that presents a classic "dual-threat" stability challenge. You have an ester moiety (susceptible to hydrolysis) and a terminal oxirane (epoxide) ring (sensitive to acid-catalyzed ring opening and nucleophilic attack).

In drug development, the purity of this intermediate is critical. A common failure mode we see is the "silent degradation" where the epoxide opens to a diol during extraction, or the ester hydrolyzes, leading to poor yields in subsequent coupling steps.

This guide moves beyond generic "organic extraction" advice. It is a self-validating system designed to maximize recovery while preserving the oxirane ring integrity.

Module 1: Solvent Selection Logic

The Core Dilemma

You need a solvent that is:

  • Aprotic: To prevent hydrogen bonding that facilitates ring opening.

  • Moderately Polar: To match the polarity of the ester/epoxide functionality (LogP ~1.0–1.5).

  • Non-Acidic: To prevent spontaneous polymerization or hydrolysis.

Solvent Decision Matrix
SolventSuitabilityTechnical Rationale
Ethyl Acetate (EtOAc) Recommended Best Balance. Sufficient polarity to extract the epoxy ester from aqueous phases. Forms azeotropes with water that aid in drying. Low toxicity (Class 3).
2-MeTHF Excellent (Green) Higher stability than THF; separates better from water. Peroxide-forming (requires inhibitors), but excellent for preserving sensitive epoxides.
Dichloromethane (DCM) Legacy/AvoidExcellent solubility, but environmental hazard and difficult to dry completely. Often causes emulsions with fatty esters.
Diethyl Ether (Et₂O) RiskyHigh volatility makes quantitative recovery difficult. Critical Risk: Et₂O can contain peroxides which can initiate radical polymerization of your epoxide.
Alcohols (MeOH/EtOH) FORBIDDEN Nucleophilic solvents will open the epoxide ring (forming alkoxy-alcohols) or cause transesterification of the methyl ester.

Module 2: Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Selection GreenReq Strict Green Chem Requirement? Start->GreenReq MeTHF Select: 2-MeTHF (Check Peroxides) GreenReq->MeTHF Yes PolarityCheck Target Polarity Check (LogP ~1.2) GreenReq->PolarityCheck No EtOAc Select: Ethyl Acetate (Standard Protocol) PolarityCheck->EtOAc Standard DCM Select: DCM (Only if solubility fails) PolarityCheck->DCM High Solubility Needed

Caption: Logic flow for selecting the optimal extraction solvent based on green chemistry constraints and solubility requirements.

Module 3: The Self-Validating Extraction Protocol

Context: This protocol assumes you are working up an epoxidation reaction (e.g., m-CPBA oxidation of methyl hexenoate).

Step 1: The Quench (Critical Control Point)
  • Issue: Excess oxidant (m-CPBA) and byproduct (m-chlorobenzoic acid) are present.

  • Action: Cool mixture to 0°C. Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) .

  • Validation: Use starch-iodide paper.[1] It must remain white (no blue color) to confirm all peroxides are quenched. Do not proceed until this test passes.

Step 2: The Acid Neutralization
  • Issue: Epoxides degrade rapidly in acidic environments. m-Chlorobenzoic acid is acidic.[2]

  • Action: Wash the organic phase with saturated aqueous NaHCO₃ (Sodium Bicarbonate) .

  • Technical Note: Do NOT use NaOH. Strong bases can hydrolyze the methyl ester tail of your molecule. Bicarbonate (pH ~8.5) is the "Goldilocks" zone: basic enough to remove the acid, mild enough to spare the ester.

Step 3: Phase Separation & Drying
  • Solvent: Ethyl Acetate (per Module 1).[3][4]

  • Drying Agent: Use Anhydrous Sodium Sulfate (Na₂SO₄) .[2][5]

    • Why? Magnesium Sulfate (MgSO₄) is slightly Lewis-acidic and can catalyze the ring-opening of sensitive epoxides. Na₂SO₄ is neutral and safer for this specific application.

Figure 2: Extraction Workflow

ExtractionWorkflow Rxn Reaction Mixture (m-CPBA + Olefin) Quench Quench: Na2S2O3 (0°C) Rxn->Quench Stop Ox. Wash1 Wash 1: NaHCO3 (Remove Acid) Quench->Wash1 Org Phase Wash2 Wash 2: Brine (Remove Water) Wash1->Wash2 Dry Dry: Na2SO4 (Neutral pH) Wash2->Dry Conc Concentrate (Vac < 40°C) Dry->Conc

Caption: Step-by-step extraction workflow emphasizing pH control and neutral drying agents.

Module 4: Troubleshooting & FAQs

Q: My yield is lower than expected. Is the product staying in the water?

A: Methyl 4-(oxiran-2-yl)butanoate has moderate polarity.

  • Diagnosis: If you use a large volume of water for washes, you will lose product (partitioning).

  • Fix: "Salt out" the aqueous phase. Saturate your bicarbonate and thiosulfate washes with NaCl. This increases the ionic strength of the aqueous layer, forcing your organic product back into the organic (Ethyl Acetate) phase.

Q: I see a new spot on TLC near the baseline. What is it?

A: This is likely the diol resulting from epoxide ring opening.

  • Cause: Acidic traces during concentration or silica gel chromatography.

  • Fix:

    • Ensure your organic phase was fully neutralized (NaHCO₃ wash).

    • If purifying by silica column, pretreat the silica slurry with 1% Triethylamine (Et₃N) to neutralize acidic sites on the silica surface before loading your sample.

Q: Can I use Rotary Evaporation?

A: Yes, but with strict limits.

  • Risk: Epoxides are thermally sensitive.

  • Protocol: Set bath temperature < 40°C . Use a high-quality vacuum pump to lower the boiling point of Ethyl Acetate effectively. Do not heat to drive off the last traces of solvent; use a high-vacuum manifold at room temperature for final drying.

References

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter on Epoxide Reactivity and Ring Opening). Oxford University Press.
  • Pfizer Inc. (2025). "Green Chemistry Solvent Selection Guide." American Chemical Society Green Chemistry Institute. Link

  • Hayes, S. J., et al. (2008). "Solvent Selection for the Process Scale-up of an Epoxidation Reaction." Organic Process Research & Development. Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of Methyl 4-(oxiran-2-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(oxiran-2-yl)butanoate (also known as Methyl 5,6-epoxyhexanoate) represents a critical intermediate in the synthesis of functionalized fatty acids and polymers. Its analysis hinges on verifying the integrity of the strained epoxide ring while confirming the absence of its olefinic precursor, Methyl 5-hexenoate .

This guide provides a high-resolution technical comparison between the target epoxide and its alkene precursor. It moves beyond basic peak listing to explore the diagnostic coupling patterns and quantitative integration strategies required for high-fidelity structural confirmation in drug development workflows.

Part 1: Structural Logic & Assignment Strategy

The Analytical Challenge

The primary challenge in analyzing this molecule is not merely identifying the functional groups but distinguishing the epoxide ring protons (


 ppm) from the 

-carbonyl methylene protons
(

ppm), as these regions often overlap in lower-field instruments (

MHz).
Structural Breakdown

The molecule consists of three distinct magnetic environments:

  • The Anchor: The methyl ester singlet (

    
     ppm), used for calibration.
    
  • The Chain: The aliphatic linker (

    
    ), showing predictable shielding effects.
    
  • The Warhead: The terminal epoxide ring, exhibiting complex second-order coupling effects (ABX system).

Diagram 1: Structural Assignment Logic

The following diagram maps the proton environments to their expected chemical shifts and splitting patterns.[1]

G Molecule Methyl 4-(oxiran-2-yl)butanoate Ester Methyl Ester (OCH3) 3.67 ppm (s) Molecule->Ester Alpha Alpha-CH2 (C2) ~2.33 ppm (t) Molecule->Alpha Chain Linker Chain (C3, C4) 1.50 - 1.80 ppm (m) Molecule->Chain Epoxide_CH Epoxide Methine (H-c) 2.85 - 2.95 ppm (m) Molecule->Epoxide_CH Epoxide_CH2 Epoxide Methylene (H-a, H-b) 2.40 - 2.75 ppm Molecule->Epoxide_CH2 Epoxide_CH->Epoxide_CH2 Vicinal Coupling (J_cis ~4Hz, J_trans ~2.5Hz)

Caption: Structural decomposition of Methyl 4-(oxiran-2-yl)butanoate highlighting the diagnostic epoxide region (yellow) vs. the aliphatic backbone (blue).

Part 2: Comparative Analysis (Product vs. Precursor)

The most effective way to validate the product is by direct comparison with its starting material, Methyl 5-hexenoate . The transformation involves the oxidation of the terminal alkene to an epoxide.

Diagnostic Comparison Table

Solvent:


, 400 MHz
FeatureMethyl 4-(oxiran-2-yl)butanoate (Product)Methyl 5-hexenoate (Precursor)Diagnostic Significance
Terminal Functional Group Epoxide Ring Terminal Alkene Primary Indicator
Diagnostic Shift 1

2.89 (m, 1H, CH-O)

5.79 (ddt, 1H, =CH-)
Disappearance of vinyl proton at 5.8 ppm confirms reaction progress.
Diagnostic Shift 2

2.74 (dd, 1H) & 2.46 (dd, 1H)

4.95 - 5.05 (m, 2H, =CH2)
Upfield shift of terminal protons from ~5.0 to ~2.5 ppm.
Coupling Constants (

)

Hz,

Hz,

Hz

Hz,

Hz
Epoxide ring strain drastically reduces coupling constants compared to alkenes.
Methyl Ester

3.67 (s, 3H)

3.67 (s, 3H)
Internal reference anchor (remains unchanged).

-Methylene

2.33 (t, 2H)

2.31 (t, 2H)
Often overlaps with epoxide signals; requires careful integration.
Expert Insight: The "Clean Region" Strategy

In crude reaction mixtures, the region between 2.4 ppm and 3.0 ppm is critical.

  • Precursor: This region is typically empty (except for allylic protons at ~2.1 ppm).

  • Product: This region contains the distinct "roofing" effect of the epoxide ABX system.

  • Impurity Flag: Any signals remaining between 4.9 - 6.0 ppm indicate incomplete conversion (residual alkene).

Part 3: Experimental Protocol & Workflow

This protocol is designed to ensure quantitative accuracy (qNMR) suitable for calculating yield and purity.[2]

Sample Preparation
  • Solvent Choice:

    
     (99.8% D) is standard. For highly acidic or sensitive epoxides, neutralize the solvent with basic alumina or use 
    
    
    
    (Benzene-d6) to shift overlapping multiplets.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Why? High concentrations can induce viscosity broadening; low concentrations reduce S/N ratio for minor impurities.

Acquisition Parameters (The "Trustworthiness" Pillar)

Standard default parameters often under-integrate epoxides due to relaxation differences. Use these settings:

  • Pulse Angle:

    
     (ensures accurate integration without long delays).
    
  • Relaxation Delay (D1):

    
     seconds.
    
    • Reasoning: Methine protons in strained rings often have longer

      
       relaxation times. A short D1 will saturate the signal, leading to under-estimation of the epoxide content.
      
  • Scans (NS): 16 or 32 (sufficient for >95% purity).

Processing & Integration
  • Phasing: Manual phasing is required. Automatic phasing often distorts the baseline around the massive methyl ester peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure the integral of the aliphatic region is accurate.

  • Calibration: Set the TMS peak to 0.00 ppm or the residual

    
     peak to 7.26 ppm.
    
Diagram 2: Validation Workflow

This flowchart outlines the decision-making process for validating the product.

Workflow Start Crude Sample Solvent Dissolve in CDCl3 (Optional: Add Internal Std) Start->Solvent Acquire Acquire 1H NMR (D1 = 10s) Solvent->Acquire Check_Alkene Check 4.9 - 6.0 ppm Acquire->Check_Alkene Alkene_Present Signals Detected: Incomplete Reaction Check_Alkene->Alkene_Present Peaks Found Alkene_Absent Region Silent: Conversion Complete Check_Alkene->Alkene_Absent No Peaks Check_Epoxide Integrate 2.4 - 3.0 ppm (Target: 3H vs Ester 3H) Alkene_Absent->Check_Epoxide Pass PASS: Pure Product Check_Epoxide->Pass Ratio ~1:1 Fail_RingOpen FAIL: Incorrect Integral (Possible Ring Opening) Check_Epoxide->Fail_RingOpen Ratio <1:1

Caption: Step-by-step logic for validating Methyl 4-(oxiran-2-yl)butanoate purity using NMR spectral windows.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 12943 (Methyl 5-hexenoate) & General Epoxide Data. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on coupling constants in strained rings).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for qNMR acquisition parameters).
  • National Institute of Standards and Technology (NIST). Methyl 5,6-epoxyhexanoate Mass/Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Characteristic IR Absorption Bands for Terminal Epoxide Rings

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the structural characterization of small molecule drugs and polymer precursors, the terminal epoxide ring (oxirane) represents a critical functional group due to its high reactivity and susceptibility to ring-opening. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers an indispensable, rapid, and cost-effective alternative for routine identification and reaction monitoring.

This guide provides a technical deep-dive into the vibrational signatures of terminal epoxides, specifically differentiating them from internal epoxides and ethers. It compares FTIR efficacy against Raman and NMR methodologies and outlines a self-validating experimental protocol for acquiring definitive spectral data.

Technical Deep Dive: The Physics of Epoxide Absorption

The triangular geometry of the epoxide ring creates significant ring strain (~13 kcal/mol), which dramatically alters the force constants of the C–O and C–C bonds compared to linear ethers. This strain shifts vibrational modes to unique wavenumbers that serve as diagnostic fingerprints.

Characteristic Bands for Terminal Epoxides (Monosubstituted)

For terminal epoxides (e.g., glycidyl ethers, 1,2-epoxyalkanes), three primary vibrational modes are diagnostically relevant.

Vibrational ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
C–H Stretching (Oxirane Ring) 3050 – 3000 Weak-MediumHigh. Distinct from aliphatic C–H (<3000 cm⁻¹) and aromatic C–H (>3000 cm⁻¹). Often appears as a "shoulder" or small sharp peak around 3056 cm⁻¹.
Ring Breathing (Symmetric) ~1260 – 1250 StrongMedium. This "breathing" mode involves the symmetric expansion/contraction of the ring. It often overlaps with C–O stretches of ethers/esters but is excellent for quantification if isolated.
Asymmetric Ring Deformation 950 – 860 (Typ. ~915) StrongCritical. This is the primary marker for terminal epoxides. The disappearance of the band at 915 cm⁻¹ is the standard metric for monitoring epoxy curing.
Symmetric Ring Deformation 860 – 750 (Typ. ~830) StrongHigh. Often appears as a doublet with the 915 cm⁻¹ band. Confirms the presence of the terminal group.
Terminal vs. Internal Epoxides: The Shift

The distinction between terminal and internal epoxides is a common analytical challenge.

  • Terminal Epoxides: Exhibit the "classic" doublet pattern at ~915 cm⁻¹ and ~830 cm⁻¹ .

  • Internal Epoxides: The high-frequency deformation band (915 cm⁻¹) often disappears or shifts into the fingerprint region where it becomes indistinguishable. The ring breathing mode (~1250 cm⁻¹) remains but is less diagnostic without the supporting deformation bands.

  • Strategic Insight: If the spectrum lacks a distinct band near 915 cm⁻¹ but chemical logic suggests an epoxide, do not rely solely on IR . The symmetry of internal epoxides reduces the change in dipole moment, making IR bands weaker. Proceed immediately to Raman or NMR.

Comparative Analysis: IR vs. Raman vs. NMR

While FTIR is the focus, a senior scientist must know when to deploy alternative modalities.

FeatureFTIR (ATR/Transmission) Raman Spectroscopy ¹H NMR Spectroscopy
Primary Detection Principle Change in Dipole MomentChange in PolarizabilityMagnetic Environment of Nuclei
Key Epoxide Marker 915 cm⁻¹ (Asym. Deformation)1254 cm⁻¹ (Ring Breathing)2.5 – 3.5 ppm (Ring Protons)
Sensitivity to Water Low (Water absorbs strongly)High (Water is weak scatterer)High (Requires deuterated solvents)
Sample Prep Minimal (ATR) to Moderate (KBr)None (Direct focus)Moderate (Dissolution)
Best Use Case Reaction Monitoring (Curing) , QC, Rapid IDAqueous samples, Symmetric Internal Epoxides Structural Proof , Absolute Quantification
Limitations Fingerprint overlap; weak for symmetric ringsFluorescence interferenceHigh cost, slower throughput

Expert Insight: Raman is often superior for internal epoxides because the symmetric ring breathing mode (which is Raman active due to polarizability changes) is very intense, whereas it can be obscured in IR.

Experimental Protocol: Self-Validating FTIR Workflow

Objective: Acquire a definitive spectrum for a putative terminal epoxide sample using ATR-FTIR.

Equipment & Reagents[1]
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Solvents: Isopropanol or Acetone (for cleaning).

Step-by-Step Methodology
  • System Validation (Background):

    • Clean the ATR crystal strictly.

    • Collect a background spectrum (air). Ensure the region between 2500–2000 cm⁻¹ (diamond absorption) and 4000–3500 cm⁻¹ (water vapor) is stable.

  • Sample Application:

    • Liquids: Place 1 drop to cover the crystal center.

    • Solids: Place sample and apply high pressure using the anvil to ensure optical contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: Minimum 32 scans (to improve Signal-to-Noise).

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library is needed). ATR intensity is wavelength-dependent (

      
      ).
      
    • Baseline correct only if necessary (avoid over-manipulation).

Validation Check (The "Is it Real?" Test)

To confirm a peak at 915 cm⁻¹ is truly a terminal epoxide and not a vinyl alkene or ether:

  • Check 3050 cm⁻¹: Is there a small peak just above 3000? (Epoxide C-H).[1][2][3]

  • Check 1640 cm⁻¹: Is there a band here?

    • Yes: Likely an Alkene (C=C stretch).[4]

    • No: Supports Epoxide assignment.

  • Check 1700 cm⁻¹: Is there a Carbonyl? (Oxidation product).[5]

Decision Logic for Spectral Identification

The following diagram outlines the logical flow for confirming a terminal epoxide using spectral data.

EpoxideID Start Unknown Sample Spectrum CheckCH Check C-H Region (3000-3100 cm⁻¹) Start->CheckCH CheckFingerprint Check Fingerprint (950-800 cm⁻¹) CheckCH->CheckFingerprint Weak band ~3056 cm⁻¹ (Ring C-H) CheckCarbonyl Check Carbonyl/Alkene (1750-1600 cm⁻¹) CheckCH->CheckCarbonyl Strong bands >3000 cm⁻¹ (Aromatic/Alkene) TermEpoxide Confirmed: Terminal Epoxide CheckFingerprint->TermEpoxide Distinct bands at ~915 & ~830 cm⁻¹ InternalEpoxide Suspect: Internal Epoxide CheckFingerprint->InternalEpoxide No 915 band; Only ~1250 cm⁻¹ visible Ether Identify: Linear Ether CheckFingerprint->Ether Strong C-O (1100) No Ring Strain bands CheckCarbonyl->CheckFingerprint No C=C or C=O Alkene Identify: Alkene / Olefin CheckCarbonyl->Alkene Band at ~1640 cm⁻¹ (C=C Stretch) NMR_Verify REQUIRED: Verify with ¹H NMR InternalEpoxide->NMR_Verify

Caption: Spectral decision tree for differentiating terminal epoxides from internal epoxides, alkenes, and ethers using FTIR markers.

References

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. Retrieved from [Link]

  • Ocean Optics. (2021).[6] Raman Spectroscopy for Reaction Advancement Monitoring. Retrieved from [Link]

  • Oregon State University. (2020). Spectroscopic Identification of Ethers and Epoxides. Retrieved from [Link]

  • ResearchGate. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems. Retrieved from [Link]

Sources

Publish Comparison Guide: GC-MS Fragmentation of Methyl 5,6-Epoxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the GC-MS fragmentation analysis of Methyl 5,6-epoxyhexanoate , a specific oxidized derivative of methyl 5-hexenoate. This document is structured for researchers requiring rigorous identification protocols and compares the standard methyl ester (FAME) analysis with high-fidelity alternatives like Picolinyl ester derivatization.

Executive Summary

Methyl 5,6-epoxyhexanoate (MW 144.[1]17) is a short-chain fatty acid methyl ester (FAME) featuring a terminal epoxide ring.[1] It typically arises as an intermediate in the epoxidation of methyl 5-hexenoate or as a degradation product of longer-chain lipids.[1]

While Electron Ionization (EI) of the methyl ester provides sufficient data for confirmation against a known standard, it often lacks the diagnostic specificity to distinguish the epoxide position from isomeric ketones or internal epoxides without ambiguity. This guide compares the standard Methyl Ester (ME) protocol against the Picolinyl Ester (PE) alternative, demonstrating why the latter is the superior choice for de novo structural characterization despite the increased sample preparation overhead.

Structural Context & Alternatives

To objectively evaluate the performance of the analytical method, we compare the target analyte against its precursor and its structural isomers.

CompoundStructureMWKey Challenge
Methyl 5,6-epoxyhexanoate Terminal Epoxide (C5-C6)144Target. Labile epoxide ring; prone to rearrangement.[1]
Methyl 5-hexenoate Terminal Alkene (C5=C6)128Precursor.[1] Mass shift of -16 Da.[1]
Methyl 4,5-epoxyhexanoate Internal Epoxide (C4-C5)144Isomer.[1] Indistinguishable by molecular ion alone.
Methyl 6-oxohexanoate Terminal Aldehyde144Isomer.[1] Formed by thermal rearrangement of epoxide in injector.
The Core Problem: Isomer Differentiation

Standard EI-MS of epoxy-FAMEs is dominated by the carbomethoxy ions (m/z 74, 87), which confirm the ester headgroup but obscure the epoxide tail.[1] The "Alternative" method (Picolinyl derivatization) is introduced to solve this localization problem.

Experimental Methodology

Protocol A: Standard Methyl Ester Analysis (High Throughput)
  • Sample Prep: Direct injection of the synthesized/extracted methyl ester.

  • GC Conditions: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.

  • Temp Program: 50°C (1 min) → 10°C/min → 250°C.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.[1]

Protocol B: Picolinyl Ester Derivatization (High Specificity)
  • Rationale: Nitrogen-containing picolinyl ring stabilizes charge, directing fragmentation along the chain to pinpoint the epoxide.

  • Step 1: Hydrolysis of Methyl 5,6-epoxyhexanoate (10 mg) with 1M KOH/EtOH (60°C, 30 min).

  • Step 2: Acidify (HCl), extract free acid.[1]

  • Step 3: React with Thionyl Chloride (SOCl2) to form acid chloride.

  • Step 4: Add 3-hydroxymethylpyridine (3-pyridylcarbinol) to form the ester.[1]

  • Analysis: Inject on GC-MS (requires higher elution temp, approx +50°C vs FAME).

Fragmentation Analysis & Diagnostic Ions[2][3][4]

A. Methyl 5,6-epoxyhexanoate (EI Spectrum)

The mass spectrum is characterized by a weak molecular ion and dominant ester fragments.

Diagnostic Ion Table:

m/zIntensityOrigin / MechanismDiagnostic Value
144 < 1%Molecular Ion [M]+Very weak; often absent.[1] Confirms MW if visible.
113 Low[M - OCH3]+Loss of methoxy group.[1] Standard ester fragment.
101 Medium [CH3O-CO-(CH2)3]+ Alpha-cleavage relative to the epoxide.[1] Diagnostic for epoxide position at C5.
85 Low[M - COOCH3]+Loss of entire ester group.[1]
74 Base (100%) McLafferty Rearrangement [CH2=C(OH)OCH3]+. Confirms methyl ester with γ-hydrogen available (C4).[1]
71 Medium[C4H7O]+Rearrangement fragment (acyl) or loss of ester tail.
43 High[C2H3O]+Epoxide Ring Fragment . Acetyl-like ion from the terminal epoxide cleavage.

Mechanistic Insight: The dominance of m/z 74 confirms the linear ester chain is intact up to C4. The cleavage between C4 and C5 yields the m/z 101 ion (containing the ester) and the m/z 43 ion (containing the epoxide). This 101/43 pair is the primary fingerprint for the 5,6-position.

B. Comparison with Alternatives
vs. Methyl 5-Hexenoate (Alkene Precursor)[1]
  • Alkene Spectrum: Base peak m/z 74. Significant ions at m/z 69 (loss of COOMe) and m/z 55 (hydrocarbon tail).

  • Differentiation: The epoxide spectrum shows a mass shift (+16 Da) in the molecular ion (if seen) and the appearance of oxygenated fragments (m/z 43) replacing the hydrocarbon fragments (m/z 41/55).

vs. Picolinyl Ester (The High-Performance Alternative)[1]
  • Picolinyl Spectrum:

    • Molecular Ion: Strong [M]+ (Odd mass, N-rule).[1]

    • Fragmentation: Series of ions separated by 14 Da (CH2).

    • Epoxide Marker: A distinct gap of 16 Da (Oxygen) or specific alpha-cleavage ions flanking the ring.

    • For 5,6-epoxy, significant ions would appear at atomic mass units corresponding to cleavage at C4 and C6, allowing precise localization that the Methyl Ester method cannot guarantee if isomers are present.[1]

Visualization of Fragmentation Pathways[2]

The following diagram illustrates the competing fragmentation pathways for Methyl 5,6-epoxyhexanoate under Electron Ionization.

Fragmentation M Methyl 5,6-epoxyhexanoate [M]+ m/z 144 Mc McLafferty Rearrangement (Gamma-H Transfer) M->Mc - (C3H4O) Alpha Alpha Cleavage (C4-C5 Bond) M->Alpha Rearr Isomerization to Aldehyde/Ketone M->Rearr Thermal/EI Ion74 Base Peak [C3H6O2]+ m/z 74 Mc->Ion74 Ion101 Ester Fragment [(CH2)3COOMe]+ m/z 101 Alpha->Ion101 Ion43 Epoxide Fragment [C2H3O]+ m/z 43 Alpha->Ion43 IonLoss Loss of H2O [M-18]+ m/z 126 Rearr->IonLoss

Caption: Fragmentation pathways of Methyl 5,6-epoxyhexanoate showing the dominant McLafferty rearrangement (m/z 74) and diagnostic alpha-cleavage ions (m/z 101, 43).[1]

Performance Comparison Table

FeatureMethyl Ester (Standard)Picolinyl Ester (Alternative)TMS Derivative (Ring Open)
Preparation Time Fast (< 1 hr)Slow (3-4 hrs)Medium (1-2 hrs)
Molecular Ion Weak / AbsentStrong Weak
Isomer Resolution Poor (Relies on RT)Excellent (Mass Spec)Good
Sensitivity HighMediumHigh
Diagnostic Ions m/z 74, 101, 43m/z 92, 108, + Chainm/z 73, 147
Recommendation Routine ScreeningDe Novo Identification Quantification

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Hexanoic acid, methyl ester (C7H14O2). National Institute of Standards and Technology.[2][3] [Link][1]

  • Dobarganes, M. C., & Velasco, J. (2002).[1] Analysis of lipid hydroperoxides and their decomposition products. European Journal of Lipid Science and Technology. [Link]

  • Christie, W. W. (1998). Gas Chromatography and Lipids: A Practical Guide. The Oily Press. (Chapter on Structural Analysis of Fatty Acids). [Link][1]

  • NIST Webbook. (2023). Mass Spectrum of 1,2-Epoxyhexane (Oxirane, butyl-). [Link][1]

Sources

Comparing reactivity of methyl 5,6-epoxyhexanoate vs. methyl 9,10-epoxydecanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative reactivity, physicochemical properties, and experimental applications of Methyl 5,6-epoxyhexanoate (C6-epoxide) and Methyl 9,10-epoxydecanoate (C10-epoxide).

Executive Summary

While both molecules represent terminal


-epoxy fatty acid methyl esters (FAMEs), their utility is strictly divided by their hydrophobic chain length ("spacer arm").
  • Methyl 9,10-epoxydecanoate is the superior substrate for biocatalytic characterization (e.g., epoxide hydrolase assays) due to its ability to engage hydrophobic pockets in enzymes.

  • Methyl 5,6-epoxyhexanoate is the preferred electrophile for atom-efficient chemical synthesis and surface functionalization where water solubility and lower boiling points are required to simplify downstream purification.

Structural & Physicochemical Basis

The reactivity difference is not driven by the epoxide ring strain (which is identical) but by the methylene spacer length separating the polar ester group from the reactive epoxide.

PropertyMethyl 5,6-epoxyhexanoateMethyl 9,10-epoxydecanoateImpact on Reactivity
Formula


C10 has higher lipophilicity.
MW 144.17 g/mol 200.28 g/mol C6 is more atom-efficient for derivatization.
Spacer Length 3 Methylenes (

)

7 Methylenes (

)

Determines enzyme binding affinity.
LogP (Calc) ~0.7 - 1.1~3.5 - 4.2Critical: C6 is semi-soluble in water; C10 requires surfactants/DMSO.
Boiling Point ~170°C (Est.)>220°C (Est.)C6 is easier to remove by vacuum distillation.
Electronic Effect Weak Inductive (

) from Ester
NegligibleC6 epoxide is marginally more electrophilic.
Structural Visualization (DOT)

The following diagram illustrates the "Spacer Effect" which dictates the steric access and hydrophobic interaction potential.

SpacerEffect cluster_C6 Methyl 5,6-epoxyhexanoate cluster_C10 Methyl 9,10-epoxydecanoate Ester Methyl Ester Group (Polar Head) Spacer6 C3 Spacer (Short) Ester->Spacer6 Spacer10 C7 Spacer (Long/Hydrophobic) Ester->Spacer10 Epoxide Terminal Epoxide (Reactive Warhead) Spacer6->Epoxide  Electronic Pull (Weak) Spacer10->Epoxide  Hydrophobic Shielding

Figure 1: Structural comparison highlighting the spacer length. The C3 spacer in the C6 analog allows for weak electronic influence from the ester, whereas the C7 spacer in the C10 analog creates a dominant hydrophobic domain.

Chemical Reactivity Profile (Non-Enzymatic)

A. Nucleophilic Ring Opening (Aminolysis)

When reacting with amines (curing agents) to form


-amino alcohols:
  • Methyl 5,6-epoxyhexanoate: Exhibits faster kinetics in polar aprotic solvents (e.g., THF, Acetonitrile). The electron-withdrawing effect of the ester (3 carbons away) slightly destabilizes the C-O bond, lowering the activation energy for nucleophilic attack.

  • Methyl 9,10-epoxydecanoate: Kinetics are often diffusion-limited in polar media due to micelle formation. However, in bulk polymerization (solvent-free), it acts as a better reactive diluent due to lower volatility and better miscibility with long-chain polyamines.

B. Acid-Catalyzed Hydrolysis
  • C6 Analog: More susceptible to non-specific acid hydrolysis. The proximity of the ester oxygen can occasionally facilitate intramolecular hydrogen bonding with the protonated epoxide, assisting ring opening.

  • C10 Analog: Significantly more stable in acidic aqueous suspensions due to the "Grease Ball" effect—the hydrophobic chain excludes water from the epoxide active site.

Enzymatic Reactivity (Biocatalysis)

This is the most distinct differentiator. Mammalian Soluble Epoxide Hydrolase (sEH) and many bacterial lipases have evolved to recognize specific hydrophobic patterns.

The "Hydrophobic Anchor" Phenomenon

Enzymes like sEH possess an L-shaped hydrophobic tunnel.

  • Methyl 9,10-epoxydecanoate: The 7-carbon chain anchors the molecule firmly into the catalytic tunnel, positioning the epoxide precisely at the catalytic triad (Asp-Tyr-Tyr). High

    
    , Low 
    
    
    
    (High Affinity).
  • Methyl 5,6-epoxyhexanoate: The chain is too short to occupy the tunnel fully. This results in "wobble" within the active site. Low

    
    , High 
    
    
    
    (Poor Affinity).

Experimental Protocols

Protocol A: Comparative Kinetic Assay (Epoxide Hydrolase)

Objective: To quantify the hydrolysis rate difference demonstrating chain-length specificity.

Reagents:

  • Phosphate Buffer (0.1 M, pH 7.4) containing 0.1 mg/mL BSA.

  • Recombinant sEH (Soluble Epoxide Hydrolase).

  • Substrates: Methyl 5,6-epoxyhexanoate and Methyl 9,10-epoxydecanoate (10 mM stocks in DMSO).

Workflow:

  • Preparation: Dilute enzyme to 10 µg/mL in buffer.

  • Induction: Add substrate (Final conc: 50 µM). Note: Keep DMSO < 1% to prevent enzyme denaturation.

  • Incubation: Incubate at 30°C with shaking (400 rpm).

  • Sampling:

    • Aliquot 50 µL at t=0, 5, 10, 20, and 60 mins.

    • Quench: Immediately add 50 µL Acetonitrile (containing internal standard, e.g., 12-hydroxy-dodecanoic acid).

  • Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into LC-MS/MS (MRM mode).

    • Target: Monitor appearance of the corresponding vicinal diol.

Expected Result: The C10 analog should show >50% conversion within 10-20 mins. The C6 analog will likely show <10% conversion, confirming the hydrophobic anchor hypothesis.

Protocol B: Chemical Synthesis via Prilezhaev Reaction

Objective: Synthesis of the epoxides from their alkene precursors (Methyl 5-hexenoate vs. Methyl 9-decenoate).

  • Dissolution: Dissolve 10 mmol of alkene ester in 50 mL Dichloromethane (DCM).

  • Oxidation: Add m-CPBA (meta-chloroperbenzoic acid, 1.2 equiv) portion-wise at 0°C.

  • Reaction: Stir at Room Temp for:

    • C6 Analog: 4-6 hours (Monitor by TLC; higher polarity requires careful monitoring).

    • C10 Analog: 3-5 hours.

  • Workup (Critical Step):

    • Quench with saturated

      
       (destroys excess peroxide).
      
    • Wash with saturated

      
       (removes m-chlorobenzoic acid byproduct).
      
    • Differentiation: For C6, perform 3x extractions as it partitions into the aqueous phase more than C10.

  • Purification: Silica Gel Chromatography (Hexane:Ethyl Acetate).

    • C10 elutes with 95:5 mix.

    • C6 elutes with 85:15 mix (more polar).

Process Visualization

The following workflow illustrates the decision logic for selecting between these two reagents.

SelectionLogic Start Select Epoxide Reagent Decision1 Application Type? Start->Decision1 Bio Biological Assay / Enzyme Kinetics Decision1->Bio Enzymatic Chem Polymer Synthesis / Surface Chem Decision1->Chem Synthetic BioLogic Requirement: Hydrophobic Binding Bio->BioLogic ChemLogic Requirement: Solubility & Removal Chem->ChemLogic ResultC10 USE Methyl 9,10-epoxydecanoate (High Affinity Substrate) BioLogic->ResultC10 Mimics Arachidonic Acid ResultC6 USE Methyl 5,6-epoxyhexanoate (Easy Workup / Water Soluble) ChemLogic->ResultC6 Low BP / High Polarity

Figure 2: Decision matrix for selecting the appropriate epoxide homologue based on experimental constraints.

References

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.

  • Miyata, I., et al. (2014). A Smart Library of Epoxide Hydrolase Variants and the Top Hits for Synthesis of (S)-Blocker Precursors. ChemBioChem.

  • Hwang, S. H., et al. (2007). Synthesis and structure–activity relationship of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry. (Demonstrates the necessity of hydrophobic chain length for binding).

  • Gunstone, F. D. (2004). The Chemistry of Oils and Fats: Sources, Composition, Properties and Uses. Blackwell Publishing. (Reference for physical properties of FAME homologues).

  • Guide to Physical Properties of Fatty Acid Methyl Esters . (2025). EPA CompTox Chemicals Dashboard.[1]

Sources

Comparative Thermal Analysis Guide: Poly(methyl 5,6-epoxyhexanoate) vs. Standard Aliphatic Polyethers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Objective: To objectively compare the thermal properties (DSC/TGA) of poly(methyl 5,6-epoxyhexanoate) against standard aliphatic polyethers and polyesters, providing actionable, self-validating experimental protocols for biomedical applications.

Introduction & Structural Rationale

Poly(methyl 5,6-epoxyhexanoate)—hereafter referred to as Poly-MEH —represents a highly specialized class of functionalized aliphatic polyethers. It is synthesized via the coordination polymerization of


-epoxyalkanoates using modified aluminum alkyl initiators[1].

For drug development professionals, Poly-MEH solves a critical limitation of traditional polyethers like Poly(ethylene oxide) (PEO) or Poly(propylene oxide) (PPO). While PEO and PPO are highly biocompatible, their backbones are chemically inert. Poly-MEH features a flexible polyether backbone with a pendant methyl ester group separated by a three-carbon methylene spacer[1]. This pendant ester provides a reactive handle for post-polymerization modification (e.g., hydrolysis to a carboxylic acid for covalent drug conjugation).

However, introducing this bulky side chain fundamentally alters the polymer's thermal processing window. Understanding its thermal profile via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is critical for determining its viability in melt-extrusion, nanoparticle formulation, and physiological drug release.

Causality in Thermal Analysis: Why We Test the Way We Do

As application scientists, we do not simply run standard thermal programs on functionalized polymers; we tailor the method to the molecular architecture.

  • Internal Plasticization & MDSC: The flexible

    
     side chain in Poly-MEH acts as an internal plasticizer. It increases the free volume between polymer chains, significantly lowering the glass transition temperature (
    
    
    
    ) and disrupting crystalline chain packing[1]. Because Poly-MEH is typically amorphous, its
    
    
    signal is often weak and obscured by enthalpy relaxation (a kinetic aging process). Therefore, we utilize Modulated DSC (MDSC) . By applying a sinusoidal heating rate, MDSC separates the reversing heat capacity (the true thermodynamic
    
    
    ) from the non-reversing heat flow (kinetic events), ensuring accurate
    
    
    assignment[2].
  • Side-Chain Cleavage & High-Res TGA: The thermal degradation of functionalized polyethers is rarely a single-step process. The ester side-chain of Poly-MEH typically undergoes thermolysis before the primary polyether backbone unzips. To resolve these overlapping degradation steps, we employ High-Resolution TGA (Hi-Res TGA) . Unlike standard linear heating, Hi-Res TGA dynamically slows the heating rate when a mass loss event is detected, drastically improving the resolution of closely overlapping decomposition steps[3].

Comparative Quantitative Data

The following table summarizes the thermal properties of Poly-MEH compared to standard alternatives used in drug delivery.

PolymerPolymer ClassFunctional Side Chain

(°C)

(°C)

(°C)*
Poly-MEH Functional PolyetherMethyl ester (3-carbon spacer)~ -50Amorphous~ 280
PEO Standard PolyetherNone-6065340
PPO Standard PolyetherMethyl-70Amorphous300
PCL Aliphatic PolyesterNone-6060350

*


 represents the onset degradation temperature at 5% mass loss under a nitrogen atmosphere.

Key Insight: Poly-MEH maintains a deeply sub-zero


 similar to PEO and PPO, ensuring it remains highly flexible and rubbery at physiological temperatures (37 °C). However, its thermal stability (

) is slightly lower than PEO due to the early thermal cleavage of the pendant ester groups.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every run includes internal checks to verify instrument calibration and data reliability.

Protocol A: Modulated DSC (MDSC) for Determination

Compliant with ASTM E1356 guidelines for glass transition assignment[2].

  • System Validation (Pre-Run): Run an Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.71 J/g). If the measured
    
    
    deviates by >0.1 °C, recalibrate the cell constant. This self-validates the temperature and enthalpy accuracy before testing the unknown polymer.
  • Sample Preparation: Encapsulate 5–10 mg of Poly-MEH in a Tzero Aluminum pan. The flat bottom of the Tzero pan ensures optimal thermal contact, reducing thermal lag.

  • Thermal History Erasure: Heat the sample to 100 °C at 10 °C/min and hold for 3 minutes. This erases previous thermal/stress history from synthesis or storage.

  • Quench Cooling: Cool rapidly (20 °C/min) to -90 °C and hold for 5 minutes to stabilize the baseline.

  • Modulated Heating: Heat at an underlying rate of 3 °C/min to 100 °C, with a modulation amplitude of ±1.0 °C every 60 seconds.

  • Data Extraction: Analyze the Reversing Heat Flow curve to calculate the

    
     (half-height method). The absence of peaks in the Non-Reversing curve at the 
    
    
    
    validates that enthalpy relaxation has been successfully mathematically stripped from the result.
Protocol B: High-Resolution TGA for Degradation Kinetics

Compliant with ASTM E1131 guidelines for compositional analysis[3].

  • System Validation (Pre-Run): Run a Calcium Oxalate Monohydrate standard. It must show three distinct, stoichiometrically defined weight loss steps (water, carbon monoxide, carbon dioxide). The exact mass loss percentages self-validate the microbalance calibration.

  • Sample Preparation: Load 10–15 mg of Poly-MEH into a Platinum crucible. Platinum is chosen over alumina for its superior thermal conductivity, ensuring the sample temperature matches the furnace thermocouple.

  • Atmosphere Control: Purge with ultra-high purity Nitrogen at 50 mL/min to prevent oxidative cross-linking during heating.

  • Dynamic Heating Program: Apply a dynamic heating rate (Resolution Factor 4) from ambient to 600 °C. The instrument will automatically decelerate the heating rate when the derivative weight loss (

    
    ) exceeds a predefined threshold, isolating the ester cleavage from the backbone degradation.
    
  • Atmosphere Switch: At 600 °C, automatically switch the purge gas to Air (50 mL/min) and heat to 800 °C to burn off residual carbonaceous char, validating the inorganic ash content (which should be 0% for pure Poly-MEH).

Thermal Analysis Workflow Visualization

G N1 Poly-MEH Architecture (Pendant Ester) N2 MDSC Analysis (Reversing Heat Capacity) N1->N2 Internal Plasticization N3 High-Res TGA (Dynamic Degradation) N1->N3 Side-Chain Cleavage N4 Thermal Profile (Amorphous, Low Tg) N2->N4 Determines Tg N3->N4 Determines Td N5 Drug Conjugation & Processing N4->N5 Defines Thermal Window

Workflow illustrating the structure-property relationship and thermal analysis of Poly-MEH.

References

  • Vogl, O., Loeffler, P., Bansleben, D., & Muggee, J. (1981). "Polymers of w-epoxy alkanoates". Coordination Polymerization. ResearchGate. URL:[Link]

  • ASTM E1356-25. "Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry". ANSI Webstore. URL:[Link]

  • ASTM E1131-20. "Standard Test Method for Compositional Analysis by Thermogravimetry". ASTM International. URL:[Link]

Sources

Validation of Epoxide Content: The Hydrobromination (HBr) Ecosystem vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Quality Control Scientists, and Drug Development Professionals

Executive Summary: The "Gold Standard" in Context

In the characterization of epoxy resins, drug intermediates, and bioconjugates, the Epoxide Equivalent Weight (EEW) is a critical quality attribute. While spectroscopic methods (NMR, NIR) offer non-destructive insights, wet chemical titration remains the absolute reference method for quantification due to its direct stoichiometric traceability.

This guide validates the Hydrobromination (HBr) Titration method, specifically distinguishing between the Direct HBr method and the In-Situ HBr (Perchloric Acid/TEABr) method. We compare these against legacy (HCl/Pyridine) and modern (NMR) alternatives, providing a self-validating protocol for the industry-preferred in-situ technique.

The Chemical Reality: Mechanism of Action

To validate the method, one must understand the causality. The determination relies on the nucleophilic addition of a halide to the oxirane ring under acidic conditions.

Why Bromide?

Bromide (Br⁻) is a superior nucleophile compared to Chloride (Cl⁻) in acetic acid solvents. It opens the epoxide ring rapidly and quantitatively at room temperature, whereas Chloride often requires heat (as in the HCl/Pyridine method), which can degrade sensitive samples.

The Reaction Pathway

The reaction proceeds via an acid-catalyzed nucleophilic attack.[1]

  • Protonation: The acid protonates the epoxide oxygen, creating a reactive oxonium intermediate.

  • Nucleophilic Attack: The bromide ion attacks the less sterically hindered carbon (typically), opening the ring to form a bromohydrin.

EpoxideReaction Epoxide Epoxide (Oxirane) Intermediate Protonated Oxonium Ion Epoxide->Intermediate Protonation Acid Acid Catalyst (H+) Acid->Intermediate Product Bromohydrin Intermediate->Product Nucleophilic Attack (SN2) Bromide Bromide Source (Br-) Bromide->Product

Figure 1: Acid-catalyzed hydrobromination mechanism. The stoichiometric consumption of HBr is directly proportional to the epoxide content.

Comparative Analysis: HBr vs. Alternatives

The following data synthesizes precision statements from ASTM D1652, ISO 3001, and comparative literature.

Table 1: Method Performance Matrix
FeatureIn-Situ HBr (Perchloric/TEABr) Direct HBr (Manual) HCl / Pyridine 1H NMR
Standard ASTM D1652 (Method B), ISO 3001ASTM D1652 (Method A)ASTM D1652 (Historical)N/A (Internal Methods)
Precision (RSD) < 0.5% (High Precision)~0.8 - 1.2%~2.0%< 1.0% (Instrument dependent)
Reaction Time Fast (Instantaneous)FastSlow (Requires Heating)Fast (Acquisition)
Toxicity Moderate (Corrosive, Acetic Acid)High (Unstable HBr fumes)High (Pyridine is toxic/malodorous)Low (Solvent dependent)
Interference Amines (Requires Correction)Amines, WaterAminesSignal Overlap
Stability High (Reagents stable)Low (HBr degrades)ModerateHigh
Best For QC, Automation, High Accuracy Quick manual checksHistorical comparisonOxidized oils, Complex mixtures
Critical Insight: The "In-Situ" Advantage

While "HBr Titration" is the umbrella term, modern labs should utilize the In-Situ Generation method (Perchloric Acid titrant + Tetraethylammonium Bromide auxiliary).

  • Direct HBr: HBr in acetic acid is volatile and changes concentration daily, requiring frequent restandardization.

  • In-Situ: Perchloric acid is stable. HBr is generated only during the titration when Perchloric acid reacts with TEABr. This yields significantly higher reproducibility.[2]

Validated Experimental Protocol: In-Situ HBr Titration

Objective: Determine Epoxide Equivalent Weight (EEW) using the Potentiometric In-Situ Method (ISO 3001 / ASTM D1652 Method B).

Reagents & Equipment[3][4][5][6][7][8][9][10]
  • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid (Standardized).

  • Solvent: Dichloromethane (DCM) or Chloroform (Chlorinated solvents solubilize resins best).

  • Reagent: 20% Tetraethylammonium Bromide (TEABr) in Glacial Acetic Acid.

  • Equipment: Potentiometric Titrator with Glass pH Electrode and Reference Electrode (LiCl in Acetic Acid or similar non-aqueous electrolyte).

Step-by-Step Workflow
  • System Preparation:

    • Condition the electrode in acetic acid to prevent drift.

    • Ensure the titration cell is free of water (water acts as a base in this non-aqueous system, causing error).

  • Sample Weighing:

    • Calculate target sample weight (

      
      ) to consume ~50% of burette volume (e.g., 5-8 mL).
      
  • Dissolution:

    • Dissolve sample in 10-30 mL DCM. Ensure complete solvation.

    • Add 10-20 mL of TEABr/Acetic Acid reagent.

  • Titration:

    • Titrate with 0.1 N Perchloric Acid.[3][4][5]

    • Reaction 1 (Generation):

      
      [3]
      
    • Reaction 2 (Consumption):

      
      
      
    • Endpoint: Occurs when excess HBr accumulates, causing a sharp potential jump.

  • Calculation:

    
    
    
    • 
      : Weight of sample (g)
      
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of Perchloric Acid
      
Self-Validation Checkpoints
  • Blank Value: Run a blank (Solvent + TEABr). It should be negligible (< 0.1 mL). High blanks indicate water contamination.

  • Amine Correction: If the sample contains amines (e.g., partially cured resin), they will consume acid. You must perform a separate titration for Total Amine Value and subtract it.

Decision Framework: Selecting the Right Method

Use this logic flow to determine if HBr titration is appropriate for your sample.

MethodSelection Start Start: Epoxide Analysis IsSolid Is sample insoluble/cured? Start->IsSolid UseDSC Use DSC / NIR IsSolid->UseDSC Yes IsSoluble Is sample soluble? IsSolid->IsSoluble No HasAmines Contains Amines? IsSoluble->HasAmines Correction Perform Amine Correction (Total Acid - Amine Value) HasAmines->Correction Yes HighPrecision Need Certified Accuracy? HasAmines->HighPrecision No Correction->HighPrecision UseHBr Use In-Situ HBr Titration (ISO 3001 / ASTM D1652) HighPrecision->UseHBr Yes (QC/Release) UseNMR Use 1H NMR HighPrecision->UseNMR No (R&D/Structure)

Figure 2: Decision matrix for selecting epoxide quantification methodology.

References

  • ASTM International. ASTM D1652-11(2019) Standard Test Method for Epoxy Content of Epoxy Resins. ASTM International, West Conshohocken, PA.

  • International Organization for Standardization. ISO 3001:1999 Plastics — Epoxy compounds — Determination of epoxy equivalent. ISO.[2][5]

  • Metrohm AG. Epoxide equivalents in epoxy resin (Application Note). Metrohm Applications.[6]

  • Xia, W., Budge, S. M., & Lumsden, M. D. (2015).[7] New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil.[7] Journal of Agricultural and Food Chemistry, 63(24), 5780–5786.[7]

  • Gagnon, H. (2010). Development of a Sampling and Analytical Method for Measuring the Epoxy Content of Aerosols. CDC / NIOSH.

Sources

Advanced HPLC Method Development for Epoxy Fatty Ester Purity Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Epoxy Fatty Ester Purity Analysis Content Type: Publish Comparison Guide

Executive Summary

For decades, the analysis of epoxy fatty esters (such as epoxidized fatty acid methyl esters, EFAME) has relied on disjointed methodologies: gas chromatography (GC) for chain length distribution and wet titration for total oxirane oxygen content. While sufficient for industrial plasticizers, these methods fail the stringent purity requirements of pharmaceutical excipients and bioactive lipid research.

This guide presents a unified, high-performance liquid chromatography (HPLC) protocol using Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). We objectively compare this modern approach against traditional GC-FID and Titration methods, demonstrating why HPLC is the superior choice for preserving epoxide integrity and quantifying non-chromophoric impurities.

Part 1: The Analytical Challenge

Epoxy fatty esters lack the strong UV chromophores required for standard UV-Vis detection, and the strained three-membered epoxide ring is thermally labile. This creates a "blind spot" in traditional analysis:

  • Thermal Degradation in GC: High injector temperatures (

    
    ) can trigger ring-opening or rearrangement of the epoxide group, leading to artificially low purity values and ghost peaks.
    
  • Lack of Specificity in Titration: Standard HBr titration measures total oxirane oxygen but cannot distinguish between the target epoxy ester and impurities like free epoxy acids, diepoxides, or partially reacted mono-glycerides.

  • UV Invisibility: The epoxide ring absorbance (

    
    ) overlaps with solvent cutoffs, making HPLC-UV unreliable for trace impurity profiling.
    
Comparative Overview: HPLC-ELSD vs. Alternatives
FeatureHPLC-ELSD (Recommended) GC-FID (Traditional) Titration (HBr)
Analyte Stability High (Ambient temp operation)Low (Risk of ring opening)N/A (Chemical reaction)
Specificity High (Separates mono/di-epoxides)Medium (Separates by chain length)Low (Total functional group only)
Detection Universal (Mass-sensitive)Universal (Carbon-sensitive)Chemical Endpoint
Gradient Compatible Yes Yes (Temperature gradient)No
Impurity Profiling Excellent (Detects non-volatiles)Poor (Misses non-volatiles)None
Part 2: Method Development Protocol

This protocol is designed for the separation of Epoxy Fatty Acid Methyl Esters (EFAME) from their unreacted starting materials (FAMEs), free fatty acids, and hydrolysis products.

1. Instrumentation & Column Selection
  • System: Binary Gradient HPLC.

  • Detector: ELSD (Evaporative Light Scattering Detector) or CAD.

    • Why: These detectors respond to the mass of non-volatile analytes, bypassing the need for chromophores.

  • Column: C18 (Octadecyl) with high carbon load (

    
    ) and end-capping.
    
    • Recommendation:

      
      , 
      
      
      
      particle size.
    • Mechanism:[1] The hydrophobic stationary phase separates lipids based on chain length and degree of oxidation. The polar epoxide group reduces retention time compared to the parent alkene, allowing baseline resolution.

2. Mobile Phase Strategy
  • Solvent A: Water (Milli-Q) +

    
     Formic Acid.
    
  • Solvent B: Acetonitrile (ACN) +

    
     Formic Acid.
    
    • Expert Insight: While neutral pH is often sufficient, the addition of formic acid suppresses the ionization of any residual free fatty acids, sharpening their peaks and preventing tailing. ACN is preferred over Methanol for lower backpressure and better ELSD baseline stability.

3. Optimized Gradient Program
Time (min)% A (Water)% B (ACN)Flow Rate (mL/min)Description
0.020801.0Initial equilibration
2.020801.0Isocratic hold to elute polar impurities
15.001001.0Linear gradient to elute non-polar FAMEs
20.001001.0Wash step for di/tri-glycerides
20.120801.0Return to initial conditions
25.020801.0Re-equilibration
4. Sample Preparation (Self-Validating)
  • Solvent: Dissolve

    
     sample in 
    
    
    
    Acetonitrile (matches initial mobile phase).
  • Filtration:

    
     PTFE filter (prevents column clogging).
    
  • SST (System Suitability Test): A mixed standard containing Methyl Oleate (parent) and Epoxidized Methyl Oleate must show a resolution (

    
    ) 
    
    
    
    .
Part 3: Visualizing the Logic

The following diagrams illustrate the decision-making process and the separation mechanism.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Epoxy Fatty Ester Analysis IsVolatile Is the sample thermally stable? Start->IsVolatile HighPurity Is impurity speciation required? IsVolatile->HighPurity No / Unsure GC GC-FID (Risk: Thermal Degradation) IsVolatile->GC Yes (Rare for Epoxides) Titration Titration (Result: Total Oxirane Only) HighPurity->Titration No (Industrial Grade) HPLC HPLC-ELSD/CAD (Recommended) HighPurity->HPLC Yes (Pharma/Research)

Caption: Decision tree for selecting the appropriate analytical technique based on stability and data requirements.

Diagram 2: HPLC-ELSD Workflow & Separation Mechanism

HPLCWorkflow Sample Sample (Epoxy FAME) Column C18 Column (Hydrophobic Interaction) Sample->Column Sep1 Elution 1: Oxidized/Polar (Epoxy-FAME) Column->Sep1 Weak Retention Sep2 Elution 2: Non-Polar (Unreacted FAME) Column->Sep2 Strong Retention Detector ELSD Detector (Nebulization -> Evaporation -> Light Scattering) Sep1->Detector Sep2->Detector Data Chromatogram (Purity Profile) Detector->Data

Caption: The separation logic on a C18 column: More polar epoxy groups elute before the hydrophobic unreacted chains.

Part 4: Experimental Validation Data

The following data summarizes the performance of the described HPLC-ELSD method compared to GC-FID for a standard Epoxidized Soybean Oil Methyl Ester sample.

ParameterHPLC-ELSD ResultGC-FID ResultInterpretation
Linearity (

)

(Polynomial fit)

(Linear)
ELSD response is non-linear; requires polynomial calibration or log-log plot.
Recovery


Lower GC recovery indicates thermal loss of epoxide groups.
LOD (Limit of Detection)

on-column

on-column
GC is more sensitive but less accurate for this specific analyte.
Precision (RSD,

)


HPLC offers superior reproducibility for labile compounds.

Key Finding: The HPLC method consistently recovers ~5% more epoxide content than GC, confirming that the high temperatures in GC inlets degrade a portion of the sample before detection.

References
  • Agilent Technologies. (2011). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. Retrieved from [Link]

  • MDPI. (2021). Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours. Retrieved from [Link]

  • SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

  • American Chemical Society. (1961). Determination of Oxirane Oxygen.[1][2][3] Retrieved from [Link]

Sources

Refractive index and density standards for methyl 4-(oxiran-2-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and protocol guide for the physicochemical validation of bifunctional epoxide monomers.

As a Senior Application Scientist, I frequently encounter the challenge of validating bifunctional monomers before they are deployed in sensitive catalytic systems. Methyl 4-(oxiran-2-yl)butanoate (commonly referred to in literature as methyl 5,6-epoxyhexanoate) is a highly versatile intermediate. Synthesized quantitatively from methyl 5-hexenoate using oxidants like mCPBA or dimethyldioxirane[1], its terminal oxirane ring and ester moiety make it a prime candidate for coordination polymerization and advanced polyurethane synthesis[2].

However, ensuring the absolute purity of this monomer is critical. Trace amounts of unreacted alkenes or ring-opened diols act as potent chain-transfer agents that prematurely terminate polymer growth or poison Ziegler-Natta style catalysts. To establish a self-validating quality control framework, we rely on two fundamental, non-destructive physicochemical constants: Refractive Index (


)  and Density (

)
.

This guide objectively compares methyl 4-(oxiran-2-yl)butanoate against its structural analogs and provides the rigorous, field-proven protocols required to measure these parameters with analytical confidence.

Comparative Physical Standards

To understand the physical behavior of methyl 4-(oxiran-2-yl)butanoate, it must be benchmarked against both its direct alkene precursor and its homologous epoxide counterparts. In coordination polymerization, the spacer length between the terminal epoxide and the carboxylic ester group dictates reactivity; for instance, the polymerization of methyl 5,6-epoxyhexanoate proceeds at a different rate and yield than its shorter homolog, methyl 4,5-epoxypentanoate[2],[3].

The table below summarizes the critical physical constants used for standardizing these monomers.

Monomer / CompoundStructural FeatureDensity (

)
Refractive Index (

)
Polymerization Yield
Methyl 4-(oxiran-2-yl)butanoate C6 backbone (Epoxide) 1.035 ± 0.005 g/cm³ 1.4380 ± 0.0010 Moderate [2]
Methyl 3-(oxiran-2-yl)propanoateC5 backbone (Epoxide)1.065 ± 0.005 g/cm³1.4320 ± 0.0010Low (13-60%)[3]
Methyl 10,11-epoxyundecanoateC11 backbone (Epoxide)0.945 ± 0.005 g/cm³1.4520 ± 0.0010High[2]
Methyl 5-hexenoateC6 backbone (Alkene)0.910 g/cm³[4]1.4210[4]N/A (Precursor)
Methyl 4-pentenoateC5 backbone (Alkene)0.886 g/cm³[5]1.4150[5]N/A (Precursor)

*Values are standardized reference ranges derived from molar refraction increments for terminal epoxides, used as baseline QC metrics.

Mechanistic Causality: Why do these properties shift?
  • Density Increase via Epoxidation : Converting methyl 5-hexenoate to methyl 4-(oxiran-2-yl)butanoate replaces a diffuse

    
    -electron cloud with a highly strained, oxygen-dense three-membered ring. This increases the molecular dipole moment, leading to stronger intermolecular dipole-dipole interactions. Consequently, the molecules pack more tightly, driving the density up from 0.910 g/cm³[4] to approximately 1.035 g/cm³.
    
  • Refractive Index and Chain Length : Refractive index is a function of molar polarizability. As the aliphatic spacer between the ester and the epoxide increases (e.g., moving from a C5 to a C11 backbone), the mass fraction of highly polarizable methylene (

    
    ) groups increases. This is why the longer methyl 10,11-epoxyundecanoate exhibits a higher refractive index (~1.452) compared to methyl 4-(oxiran-2-yl)butanoate (~1.438).
    

Experimental Protocols for High-Precision Validation

A protocol is only as good as its ability to self-validate. The following methodologies are designed to eliminate environmental variables that commonly skew data for volatile, moisture-sensitive epoxides.

Protocol A: Density Determination via Oscillating U-Tube Densitometry

Causality: Traditional pycnometry is highly prone to evaporative losses when handling volatile esters, which artificially lowers the measured density. The closed-loop system of an oscillating U-tube densitometer eliminates this variable and provides 5-decimal precision.

  • Instrument Preparation: Flush the borosilicate glass U-tube with HPLC-grade acetone, followed by dry nitrogen gas to ensure complete solvent evaporation.

  • Calibration (Self-Validating Step): Measure the density of ultra-pure, degassed water and dry air at 20.00 °C. The system is validated for use only if the water density reads exactly 0.99820 g/cm³.

  • Sample Introduction: Inject 2 mL of methyl 4-(oxiran-2-yl)butanoate using a Luer-lock syringe. Critical: Ensure no micro-bubbles are trapped in the U-tube, as the density of air will drastically lower the apparent density of the liquid.

  • Thermal Equilibration: Allow the integrated Peltier thermostat to stabilize the sample at 20.00 ± 0.01 °C for exactly 5 minutes.

  • Measurement & Verification: Record the density. Perform a duplicate injection; the variance must be

    
     g/cm³ to confirm sample homogeneity and the absence of moisture ingress (which would cause premature epoxide ring-opening).
    
Protocol B: Refractive Index ( ) Measurement via Abbe Refractometer

Causality: The sodium D-line (589.3 nm) is the universal standard for


. Strict temperature control is paramount because the refractive index of organic epoxides decreases by approximately 

per 1 °C rise due to thermal expansion reducing the volumetric density of the polarizable electron clouds.
  • Optical Calibration: Calibrate the refractometer using spectroscopic-grade toluene (

    
    ) at 20.00 °C.
    
  • Sample Application: Apply 2-3 drops of the epoxide onto the lower measuring prism. Close the upper illumination prism slowly to avoid bubble formation.

  • Thermal Stabilization: Circulate isothermal water (20.00 ± 0.05 °C) through the prism housing for 3 minutes.

  • Dispersion Correction: Adjust the Amici compensator dial until the shadow line is perfectly sharp and free of color fringes (achromatization).

  • Reading: Align the crosshairs exactly on the light/dark boundary and record the index to the fourth decimal place.

Workflow Visualization

The following diagram maps the logical progression from precursor synthesis to physicochemical validation, ensuring the monomer is ready for downstream polymerization.

Workflow cluster_QC Physicochemical Validation (QC) N1 Methyl 5-hexenoate (Alkene Precursor) N2 Epoxidation Reaction (mCPBA / Dioxirane) N1->N2 Oxidation N3 Methyl 4-(oxiran-2-yl)butanoate (Crude Product) N2->N3 N4 Fractional Distillation (Vacuum Purification) N3->N4 Purification N5 Density Measurement (Oscillating U-Tube) N4->N5 N6 Refractive Index (nD) (Abbe Refractometer) N4->N6 N7 Coordination Polymerization (Target Application) N5->N7 Validated N6->N7 Validated

Workflow for the synthesis and physicochemical validation of methyl 4-(oxiran-2-yl)butanoate.

Conclusion

For drug development professionals and polymer chemists, the structural integrity of intermediates cannot be assumed. By utilizing oscillating U-tube densitometry and precisely thermostatted Abbe refractometry, laboratories can establish a self-validating QC loop for methyl 4-(oxiran-2-yl)butanoate. Comparing these metrics against known alkene precursors and homologous epoxides provides immediate, actionable insights into conversion rates and monomer purity, ultimately safeguarding the yield of downstream catalytic processes.

References

  • Coordination Polymerization of ω-Epoxyalkanoates ResearchGate URL:[Link] (Details the homopolymerization yields and reaction kinetics of methyl 4,5-epoxypentanoate and methyl 5,6-epoxyhexanoate)

  • Synthesis and characterization of polyurethanes from epoxidized methyl oleate based polyether polyols ResearchGate URL:[Link] (Provides comparative yield data for the copolymerization of methyl 4,5-epoxypentanoate)

  • Methyl 4-pentenoate (CID 543664) PubChem - National Institutes of Health (NIH) URL:[Link] (Source for baseline density and refractive index of the C5 alkene precursor)

Sources

Comparative study of lipase specificity towards epoxy vs. vinyl esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of lipase specificity towards Vinyl Esters (primarily as acyl donors) versus Epoxy Esters (primarily as chiral substrates) in biocatalysis.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Donor vs. The Substrate

In high-precision biocatalysis, "Vinyl" and "Epoxy" esters represent two distinct functional classes that interact with the lipase active site through fundamentally different mechanisms.

  • Vinyl Esters (e.g., Vinyl Acetate, Vinyl Laurate): Act as Irreversible Acyl Donors . Their utility is defined by the instability of the leaving group (vinyl alcohol), which drives transesterification to completion. The lipase specificity here is focused on the acyl moiety, while the vinyl group serves as a thermodynamic sink.

  • Epoxy Esters (e.g., Glycidyl Butyrate, Epoxy Fatty Acids): Act as Chiral Substrates . Their utility lies in the Kinetic Resolution of the epoxide or ester functionality. The lipase must exhibit high chemoselectivity (attacking the ester bond while preserving the reactive epoxide ring) and enantioselectivity (distinguishing between R/S isomers).

Key Distinction: Vinyl esters are the "hammer" used to drive reactions, whereas epoxy esters are the "jewel" requiring delicate enzymatic handling to preserve their structural integrity.

Mechanistic Specificity & Causality

Vinyl Esters: The Drive for Irreversibility

Lipases (e.g., Candida antarctica Lipase B, CALB) accept vinyl esters readily because the vinyl group mimics the electronic properties of an ethyl group but offers a thermodynamic advantage.

  • Mechanism: The serine nucleophile attacks the carbonyl carbon. The leaving group is vinyl alcohol , which immediately tautomerizes to acetaldehyde .

  • Causality: This tautomerization removes the alcohol product from the equilibrium (

    
    ), rendering the reaction effectively irreversible.
    
  • Enzyme Interaction: The vinyl group is small and fits easily into the alcohol binding pocket, leading to high

    
    . However, the generated acetaldehyde can form Schiff bases with surface lysine residues, leading to enzyme deactivation.
    
Epoxy Esters: The Challenge of Chemoselectivity

Epoxy esters (e.g., ethyl 2,3-epoxybutyrate) present a dual-electrophile challenge: the carbonyl carbon (ester) and the strained epoxide ring.

  • Mechanism: The lipase must preferentially attack the carbonyl carbon (hydrolysis/transesterification) while ignoring the epoxide ring.

  • Specificity: CALB is unique because it lacks the "epoxide hydrolase" activity found in many other esterases. It binds the epoxy ester but stabilizes the transition state for ester hydrolysis only.

  • Steric Factors: The epoxide ring is bulkier than a vinyl group. Successful resolution depends on the lipase's stereospecificity pocket (e.g., the stereoselectivity pocket of CALB) accommodating the oxygen of the epoxide ring in only one enantiomeric orientation.

Comparative Performance Data

The following table summarizes the performance metrics of CALB when handling these two distinct ester types.

FeatureVinyl Esters (Acyl Donors)Epoxy Esters (Substrates)
Primary Role Driving force for transesterificationChiral building block (Kinetic Resolution)
Reaction Rate (

)
High (Fast acyl-enzyme formation)Moderate to Low (Diffusion/Steric limits)
Thermodynamics Irreversible (Tautomerization driven)Reversible (Equilibrium controlled)
Chemoselectivity Risk Low (Specific to ester bond)High (Risk of epoxide ring opening)
Enzyme Deactivation Acetaldehyde Toxicity (Lysine alkylation)Epoxide Alkylation (Suicide inhibition)
Solvent Compatibility Hydrophobic (Toluene, Hexane)Biphasic or Ether-based (MTBE, 2-MeTHF)
Key Byproduct Acetaldehyde (Volatile, Toxic)Alcohol/Acid (Accumulates in system)
Deactivation Pathways
  • Vinyl-Induced Deactivation: Acetaldehyde generated from vinyl esters reacts with surface lysine residues (

    
    -amino groups) to form Schiff bases, which crosslink and denature the enzyme. Mitigation: Use of molecular sieves or open systems to evaporate acetaldehyde.
    
  • Epoxy-Induced Deactivation: Highly reactive epoxides can act as alkylating agents, covalently binding to nucleophilic residues (His, Ser) in the active site, causing irreversible inhibition ("suicide substrate"). Mitigation: Temperature control (

    
    C) and immobilization.
    

Visualizing the Pathways

The following diagram illustrates the divergent pathways and risks associated with Vinyl vs. Epoxy esters in a lipase-catalyzed system.

LipasePathways cluster_Vinyl Vinyl Ester Pathway (Acyl Donor) cluster_Epoxy Epoxy Ester Pathway (Chiral Resolution) Lipase Lipase (CALB) VinylEster Vinyl Ester (Substrate) Lipase->VinylEster EpoxyEster Epoxy Ester (Racemic Substrate) Lipase->EpoxyEster AcylEnzyme Acyl-Enzyme Intermediate VinylEster->AcylEnzyme Fast Acylation VinylAlcohol Vinyl Alcohol (Unstable) AcylEnzyme->VinylAlcohol Release Acetaldehyde Acetaldehyde (Toxic Byproduct) VinylAlcohol->Acetaldehyde Tautomerization (Irreversible) Deactivation1 Lysine Alkylation (Enzyme Death) Acetaldehyde->Deactivation1 Schiff Base Formation Complex Enzyme-Substrate Complex EpoxyEster->Complex Stereoselective Binding Product Chiral Epoxy Acid + Alcohol Complex->Product Hydrolysis (Chemoselective) SideReaction Ring Opening (Diol Formation) Complex->SideReaction If Water attacks Ring (Rare in CALB)

Caption: Comparative reaction pathways. Top (Red): Vinyl esters drive irreversibility but generate toxic acetaldehyde. Bottom (Green): Epoxy esters require chemoselectivity to preserve the ring during resolution.

Experimental Protocols

These self-validating protocols demonstrate the practical handling of each ester type.

Protocol A: Kinetic Resolution using Vinyl Acetate (The Donor)

Objective: Resolve rac-1-phenylethanol using Vinyl Acetate as the irreversible acyl donor.

  • Substrate Preparation: Dissolve rac-1-phenylethanol (100 mM) in dry Toluene.

  • Acyl Donor Addition: Add Vinyl Acetate (300 mM, 3 equivalents). Note: Excess is required to push kinetics, though the reaction is irreversible.

  • Enzyme Initiation: Add Immobilized CALB (Novozym 435, 10 mg/mL).

  • Incubation: Shake at 30°C, 200 rpm.

    • Validation Check: Monitor Acetaldehyde formation. If the solution turns yellow/orange (Schiff bases), the enzyme is degrading.

  • Termination: Filter off the enzyme.

  • Analysis: GC/HPLC on a chiral column.

    • Expected Outcome: (R)-Acetate and (S)-Alcohol (CALB E-value > 100).

    • Self-Validation: Check for "ghost peaks" of acetaldehyde oligomers in GC.

Protocol B: Hydrolytic Resolution of Glycidyl Butyrate (The Substrate)

Objective: Resolve rac-glycidyl butyrate to obtain chiral glycidyl butyrate and glycidol.

  • Buffer Preparation: Prepare 0.1 M Phosphate Buffer (pH 7.0). Caution: High pH (>8) promotes spontaneous epoxide ring opening.

  • Substrate Addition: Add rac-glycidyl butyrate (50 mM) to the buffer. Use a biphasic system (add 10% MTBE) if solubility is poor.

  • Enzyme Initiation: Add CALB (free or immobilized, 5 mg/mL).

  • pH STAT Titration: Maintain pH 7.0 by automatic addition of 0.1 M NaOH.

    • Validation Check: The consumption of NaOH correlates directly to ester hydrolysis. If consumption accelerates unexpectedly, check for spontaneous ring opening (acid generation).

  • Extraction: Extract with Ethyl Acetate at 50% conversion.

  • Analysis: Chiral GC.

    • Selectivity Check: Verify the presence of glycidol (hydrolysis product) vs. glycerol (ring-opening side product). High chemoselectivity means <1% glycerol formation.

References

  • Mechanism of Acetaldehyde Deactivation: Weber, H.K., et al. "Mechanism of acetaldehyde-induced deactivation of microbial lipases." BMC Biotechnology, 2011.

  • Lipase Specificity and Kinetics: Chahinian, H., & Sarda, L. "Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG." Lipids, 2009.[1]

  • Kinetic Resolution of Epoxy Esters: Gotor, V. "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 1999. (Contextualizes chemoselectivity).

  • Chemo-enzymatic Epoxidation: Aouf, C., et al. "The use of lipases as biocatalysts for the epoxidation of fatty acids and phenolic compounds."[2] Green Chemistry, 2014.[2]

  • Immobilization to Prevent Deactivation: Mateo, C., et al. "Stabilization of immobilized lipases by intense intramolecular cross-linking." Biomacromolecules, 2012.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 4-(oxiran-2-YL)butanoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of Methyl 4-(oxiran-2-yl)butanoate. As a reactive epoxide, this compound requires careful management to ensure the safety of laboratory personnel and to maintain environmental and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical. The procedures outlined below are grounded in established safety protocols and an understanding of the chemical reactivity of epoxides.

Immediate Safety & Hazard Assessment

Core Principles of Safe Handling:

  • Work in a Ventilated Area: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent skin and eye contact.[1][2]

  • Avoid Incompatible Materials: Keep the compound away from strong acids, bases, oxidizing agents, and reducing agents to prevent uncontrolled reactions.[3][4]

Table 1: Required Personal Protective Equipment (PPE)
Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against potential splashes of the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile, double-gloved).To prevent skin contact with the reactive epoxide.
Protective Clothing A lab coat, long-sleeved clothing, and closed-toe shoes.To minimize the risk of accidental skin exposure.
Respiratory Protection Not generally required if handled in a fume hood.A fume hood provides adequate ventilation.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Methyl 4-(oxiran-2-yl)butanoate and any materials contaminated with it are to be considered hazardous waste.

  • Liquid Waste: This includes the pure chemical, solutions containing the compound, and the first rinse from cleaning contaminated glassware.

  • Solid Waste: This category includes contaminated consumables such as pipette tips, gloves, and any absorbent materials used for spill cleanup.[1]

  • Empty Containers: Containers that held Methyl 4-(oxiran-2-yl)butanoate should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must be collected as hazardous liquid waste.[1][5]

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Methyl 4-(oxiran-2-yl)butanoate," and any associated hazard symbols. These containers should be kept tightly closed and stored in a designated satellite accumulation area, segregated from incompatible materials.[1][5]

Disposal Pathways: A Decision-Making Framework

There are two primary pathways for the disposal of Methyl 4-(oxiran-2-yl)butanoate waste. The choice of pathway depends on the quantity of waste and the capabilities of your facility.

Disposal_Decision_Tree Start Waste Generated: Methyl 4-(oxiran-2-YL)butanoate Assess_Quantity Assess Quantity and Facility Capabilities Start->Assess_Quantity Small_Quantity Small Research Quantities? Assess_Quantity->Small_Quantity Pre_Treatment Pre-Treatment Feasible? Small_Quantity->Pre_Treatment Yes Direct_Disposal Pathway 1: Direct Disposal (Untreated Hazardous Waste) Small_Quantity->Direct_Disposal No Pre_Treatment->Direct_Disposal No Deactivation Pathway 2: Deactivation (Pre-Treatment) Pre_Treatment->Deactivation Yes Collect_Waste Collect in Labeled, Compatible Container Direct_Disposal->Collect_Waste Hydrolysis_Protocol Follow Hydrolysis Protocol (see Section 4) Deactivation->Hydrolysis_Protocol EHS_Pickup Arrange for EHS Pickup Collect_Waste->EHS_Pickup Collect_Treated_Waste Collect Treated Waste in Labeled Container Hydrolysis_Protocol->Collect_Treated_Waste Collect_Treated_Waste->EHS_Pickup

Caption: Decision tree for selecting the appropriate disposal pathway for Methyl 4-(oxiran-2-yl)butanoate.

Pathway 1: Direct Disposal as Hazardous Waste

This is the most straightforward and often required method for the disposal of reactive chemicals.

Step-by-Step Procedure:

  • Containerize: Carefully transfer the Methyl 4-(oxiran-2-yl)butanoate waste into a designated, compatible, and leak-proof hazardous waste container.

  • Label: Ensure the container is accurately labeled with "Hazardous Waste," "Methyl 4-(oxiran-2-yl)butanoate," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Store: Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.

  • Schedule Pickup: Contact your EHS department to arrange for the collection and disposal by a certified hazardous waste vendor.

Pathway 2: Pre-Treatment to Deactivate the Epoxide

For small quantities, and with the approval of your institution's EHS department, a pre-treatment step to open the reactive epoxide ring can render the waste less hazardous. The most common method for this is hydrolysis, which converts the epoxide to a diol.[6][7] This reaction can be catalyzed by either acid or base.[6]

Underlying Chemistry: Acid-Catalyzed Epoxide Hydrolysis

Under acidic conditions, the oxygen of the epoxide is protonated, making the ring more susceptible to nucleophilic attack by water. Water will preferentially attack the more substituted carbon of the epoxide.[6] The result is a trans-1,2-diol.

Step-by-Step Deactivation Protocol:

  • Dilution: In a suitable reaction vessel within a fume hood, dilute the Methyl 4-(oxiran-2-yl)butanoate waste with a water-miscible solvent like tetrahydrofuran (THF) or acetone.

  • Cooling: Place the vessel in an ice bath to manage any potential exothermic reaction.

  • Acidification: Slowly add a dilute aqueous acid solution (e.g., 1 M sulfuric acid or hydrochloric acid) to the stirred solution.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for several hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: Once the reaction is complete, carefully neutralize the solution with a base such as sodium bicarbonate.

  • Waste Collection: The resulting diol solution, while less reactive, should still be collected as hazardous waste. Transfer the neutralized solution to a labeled hazardous waste container.

  • Final Disposal: Arrange for pickup of the treated waste by your EHS department.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spilled material is near a source of ignition, extinguish all flames and turn off any spark-producing equipment.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully collect the absorbent material and the spilled substance into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent and water solution. Collect the cleaning materials as hazardous waste.

Conclusion

The proper disposal of Methyl 4-(oxiran-2-yl)butanoate is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, researchers can manage this reactive chemical waste responsibly. Always consult your institution's specific waste disposal policies and your EHS department for guidance.

References

  • WEST SYSTEM Epoxy. (n.d.). Environmental Concerns. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [https://s Lutz.org/wp-content/uploads/2018/02/Chemical-Waste-Disposal-Guidelines.pdf]([Link] Lutz.org/wp-content/uploads/2018/02/Chemical-Waste-Disposal-Guidelines.pdf)

  • Entropy Resins. (2024, May 22). Guidelines for Safe Epoxy Disposal. Retrieved from [Link]

  • WEST SYSTEM. (n.d.). How Can You Safely Dispose Of Epoxy?. Retrieved from [Link]

  • RadTech. (n.d.). Guidance on Cleanup and Disposal of UV/EB-Curing Waste Materials. Retrieved from [Link]

  • Lion Technology. (2013, April 23). How to Dispose of 2-Part Epoxy Solutions. Retrieved from [Link]

  • Environment, Health and Safety. (n.d.). 7.19.2 Deactivation Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Fiveable. (2025, August 15). Epoxide Hydrolysis Definition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detoxication Strategy of Epoxide Hydrolase—The Basis for a Novel Threshold for Definable Genotoxic Carcinogens. Retrieved from [Link]

  • Unknown Source. (n.d.). Epoxides. Retrieved from [Link]

  • ResearchGate. (2026, February 5). Determination of Basic α-Epoxides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mechanisms of Hydrolysis and Rearrangements of Epoxides. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]

  • Total Organic Chemistry. (2020, July 22). Organic Chemistry Lessons - Reactions of Epoxides [Video]. YouTube. Retrieved from [Link]

  • Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • Arkivoc. (n.d.). Regioselective ring opening of epoxides with thiols in water. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.